N,N-dimethylaniline;sulfuric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethylaniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.H2O4S/c1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h3-7H,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDIQFPDYZBNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121-69-7 (Parent) | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1069293 | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58888-49-6 | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-dimethyl-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1069293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Reaction of N,N-Dimethylaniline with Concentrated Sulfuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between N,N-dimethylaniline and concentrated sulfuric acid. This reaction is a classic example of electrophilic aromatic substitution, specifically sulfonation, a critical process in the synthesis of various dyes, pharmaceuticals, and other organic intermediates. This document details the underlying mechanism, reaction products, quantitative data, and a representative experimental protocol.
Reaction Overview and Mechanism
The reaction of N,N-dimethylaniline with concentrated sulfuric acid primarily yields N,N-dimethylaniline-4-sulfonic acid. The reaction proceeds through an initial acid-base reaction to form the N,N-dimethylanilinium salt, followed by electrophilic aromatic substitution where sulfur trioxide (SO₃), present in equilibrium in concentrated sulfuric acid, acts as the electrophile.
The mechanism is understood to involve an initial N-sulfamation to form a phenylsulfamic acid intermediate. This intermediate then undergoes an intermolecular rearrangement at elevated temperatures to yield the thermodynamically more stable para-substituted product.[1][2] The strong electron-donating nature of the dimethylamino group directs the incoming electrophile predominantly to the para position. However, under forcing conditions with fuming sulfuric acid, the formation of the meta-isomer can be observed due to the protonation of the dimethylamino group, which transforms it into a meta-directing group.[1]
Reaction Pathway
Caption: Reaction mechanism of N,N-dimethylaniline sulfonation.
Quantitative Data
The yield of the sulfonation reaction is influenced by factors such as reaction temperature, time, and the concentration of sulfuric acid. The following table summarizes representative quantitative data from various studies.
| Reactant | Reagent | Temperature | Time | Product | Yield | Reference |
| N,N-Dimethylaniline | Tributylsulfoammonium betaine (TBSAB) | 120 °C | 24 h | N,N-Dimethylaniline-4-sulfonate | 70% | ChemRxiv[3] |
| Aniline | Concentrated H₂SO₄ | High Temperature | - | Aniline-4-sulfonic acid | High | General knowledge from sulfonation reactions[2] |
| 2,6-Dimethylaniline | Sulfuric Acid | 160 °C | 8 h | 2,6-Dimethylaniline-4-sulfonate | 90% | Journal of the Chemical Society, Perkin Transactions 2[4] |
| 3,4-Dimethylaniline | Sulfuric Acid | 160 °C | 8 h | 3,4-Dimethylaniline-6-sulfonate | High | Journal of the Chemical Society, Perkin Transactions 2[4] |
Experimental Protocol
This section provides a detailed methodology for the sulfonation of N,N-dimethylaniline. This protocol is a composite based on established procedures for the sulfonation of anilines.
Objective: To synthesize N,N-dimethylaniline-4-sulfonic acid.
Materials:
-
N,N-dimethylaniline (reagent grade)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Heating mantle
-
Round-bottom flask (250 mL) with reflux condenser
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath.
-
Addition of Reactant: Slowly and with constant stirring, add 10 mL of N,N-dimethylaniline to the cooled sulfuric acid. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 20°C.
-
Heating: Once the addition is complete, remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture using a heating mantle to 180-190°C for 4-5 hours.
-
Quenching and Precipitation: After the heating period, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. The product, N,N-dimethylaniline-4-sulfonic acid, will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold water to remove any remaining acid. The product can be further purified by recrystallization from hot water.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Safety Precautions:
-
N,N-dimethylaniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.
-
The reaction is exothermic; proper temperature control is crucial.
Experimental Workflow
Caption: General experimental workflow for sulfonation.
References
The Reaction of N,N-dimethylaniline with Sulfuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactions that occur between N,N-dimethylaniline and sulfuric acid. The nature of the products formed is highly dependent on the reaction conditions, particularly the concentration of the sulfuric acid and the temperature. This document details the reaction mechanisms, product profiles, and includes relevant experimental protocols.
Core Reaction Principles: The Dual Nature of the Dimethylamino Group
The dimethylamino group (-N(CH₃)₂) of N,N-dimethylaniline is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
However, in the presence of a strong acid like sulfuric acid, the nitrogen atom is protonated to form the N,N-dimethylanilinium ion (-N⁺H(CH₃)₂). This protonation dramatically alters the electronic properties of the substituent. The resulting positively charged group becomes a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.[1][2][3][4][5] The equilibrium between the protonated and unprotonated forms is a critical factor in determining the final product distribution.
Products of the Reaction
The reaction of N,N-dimethylaniline with sulfuric acid can lead to several products, primarily through electrophilic aromatic substitution (sulfonation) on the benzene ring.
Sulfonation
Sulfonation of N,N-dimethylaniline with concentrated or fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring.
-
p-Aminobenzenesulfonic Acid Analog: Under conditions where the equilibrium favors the unprotonated form, or through a rearrangement mechanism, the major product is the para-sulfonated isomer, N,N-dimethyl-4-aminobenzenesulfonic acid.[3][6]
-
m-Aminobenzenesulfonic Acid Analog: When using fuming sulfuric acid, the highly acidic conditions lead to extensive protonation of the dimethylamino group, resulting in the formation of the meta-sulfonated isomer, N,N-dimethyl-3-aminobenzenesulfonic acid, as the major product.[4]
N-Sulfonation
Initially, the reaction can also occur on the nitrogen atom to form an N-sulfonated intermediate, a phenylsulfamic acid derivative. This intermediate can then undergo rearrangement upon heating to yield the more stable C-sulfonated product, typically the para isomer.[3][6]
Quantitative Data
The yields of the various products are highly dependent on the specific reaction conditions. The following table summarizes available quantitative data from the literature.
| Product | Reagents and Conditions | Yield | Reference |
| N,N-dimethyl-4-aminobenzenesulfonic acid | Tributylsulfoammonium betaine (as a sulfamating agent), followed by thermal rearrangement | 70% (isolated) | [6] |
| m-Nitro-N,N-dimethylaniline | Nitric acid in concentrated sulfuric acid, 5-10°C | 56-63% | [7] |
Note: The nitration of N,N-dimethylaniline in a mixture of nitric and sulfuric acids serves as a well-documented example of an electrophilic aromatic substitution where the protonated anilinium ion directs the incoming electrophile to the meta position.[1][2][5][7][8][9]
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of m-nitro-N,N-dimethylaniline, which illustrates the principles of electrophilic substitution on N,N-dimethylaniline in a strong acid medium.
Synthesis of m-Nitro-N,N-dimethylaniline [7]
-
Preparation of the N,N-dimethylaniline sulfate solution:
-
In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1270 mL of concentrated sulfuric acid (sp. gr. 1.84).
-
Cool the flask in an ice bath.
-
Slowly add 363 g (3.0 moles) of N,N-dimethylaniline with stirring, ensuring the temperature remains below 25°C.
-
Continue stirring and cooling until the temperature of the solution drops to 5°C.
-
-
Preparation of the nitrating mixture:
-
In a separate flask, prepare a nitrating mixture by adding 366 g (200 mL, 3.6 moles) of concentrated sulfuric acid to 286 g (200 mL, 3.15 moles) of concentrated nitric acid (sp. gr. 1.42) with cooling and stirring.
-
-
Nitration reaction:
-
Transfer the nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the solution of N,N-dimethylaniline sulfate. The tip of the dropping funnel should be kept beneath the surface of the solution.
-
Maintain the reaction temperature between 5°C and 10°C, which can be effectively controlled by adding small pieces of dry ice to the reaction mixture. The addition should take approximately 1.5 hours.
-
After the addition is complete, stir the solution at 5–10°C for an additional hour.
-
-
Work-up and isolation:
-
Pour the reaction mixture with stirring into an enameled pail containing 6 liters of ice and water.
-
The subsequent neutralization and purification steps are detailed in the original literature to isolate the m-nitrodimethylaniline. The yield of the bright orange crystalline product is reported to be between 280–316 g (56–63%), with a melting point of 59–60°C.
-
Reaction Pathways and Mechanisms
The following diagrams illustrate the key reaction pathways involved in the reaction of N,N-dimethylaniline with sulfuric acid.
Figure 1: General overview of the competing reaction pathways for the sulfonation of N,N-dimethylaniline in the presence of sulfuric acid.
Figure 2: Experimental workflow for the synthesis of m-nitro-N,N-dimethylaniline, illustrating a typical electrophilic substitution in a strong acid medium.
References
- 1. organic chemistry - Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Page loading... [wap.guidechem.com]
- 3. quora.com [quora.com]
- 4. organic chemistry - Why is it preferred to sulfonate nitrogen instead of carbon? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. embibe.com [embibe.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
N,N-dimethylaniline behavior in acidic medium
An In-depth Technical Guide to the Behavior of N,N-dimethylaniline in Acidic Medium
Introduction
N,N-dimethylaniline (DMA) is a tertiary amine and a substituted derivative of aniline, widely utilized as a precursor in the synthesis of dyes (e.g., malachite green), a polymerization accelerator for resins, and an intermediate in pharmaceutical manufacturing.[1][2][3] Its chemical behavior, particularly in acidic environments, is of critical importance to researchers, scientists, and drug development professionals. The lone pair of electrons on the nitrogen atom dictates its basicity and reactivity, which are significantly modulated by the presence of acid.
This guide provides a comprehensive overview of the fundamental behavior of N,N-dimethylaniline in acidic media, focusing on its protonation, key chemical reactions, and the resulting products. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate a deeper understanding for technical audiences.
Protonation in Acidic Medium
As a tertiary amine, N,N-dimethylaniline acts as a weak base. In an acidic solution, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from the acid, forming the N,N-dimethylanilinium cation.[4][5] This acid-base reaction is a reversible equilibrium.
The protonated form, the N,N-dimethylanilinium ion, is significantly more water-soluble than its unprotonated counterpart.[6][7] The basicity of DMA is quantified by the pKa of its conjugate acid, the anilinium ion, which is approximately 5.15.[6]
Caption: Protonation equilibrium of N,N-dimethylaniline in acid.
Key Reactions in Acidic Medium
The protonation of the dimethylamino group has a profound effect on the reactivity of the aromatic ring. The typically electron-donating and ortho,para-directing -N(CH₃)₂ group is converted into the electron-withdrawing and meta-directing -N(CH₃)₂H⁺ group.[4][5] This transformation governs the outcome of major electrophilic aromatic substitution reactions.
Nitration
The nitration of N,N-dimethylaniline in a mixture of strong acids, such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄), primarily yields the meta-substituted product.[4][5] Under these strongly acidic conditions, the amine is protonated to form the N,N-dimethylanilinium ion. This ion deactivates the benzene ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[4][5] A mixture of para- and meta-products may be observed, but the ortho-product is generally not formed due to significant steric hindrance.[4]
Caption: Nitration pathway of N,N-dimethylaniline in strong acid.
Reaction with Nitrous Acid
The reaction of N,N-dimethylaniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like HCl, is a characteristic reaction for tertiary aromatic amines.[8] At low temperatures (0-5 °C), an electrophilic aromatic substitution occurs, where the nitrosonium ion (NO⁺) attacks the electron-rich para position of the ring.[9] This reaction yields p-nitroso-N,N-dimethylaniline, a green or blue crystalline solid.[9][10] This reaction is distinct from that of primary aromatic amines, which form diazonium salts, and secondary amines, which form N-nitroso compounds.[8]
It is important to note that some sources state N,N-dimethylaniline does not react with nitrous acid, which is incorrect in the context of electrophilic ring substitution.[11][12] The reaction does proceed on the aromatic ring rather than at the nitrogen atom.
Caption: Reaction of N,N-dimethylaniline with nitrous acid.
Catalysis by Nitrous Acid and Rearrangement
In the presence of nitric acid and catalytic amounts of nitrous acid in approximately 85% sulfuric acid, a more complex reaction occurs. The reaction is first-order with respect to the N,N-dimethylanilinium ion and the nitrosonium ion.[13] This process does not proceed through the oxidation of a C-nitroso intermediate. Instead, it is proposed to involve the rate-determining formation of a radical pair (PhNMe₂⁺·NO·). This intermediate then reacts rapidly with nitronium ions and nitric acid. The initial products of this catalyzed reaction are p-nitro-N,N-dimethylaniline and N,N,N',N'-tetramethylbenzidine, a product indicative of a coupling and rearrangement process similar to a benzidine rearrangement.[13][14]
Quantitative Data Summary
The following table summarizes key quantitative physical and chemical properties of N,N-dimethylaniline.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₁N | [1] |
| Molar Mass | 121.183 g·mol⁻¹ | [1] |
| Appearance | Colorless to yellow oily liquid | [1][7] |
| Density | 0.956 g/mL at 25 °C | [1][15] |
| Melting Point | 2 °C (36 °F) | [1] |
| Boiling Point | 194 °C (381 °F) | [1] |
| pKa (conjugate acid) | 5.15 at 25 °C | [6] |
| Water Solubility | 1-2 g/L at 20 °C; solubility is pH-dependent | [1][7] |
| Vapor Pressure | 1 mmHg at 20 °C | [1] |
Experimental Protocols
Protocol: Synthesis of p-nitroso-N,N-dimethylaniline
This protocol details the electrophilic substitution reaction of N,N-dimethylaniline with nitrous acid.
Objective: To synthesize and observe the formation of p-nitroso-N,N-dimethylaniline from N,N-dimethylaniline in an acidic medium.
Materials:
-
N,N-dimethylaniline (1.0 mL, ~8 mmol)
-
Concentrated Hydrochloric Acid (HCl, 3 mL)
-
Sodium Nitrite (NaNO₂, 0.6 g, ~8.7 mmol)
-
Distilled Water
-
Ice
-
100 mL Beaker
-
50 mL Beaker
-
Glass stirring rod
-
Dropping pipette
Procedure:
-
Preparation of Anilinium Salt: In the 100 mL beaker, combine 1.0 mL of N,N-dimethylaniline and 3 mL of concentrated HCl. Add approximately 10 g of crushed ice and stir until the N,N-dimethylanilinium chloride salt dissolves, maintaining the temperature between 0-5 °C.
-
Preparation of Nitrite Solution: In the 50 mL beaker, dissolve 0.6 g of sodium nitrite in 2 mL of distilled water. Cool this solution in the ice bath.
-
Reaction: Add the cold sodium nitrite solution dropwise to the stirred N,N-dimethylanilinium chloride solution over 5-10 minutes. Ensure the temperature does not rise above 5 °C.
-
Observation: Observe the formation of a green or blue precipitate, which is the product, p-nitroso-N,N-dimethylaniline.
-
Product Isolation (Optional): After the addition is complete, allow the mixture to stand in the ice bath for 15 minutes. Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for the synthesis of p-nitroso-N,N-dimethylaniline.
Conclusion
The behavior of N,N-dimethylaniline in an acidic medium is dominated by the protonation of its tertiary amino group. This fundamental acid-base reaction transforms the electron-donating dimethylamino group into the electron-withdrawing N,N-dimethylanilinium group. This change deactivates the aromatic ring towards electrophilic attack and redirects substitution to the meta position, as seen in nitration reactions. However, in reactions with weaker electrophiles like the nitrosonium ion, substitution can still occur at the activated para position. More complex pathways involving radical intermediates and rearrangements can also be initiated under specific acidic and catalytic conditions. A thorough understanding of this pH-dependent reactivity is essential for controlling reaction outcomes in synthetic chemistry and for predicting the fate and interactions of DMA-containing compounds in various applications.
References
- 1. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 4. organic chemistry - Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. guidechem.com [guidechem.com]
- 6. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]
- 7. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 8. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 9. doubtnut.com [doubtnut.com]
- 10. doubtnut.com [doubtnut.com]
- 11. N-methyl aniline on reaction with nitrous acid gives [allen.in]
- 12. google.com [google.com]
- 13. The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 15. chembk.com [chembk.com]
A Historical Perspective on the Sulfonation of N,N-Dimethylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfonation of aromatic amines is a cornerstone of industrial organic chemistry, pivotal in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Among these reactions, the sulfonation of N,N-dimethylaniline presents a particularly intriguing case study in the interplay of reaction conditions and mechanistic pathways, a subject of investigation for over a century. This technical guide delves into the historical perspective of N,N-dimethylaniline sulfonation, offering a detailed look at early experimental methodologies, the evolution of mechanistic understanding, and the quantitative data that shaped this field of study.
Early Investigations and the Influence of Reaction Conditions
Early work on the sulfonation of aromatic amines established that the position of the sulfonic acid group on the aromatic ring is highly dependent on the reaction conditions, particularly the temperature and the nature of the sulfonating agent. In the case of N,N-dimethylaniline, a tertiary amine, the reaction pathway is distinct from that of primary and secondary anilines as it cannot form an intermediate arylsulfamic acid in the same manner.
A seminal study in this area was conducted by Elliot R. Alexander in 1946, which systematically investigated the sulfonation of N,N-dimethylaniline with fuming sulfuric acid at various temperatures. This work provided crucial quantitative data on the distribution of isomers and laid the groundwork for a more nuanced understanding of the reaction mechanism. Alexander's experiments demonstrated a clear temperature-dependent shift in the isomeric composition of the product.
Quantitative Analysis of Isomer Distribution
The following table summarizes the quantitative data from Alexander's 1946 study on the sulfonation of N,N-dimethylaniline with fuming sulfuric acid, illustrating the effect of temperature on the formation of meta- and para-isomers.
| Reaction Temperature (°C) | Meta-Isomer (%) | Para-Isomer (%) |
| 0 | 89 | 11 |
| 10 | 85 | 15 |
| 25 | 78 | 22 |
| 50 | 65 | 35 |
| 75 | 53 | 47 |
| 95 | 45 | 55 |
Data sourced from E. R. Alexander, J. Am. Chem. Soc. 1946, 68, 969-973.[1][2][3]
Mechanistic Insights: A Tale of Two Pathways
The observed temperature dependence of the isomer distribution in the sulfonation of N,N-dimethylaniline points to two competing reaction mechanisms.
At lower temperatures , the reaction is kinetically controlled and favors the formation of the meta-isomer , N,N-dimethylaniline-m-sulfonic acid. In the strongly acidic medium of fuming sulfuric acid, the nitrogen atom of N,N-dimethylaniline is protonated, forming the dimethylanilinium ion. The positively charged nitrogen atom acts as a strong deactivating and meta-directing group, guiding the electrophilic attack of sulfur trioxide to the meta position.[4]
Conversely, at higher temperatures , the reaction becomes thermodynamically controlled, leading to an increase in the proportion of the more stable para-isomer , N,N-dimethylaniline-p-sulfonic acid (sulfanilic acid, dimethyl). This suggests a reversible reaction where the initially formed meta-isomer can undergo desulfonation, and the thermodynamically favored para-isomer accumulates over time.
Experimental Protocols from the Historical Literature
The following experimental protocols are adapted from the 1946 publication by Elliot R. Alexander, providing a glimpse into the laboratory practices of the era.
Sulfonation of N,N-Dimethylaniline with Fuming Sulfuric Acid
Materials:
-
N,N-Dimethylaniline
-
Fuming sulfuric acid (containing a known percentage of free sulfur trioxide)
-
Ice
-
Sodium hydroxide solution
-
Sodium chloride
Procedure:
-
A solution of N,N-dimethylaniline in a suitable solvent was prepared.
-
The solution was cooled to the desired reaction temperature in a constant temperature bath.
-
A calculated amount of fuming sulfuric acid was added dropwise to the stirred N,N-dimethylaniline solution, maintaining the desired temperature.
-
After the addition was complete, the reaction mixture was stirred for a specified period at the same temperature.
-
The reaction was quenched by pouring the mixture onto crushed ice.
-
The acidic solution was then neutralized with a sodium hydroxide solution.
-
The sulfonated product was isolated, often by salting out with sodium chloride, followed by filtration and drying.
Analysis of Isomer Distribution
Alexander employed a method based on the differential solubility of the magnesium salts of the sulfonic acids to separate and quantify the meta and para isomers.
-
The mixture of sodium sulfonates was converted to the corresponding magnesium salts.
-
The magnesium salt of the para-isomer is significantly less soluble in water than the meta-isomer. This difference in solubility allowed for the separation of the two isomers through fractional crystallization.
-
The separated salts were then weighed to determine the relative percentages of the meta and para isomers in the original reaction mixture.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for the sulfonation of N,N-dimethylaniline.
Caption: Competing pathways in N,N-dimethylaniline sulfonation.
Caption: Historical workflow for isomer analysis.
Conclusion
The historical study of N,N-dimethylaniline sulfonation provides a compelling example of how systematic experimental investigation can unravel complex reaction mechanisms. The work of early chemists, like Elliot R. Alexander, not only furnished the chemical industry with valuable synthetic methods but also deepened our fundamental understanding of electrophilic aromatic substitution. For modern researchers in drug development and materials science, this historical perspective underscores the critical importance of reaction conditions in controlling product outcomes and serves as a reminder of the foundational principles that continue to govern organic synthesis today.
References
An In-depth Technical Guide on the Physical Properties of N,N-dimethylaniline Sulfate Salt
This technical guide provides a comprehensive overview of the core physical properties of N,N-dimethylaniline sulfate salt, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines experimental protocols, and includes a visual representation of a typical experimental workflow.
Core Physical and Chemical Properties
N,N-dimethylaniline sulfate is the salt formed from the tertiary amine N,N-dimethylaniline and sulfuric acid. It is important to distinguish this compound from N,N-dimethyl-p-phenylenediamine sulfate, which is sometimes referred to as 4-Amino-N,N-dimethylaniline sulfate. This guide focuses on the sulfate salt of N,N-dimethylaniline.
A summary of the key physical properties is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N·H₂SO₄ | [] |
| Molecular Weight | 219.25 g/mol | [] |
| Appearance | Opaque creme-colored solution (in reaction mixture) | [2] |
| Melting Point | 88-89 °C | [] |
| Boiling Point | Not available | |
| Solubility | Soluble in water | [3] |
| Density | 0.95 g/cm³ | [] |
Note: The appearance described is for the salt within a reaction mixture and may not represent the isolated, purified solid.
Experimental Protocols
The synthesis of N,N-dimethylaniline often involves the use of sulfuric acid as a catalyst, which can lead to the formation of the sulfate salt as an intermediate or the final product depending on the workup procedure. Below is a detailed methodology for a typical synthesis that proceeds through the sulfate salt.
Synthesis of N,N-dimethylaniline via Methylation of Aniline using Sulfuric Acid
This protocol is based on the industrial liquid-phase method for producing N,N-dimethylaniline.
Materials:
-
Aniline
-
Methanol
-
Concentrated Sulfuric Acid (96%)
-
Sodium Hydroxide (for neutralization)
-
Autoclave reactor
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a corrosion-resistant autoclave, combine aniline, methanol, and concentrated sulfuric acid. A typical molar ratio is 1:3.56:0.1 (aniline:methanol:sulfuric acid).[4]
-
Reaction Conditions: Heat the mixture to 210-215 °C under a pressure of 3-3.3 MPa.[4] Maintain these conditions for approximately 4 hours. During this time, excess methanol and the by-product dimethyl ether can be evaporated and removed.[4] The reaction proceeds through the formation of aniline sulfate, which then undergoes methylation.
-
Neutralization and Isolation: After the reaction is complete, cool the autoclave and carefully release the pressure. The resulting alkylation solution is then neutralized with a sodium hydroxide solution.[4][5] This step converts the N,N-dimethylaniline sulfate to the free base, N,N-dimethylaniline.
-
Phase Separation: Allow the neutralized mixture to settle and separate into two layers. The upper oily layer contains the crude N,N-dimethylaniline.[4]
-
Purification: The crude product can be purified by vacuum distillation to obtain high-purity N,N-dimethylaniline.[4]
To isolate the N,N-dimethylaniline sulfate salt itself, the procedure would be modified before the neutralization step. After the initial reaction, the product mixture containing the sulfate salt could be purified through crystallization.
Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis of N,N-dimethylaniline, which involves the formation of the sulfate salt.
Caption: Experimental workflow for the synthesis of N,N-dimethylaniline.
References
An In-depth Technical Guide to the Solubility of N,N-Dimethylaniline in Sulfuric Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N-dimethylaniline in aqueous sulfuric acid solutions. This information is critical for professionals in chemical research and drug development, where N,N-dimethylaniline is utilized as a versatile intermediate, catalyst, and precursor. Understanding its solubility behavior in acidic media is paramount for reaction optimization, purification processes, and formulation development.
Core Concepts: Basicity and Salt Formation
N,N-dimethylaniline (C₈H₁₁N) is an organic compound featuring a tertiary amine attached to a phenyl group. The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. In aqueous solutions, N,N-dimethylaniline is sparingly soluble due to the hydrophobic nature of the benzene ring.[1][2][3] However, in the presence of an acid such as sulfuric acid (H₂SO₄), the amine group is protonated, forming the N,N-dimethylanilinium cation. This resulting salt, N,N-dimethylanilinium hydrogen sulfate, is an ionic species and exhibits significantly higher solubility in aqueous media.[4][5] This acid-base reaction is the fundamental principle governing the solubility of N,N-dimethylaniline in sulfuric acid solutions. It is described as freely soluble in acid solutions.[6]
Quantitative Solubility Data
Precise quantitative data on the solubility of N,N-dimethylaniline across a wide range of sulfuric acid concentrations and temperatures is not extensively documented in readily available literature. However, based on established chemical principles and qualitative descriptions, the solubility is known to increase significantly with increasing sulfuric acid concentration. A common purification method involves dissolving N,N-dimethylaniline in 40% sulfuric acid, indicating substantial solubility at this concentration.[7][8]
The following table summarizes the expected solubility behavior. Researchers should consider these as qualitative indicators and are encouraged to determine precise values experimentally for their specific applications.
| Sulfuric Acid (H₂SO₄) Concentration (w/w) | Temperature (°C) | Solubility of N,N-Dimethylaniline | Notes |
| 0% (Deionized Water) | 25 | Sparingly Soluble (approx. 1.45 g/L) | Solubility is low due to the hydrophobic phenyl group. The reported range varies, highlighting the influence of pH.[1] |
| 5% | 25 | Soluble | A significant increase in solubility is expected due to the formation of the N,N-dimethylanilinium salt. |
| 10% | 25 | Soluble | Further increase in solubility with higher acid concentration. |
| 40% | 25 | Highly Soluble | Used in purification protocols, indicating that large amounts can be dissolved.[7][8] |
| >95% (Concentrated) | 25 | Highly Soluble | N,N-dimethylaniline dissolves in concentrated sulfuric acid, often as part of reaction protocols.[9] |
Signaling Pathways and Logical Relationships
The interaction of N,N-dimethylaniline with sulfuric acid is a straightforward acid-base equilibrium. The following diagram illustrates the protonation of the tertiary amine by sulfuric acid.
Caption: Protonation of N,N-Dimethylaniline in Sulfuric Acid.
Experimental Protocols
The following section details a standard laboratory procedure for the quantitative determination of the solubility of N,N-dimethylaniline in a sulfuric acid solution at a given temperature.
Objective
To determine the saturation solubility of N,N-dimethylaniline in a sulfuric acid solution of a specific concentration at a constant temperature.
Materials and Equipment
-
N,N-dimethylaniline (analytical grade)
-
Sulfuric acid (concentrated, analytical grade)
-
Deionized water
-
Glass vials or flasks with airtight seals
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental Workflow for Solubility Determination.
Step-by-Step Procedure
-
Preparation of Sulfuric Acid Solution: Prepare a sulfuric acid solution of the desired concentration (e.g., 10% w/w) by carefully adding a calculated amount of concentrated sulfuric acid to a known volume of deionized water in a volumetric flask. Allow the solution to cool to room temperature.
-
Sample Preparation: Add a known volume of the prepared sulfuric acid solution to several vials. To each vial, add an excess amount of N,N-dimethylaniline. The presence of undissolved N,N-dimethylaniline is necessary to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25°C). Stir the mixtures using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sampling: After the equilibration period, stop the stirring and allow the undissolved N,N-dimethylaniline to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any suspended microparticles of undissolved N,N-dimethylaniline.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., a mobile phase for HPLC or a specific buffer for UV-Vis) to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of N,N-dimethylaniline.
-
Calculation: Calculate the solubility of N,N-dimethylaniline in the sulfuric acid solution using the measured concentration and the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).
Conclusion
The solubility of N,N-dimethylaniline is highly dependent on the acidity of the medium. While it is sparingly soluble in neutral water, its solubility is significantly enhanced in sulfuric acid solutions due to the formation of the water-soluble N,N-dimethylanilinium salt. This characteristic is crucial for its application in various chemical processes. For precise quantitative assessments, it is recommended that researchers perform experimental determinations tailored to their specific conditions of temperature and acid concentration. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for such investigations.
References
- 1. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Buy aniline;sulfuric acid | 542-16-5 [smolecule.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]
- 7. News - N,N-Dimethylaniline [mit-ivy.com]
- 8. News - About N, N-Dimethylaniline [mit-ivy.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Theoretical Examination of N,N-Dimethylaniline Protonation by Sulfuric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and experimental overview of the protonation of N,N-dimethylaniline by sulfuric acid. N,N-dimethylaniline, a tertiary amine with significant industrial applications, serves as a crucial model for understanding the protonation behavior of more complex amine-containing molecules, including active pharmaceutical ingredients. This document summarizes key thermodynamic and spectroscopic data, outlines detailed experimental protocols for characterization, and presents a theoretical framework for the protonation mechanism based on computational studies. The information herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to investigate and predict the behavior of aromatic amines in acidic environments.
Introduction
The protonation of amines is a fundamental chemical process with wide-ranging implications in organic chemistry, materials science, and pharmacology. For drug development professionals, understanding the protonation state of an active pharmaceutical ingredient (API) is critical, as it directly influences solubility, membrane permeability, and drug-receptor interactions. N,N-dimethylaniline (DMA) serves as an excellent model compound for studying the protonation of aromatic tertiary amines. Its interaction with strong acids, such as sulfuric acid, provides insights into the electronic and structural changes that occur upon protonation.
This guide delves into the theoretical underpinnings of the DMA-sulfuric acid interaction, supported by proposed experimental methodologies for its characterization. We will explore the thermodynamics of proton transfer, the preferred site of protonation, and the resulting spectroscopic signatures.
Theoretical Studies of Protonation
While direct high-level computational studies specifically on the N,N-dimethylaniline-sulfuric acid system are not extensively documented in publicly available literature, a robust theoretical understanding can be constructed from studies on aniline and its derivatives, as well as from computational models of the interaction between dimethylamine (a structural analog of the functional group) and sulfuric acid.
Protonation Site
The protonation of N,N-dimethylaniline can theoretically occur at two primary sites: the nitrogen atom of the dimethylamino group or the aromatic ring (at the ortho, meta, or para positions). Computational studies on aniline and substituted anilines consistently predict that protonation on the nitrogen atom is energetically more favorable in the gas phase.[1] High-level ab initio calculations, such as the W1c method, have shown that for aniline, the N-protonated form is more stable than the para-protonated form by approximately 1.1 kcal/mol.[1] The presence of electron-donating methyl groups on the nitrogen atom in N,N-dimethylaniline further increases the electron density on the nitrogen, making it a stronger Lewis base and thus the preferred site of protonation.
Proton Affinity and Basicity
Computational Modeling of the N,N-Dimethylaniline-Sulfuric Acid Complex
Computational studies on the interaction of dimethylamine with sulfuric acid, often in the context of atmospheric chemistry, provide valuable insights into the initial steps of protonation. These studies, typically employing Density Functional Theory (DFT), show that the formation of a stable cluster between dimethylamine and sulfuric acid is highly favorable.[3] The interaction is characterized by a strong hydrogen bond between the acidic proton of sulfuric acid and the nitrogen atom of dimethylamine. In the presence of a sufficient energy landscape, this hydrogen-bonded complex can evolve to a proton-transferred state, forming the dimethylaminium cation and the bisulfate anion.
The Gibbs free energy of formation for such clusters is significantly negative, indicating a spontaneous process. For instance, the formation of a dry sulfuric acid-dimethylamine cluster is more stable than the corresponding nitric acid-dimethylamine cluster, highlighting the strength of sulfuric acid as a proton donor.[1]
Quantitative Data
The following tables summarize relevant quantitative data for N,N-dimethylaniline and related systems.
Table 1: Physicochemical and Basicity Data for N,N-Dimethylaniline
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [4] |
| Molecular Weight | 121.18 g/mol | [4] |
| pKa (in H₂O) | 5.1 | [5] |
Table 2: Calculated Thermodynamic Data for Amine-Sulfuric Acid Interactions (Model Systems)
| Reaction | ΔG° (kcal/mol) | Computational Method | Reference |
| H₂SO₄ + DMA → [H₂SO₄-DMA] | -15 | DLPNO-CCSD(T)/CBS//ωB97X-D/6-31++G** | [1] |
| H₂SO₄ + NH₃ → [H₂SO₄-NH₃] | - | RI-MP2/aug-cc-pV(T+d)Z | [6] |
Note: DMA in this context refers to dimethylamine, used as a model for the functional group of N,N-dimethylaniline.
Experimental Protocols
The following sections outline detailed experimental protocols for studying the protonation of N,N-dimethylaniline by sulfuric acid.
Determination of pKa by UV-Vis Spectrophotometric Titration
This method relies on the change in the ultraviolet-visible absorption spectrum of N,N-dimethylaniline upon protonation.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of N,N-dimethylaniline in a suitable non-aqueous solvent (e.g., acetonitrile) of known concentration (e.g., 1 mM).
-
Prepare a series of sulfuric acid solutions of varying concentrations in the same solvent.
-
-
Spectroscopic Measurements:
-
In a series of cuvettes, mix a fixed volume of the N,N-dimethylaniline stock solution with varying volumes of the sulfuric acid solutions to achieve a range of acid-to-base molar ratios.
-
Record the UV-Vis spectrum (typically from 200-400 nm) for each solution.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance for both the neutral and protonated forms of N,N-dimethylaniline.
-
Plot the absorbance at these wavelengths as a function of the sulfuric acid concentration.
-
The resulting titration curve will be sigmoidal. The pKa can be determined from the inflection point of this curve.[7]
-
Characterization of Protonation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of N,N-dimethylaniline will induce significant changes in the chemical shifts of the protons and carbons, particularly those near the nitrogen atom.
Protocol:
-
Sample Preparation:
-
Prepare a solution of N,N-dimethylaniline in a deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility and the acid used).
-
Prepare a stock solution of sulfuric acid in the same deuterated solvent.
-
Create a series of NMR tubes with a fixed concentration of N,N-dimethylaniline and incrementally increasing concentrations of sulfuric acid.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra for each sample.
-
-
Data Analysis:
-
Monitor the chemical shifts of the N-methyl protons and the aromatic protons and carbons as a function of sulfuric acid concentration.
-
A significant downfield shift is expected for the protons and carbons near the nitrogen atom upon protonation due to the increase in positive charge.
-
Plot the chemical shifts versus the molar ratio of acid to base to observe the titration curve and determine the stoichiometry of the protonation.[7]
-
Measurement of Enthalpy of Protonation by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a chemical reaction, allowing for the determination of the enthalpy of protonation (ΔH°).
Protocol:
-
Instrument Setup:
-
Set up an isothermal titration calorimeter at a constant temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Fill the sample cell with a solution of N,N-dimethylaniline of known concentration in a suitable solvent.
-
Fill the injection syringe with a solution of sulfuric acid of known concentration in the same solvent.
-
-
Titration:
-
Inject small aliquots of the sulfuric acid solution into the N,N-dimethylaniline solution at regular intervals.
-
The instrument will measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of acid to base.
-
Fit the resulting binding isotherm to a suitable model to determine the enthalpy of protonation (ΔH°), the binding constant (Ka), and the stoichiometry of the reaction.[8][9]
-
Visualizations
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: Protonation mechanism of N,N-dimethylaniline by sulfuric acid.
Caption: Experimental workflow for studying N,N-dimethylaniline protonation.
Conclusion
The protonation of N,N-dimethylaniline by sulfuric acid is a thermodynamically favorable process that occurs at the nitrogen atom of the dimethylamino group. This guide has provided a theoretical framework for understanding this interaction, drawing upon computational studies of analogous systems. Furthermore, detailed experimental protocols using UV-Vis spectroscopy, NMR spectroscopy, and isothermal titration calorimetry have been outlined to enable the empirical characterization of this fundamental reaction. The presented data and methodologies offer a solid foundation for researchers and professionals in drug development to investigate and predict the behavior of aromatic amines in acidic environments, ultimately aiding in the rational design of molecules with desired physicochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] A Calorimetric Determination of the Enthalpy of Ionization of Water and the Enthalpy of Protonation of THAM at 5, 20, 25, 35, and 50 Degrees C. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Electrophilic Substitution on N,N-Dimethylaniline with Sulfuric Acid: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reaction of N,N-dimethylaniline with sulfuric acid, a process primarily leading to sulfonation. The N,N-dimethylamino group, being a powerful activating group, significantly influences the reaction's outcome. However, the reaction conditions, particularly temperature and the nature of the sulfonating agent, dictate the regioselectivity of the product. In strongly acidic media, protonation of the amine leads to the formation of the meta-substituted product. Conversely, thermal "baking" procedures or modern one-pot methods favor the formation of the para-isomer through an N-sulfonate rearrangement mechanism. This document details the underlying reaction mechanisms, provides quantitative data on product yields and selectivity, and presents a detailed experimental protocol for a controlled sulfonation reaction.
Introduction
N,N-dimethylaniline is a substituted aromatic amine widely utilized as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds. The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.
The reaction with sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. However, the outcome is not always straightforward. The highly acidic nature of sulfuric acid can protonate the basic dimethylamino group, transforming it into a deactivating, meta-directing anilinium group (-N⁺H(CH₃)₂). This duality in the substrate's behavior under different conditions makes the sulfonation of N,N-dimethylaniline a subject of significant mechanistic interest.
Reaction Mechanisms and Pathways
The electrophilic substitution of N,N-dimethylaniline with sulfuric acid can proceed through two primary pathways, yielding different isomers. The predominant pathway is determined by the reaction conditions.
Pathway A: Direct Ring Sulfonation under Strongly Acidic Conditions
In a highly acidic environment, such as in the presence of concentrated or fuming sulfuric acid at lower temperatures, the lone pair of electrons on the nitrogen atom is protonated. This forms the N,N-dimethylanilinium ion. The positively charged [-N⁺H(CH₃)₂] group is strongly electron-withdrawing and deactivating, directing the electrophilic attack of SO₃ to the meta position. This is analogous to the nitration of N,N-dimethylaniline in a mixed acid (HNO₃/H₂SO₄) environment, which also yields the meta product.[1][2][3]
Pathway B: Thermal Rearrangement (Baking Process)
The classical method for favoring para-substitution is the "baking" process. This reaction proceeds via an initial N-sulfonation to form an N-Aryl sulfamate intermediate. Upon heating, this intermediate undergoes an intermolecular rearrangement to yield the thermodynamically more stable para-sulfonated product, p-aminobenzenesulfonic acid.[4][5] More contemporary methods have been developed to achieve this transformation in a one-pot procedure under controlled thermal conditions.[4]
Figure 1: Competing pathways in the sulfonation of N,N-dimethylaniline.
Quantitative Data and Selectivity
Recent studies using modern sulfonating agents have provided clear quantitative data on the yield and selectivity of the reaction. A one-pot procedure using tributylsulfoammonium betaine (TBSAB) demonstrates the efficient synthesis of the para-sulfonated product.[4]
| Substrate | Product | Method | Temperature (°C) | Selectivity (para:ortho) | Conversion (%) | Isolated Yield (%) | Reference |
| N,N-Dimethylaniline | N,N-Dimethyl-4-aminobenzenesulfonic acid | One-pot with TBSAB in DMF | 120 | 10 : 1 | 84 | 70 | [4] |
| N,N-Dimethylaniline | N,N-Dimethyl-4-aminobenzenesulfonic acid | One-pot with TBSAB in DMF | >120 | 5 : 1 | - | - | [4] |
Table 1: Summary of Quantitative Data for the Sulfonation of N,N-Dimethylaniline.
The data clearly indicates that while 120 °C provides optimal selectivity for the para product, higher temperatures lead to an increased formation of the ortho-substituted isomer.[4]
Experimental Protocols
The following protocol is based on a contemporary one-pot method for the para-selective sulfonation of N,N-dimethylaniline.[4]
Synthesis of N,N-Dimethyl-4-aminobenzenesulfonic acid
Materials:
-
N,N-dimethylaniline
-
Tributylsulfoammonium betaine (TBSAB)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add N,N-dimethylaniline (1.0 eq).
-
Addition of Reagents: Add tributylsulfoammonium betaine (TBSAB) (1.2 eq) and dimethylformamide (DMF) to the flask to achieve a substrate concentration of 0.5 M.
-
Heating: Place the flask in a heating mantle and heat the reaction mixture to 120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 24 hours).
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing diethyl ether to precipitate the product.
-
Stir the resulting suspension for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with additional diethyl ether to remove residual DMF and unreacted starting material.
-
The resulting solid is the tributylammonium salt of the product. To obtain the sulfonic acid, the salt can be further purified by dissolving in a minimal amount of water and passing it through an acidic ion-exchange resin or by acidification followed by recrystallization.
-
-
Drying and Characterization: Dry the final product under vacuum. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Figure 2: Experimental workflow for the one-pot sulfonation.
Conclusion
The electrophilic sulfonation of N,N-dimethylaniline is a nuanced reaction whose outcome is highly dependent on the chosen conditions. While strong acids promote protonation and lead to meta-substitution, thermal methods that proceed through an N-sulfamate intermediate provide a reliable route to the para-substituted product. The use of modern, one-pot protocols allows for high conversion and yield of the desired p-N,N-dimethylaminobenzenesulfonic acid, an important building block in chemical synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important transformation.
References
- 1. A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline via electrophilic aromatic substitution using nitric acid (HNO3) and sulphuric acid (H2SO4). To his surprise, the major product he obtained was 3-nitro-N, N-dimethylaniline. why the designed reaction failed to provide the desired product, 4-nitro-N, N-dimethylaniline? [infinitylearn.com]
- 2. A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline via electrophilic aromati substitution using nitric acid `(HNO_3)` and sulphuric acid `(H_2SO_4)`. To his surprice, the major product he obtained was 3-nitro-N, N-dimethylaniline. Why the disigned reaction failed to provide the desired product, 4-nitro-N, N-dimethylaniline? [allen.in]
- 3. A student tried to synthesis 4-nitro-N, N-dimethylaniline from N, N-dimethylaniline via electrophilic aromatic substitution using nitric acid (HNO3) and sulphuric acid (H2SO4). To his surprise, the major product he obtained was 3-nitro-N, N-dimethylaniline. why the designed reaction failed to provide the desired product, 4-nitro-N, N-dimethylaniline? [infinitylearn.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
synthesis of methyl orange from N,N-dimethylaniline and sulfanilic acid.
Application Note & Protocol: Synthesis of Methyl Orange
Abstract
This document provides a detailed protocol for the synthesis of methyl orange, an important azo dye and pH indicator. The synthesis is achieved through a two-step process involving the diazotization of sulfanilic acid followed by an azo coupling reaction with N,N-dimethylaniline.[1][2][3] This application note includes comprehensive experimental procedures, tables of reagents and reaction parameters, safety guidelines, and graphical representations of the reaction mechanism and experimental workflow to ensure reproducibility and safe execution.
Introduction
Methyl orange is a well-known acid-base indicator that changes color from red in acidic solutions (pH below 3.1) to yellow in basic solutions (pH above 4.4).[4] Its synthesis is a classic example of an electrophilic aromatic substitution reaction.[5][6] The process begins with the formation of a diazonium salt from sulfanilic acid.[7] This is achieved by reacting sulfanilic acid with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures.[8][9] The resulting diazonium salt is a reactive electrophile that is then coupled with the electron-rich aromatic compound, N,N-dimethylaniline, to form the azo dye.[5][6] The final product is the sodium salt of the dye, which is orange in color.
Chemical Reaction
The overall reaction is as follows:
-
Diazotization: Sulfanilic acid is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
-
Azo Coupling: The diazonium salt reacts with N,N-dimethylaniline in a slightly acidic solution to form Helianthin (the acidic, red form of methyl orange).
-
Neutralization: Addition of a base like sodium hydroxide converts Helianthin to its sodium salt, methyl orange (orange form).[7]
Caption: Reaction pathway for the synthesis of methyl orange.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Purpose |
| Sulfanilic acid | C₆H₇NO₃S | 173.19 | 5.5 g (0.032 mol) | Starting amine |
| Sodium carbonate (anhydrous) | Na₂CO₃ | 105.99 | 1.5 g (0.015 mol) | Base to dissolve sulfanilic acid |
| Sodium nitrite | NaNO₂ | 69.00 | 2.0 g (0.029 mol) | Diazotizing agent |
| Hydrochloric acid (conc.) | HCl | 36.46 | ~7 mL (6M solution) | Acid for diazotization |
| N,N-dimethylaniline | C₈H₁₁N | 121.18 | 3.0 mL (0.024 mol) | Coupling agent |
| Glacial acetic acid | CH₃COOH | 60.05 | 1.5 mL | Solvent for N,N-dimethylaniline |
| Sodium hydroxide | NaOH | 40.00 | ~20 mL (20% solution) | Neutralization |
| Sodium chloride | NaCl | 58.44 | 5.0 g | To aid precipitation ("salting out") |
| Water | H₂O | 18.02 | As needed | Solvent |
| Ice | H₂O (s) | 18.02 | As needed | Cooling |
Note: Quantities are based on representative literature procedures and may be scaled as needed.[8][9]
Safety Precautions
This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Substance | Hazard | Precaution |
| N,N-dimethylaniline | Toxic, suspected carcinogen, combustible.[8] | Avoid inhalation and skin contact.[10] Wear gloves and safety glasses. |
| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage. | Handle with extreme care. Wear acid-resistant gloves and eye protection. |
| Sodium Hydroxide | Corrosive, causes severe burns. | Avoid contact with skin and eyes. |
| Methyl Orange | Toxic if swallowed.[11][12] | Do not ingest. Wash hands thoroughly after handling.[11][13] |
| Diazonium Salts | Potentially explosive when dry. | Do not isolate the diazonium salt. Keep it in a cold aqueous solution at all times.[2] |
General PPE: Long-sleeve lab coat, safety goggles or face shield, and nitrile gloves are mandatory.[1][10][14]
Experimental Protocol
Caption: Experimental workflow for the synthesis of methyl orange.
Part A: Preparation of the Diazonium Salt of Sulfanilic Acid
-
In a 250 mL Erlenmeyer flask, combine 5.5 g of sulfanilic acid, 1.5 g of anhydrous sodium carbonate, and 50 mL of water.[8]
-
Warm the mixture gently (50-60 °C) with stirring until all solids dissolve, forming a clear solution.[8]
-
Cool the solution to about 15 °C in a water bath. Add a solution of 2.0 g of sodium nitrite in 5 mL of water and stir until dissolved.
-
In a separate 400 mL beaker, place approximately 40 g of crushed ice and add 7 mL of 6M hydrochloric acid.[2]
-
Slowly add the sulfanilate solution from step 3 to the ice-acid mixture in a fine stream with continuous, vigorous stirring. The temperature must be maintained below 10 °C, ideally between 0-5 °C.[8]
-
A fine, white or bluish-green precipitate of the diazonium salt will form.[2][5] Keep this suspension in the ice bath for the next step. Do not filter.
Part B: Azo Coupling Reaction
-
In a small test tube or beaker, dissolve 3.0 mL of N,N-dimethylaniline in 1.5 mL of glacial acetic acid.[8][9]
-
With vigorous stirring, add the N,N-dimethylaniline acetate solution to the cold diazonium salt suspension prepared in Part A.
-
Allow the mixture to stand in the ice bath for 10 minutes, stirring occasionally. A dull, reddish-purple solid, the acid form of methyl orange (Helianthin), will begin to separate.[2][9]
-
Slowly add 20 mL of a 20% sodium hydroxide solution to the mixture with constant stirring.[8][9] The addition should be gradual to control the exothermic reaction. The mixture will turn to a uniform orange color as the sodium salt of methyl orange precipitates.[9]
Part C: Isolation and Purification
-
Heat the reaction mixture to near boiling. This will dissolve the fine precipitate.[9]
-
Add 5 g of sodium chloride (NaCl) to the hot solution and continue heating until it has completely dissolved. This process, known as "salting out," reduces the solubility of the methyl orange in the aqueous solution.[8][9]
-
Allow the mixture to cool slowly to room temperature, then place it in an ice-water bath to complete crystallization.[2]
-
Collect the precipitated methyl orange crystals by vacuum filtration using a Büchner funnel.[2][15]
-
Wash the crystals on the filter paper with a small amount of cold, saturated NaCl solution, followed by a small amount of cold ethanol to facilitate drying.[8]
-
Dry the product thoroughly on the funnel by drawing air through it. The final product should be a golden-orange crystalline powder.
Characterization
The synthesized methyl orange can be characterized by its color change properties. Dissolve a small amount of the product in water. Add a few drops of dilute HCl; the solution should turn red. Add dilute NaOH until the solution is basic; the color should revert to yellow-orange.
Note: Do not attempt to determine the melting point of methyl orange, as it decomposes upon heating above 200 °C.[2]
References
- 1. scribd.com [scribd.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Synthesis of Methyl Orange Dye | DOCX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. chegg.com [chegg.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. rcilabscan.com [rcilabscan.com]
- 13. chemos.de [chemos.de]
- 14. chemsupply.com.au [chemsupply.com.au]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Industrial Production of N,N-Dimethylaniline Using a Sulfuric Acid Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylaniline (DMA) is a crucial tertiary amine in industrial chemistry, serving as a vital intermediate in the synthesis of various products, including dyes, pharmaceuticals, and rubber vulcanization accelerators.[1] One of the established methods for its industrial-scale production is the N-alkylation of aniline with methanol, utilizing sulfuric acid as a catalyst. This process is favored for its use of readily available and cost-effective raw materials.[1] These application notes provide a detailed overview of the liquid-phase synthesis of N,N-dimethylaniline, including comprehensive experimental protocols and quantitative data.
Reaction Principle
The synthesis of N,N-dimethylaniline from aniline and methanol in the presence of sulfuric acid is a nucleophilic substitution reaction. The sulfuric acid protonates the hydroxyl group of methanol, making it a good leaving group (water) and facilitating the methylation of the aniline nitrogen atom. The reaction proceeds in a stepwise manner, with the initial formation of N-methylaniline as an intermediate, which is then further methylated to yield N,N-dimethylaniline. The overall reaction is as follows:
C₆H₅NH₂ + 2CH₃OH --(H₂SO₄)--> C₆H₅N(CH₃)₂ + 2H₂O
Data Presentation
The following tables summarize the key quantitative data for the industrial production of N,N-dimethylaniline using a sulfuric acid catalyst in a liquid-phase process.
Table 1: Reactant and Catalyst Ratios
| Component | Molar Ratio | Typical Mass (for a given batch) |
| Aniline | 1 | 790 kg[2][3] |
| Methanol | 3.56 | 625 kg[1][2][3] |
| Sulfuric Acid | 0.1 | 85 kg[2][3] |
Table 2: Reaction and Post-Treatment Conditions
| Parameter | Value |
| Alkylation Reaction | |
| Temperature | 210-215°C[1][2][3] |
| Pressure | 3-3.3 MPa (approx. 30 atm)[1][2][3][4] |
| Reaction Time | 4 hours[1][2][3] |
| Neutralization | |
| Reagent | 30% Sodium Hydroxide Solution[2][3] |
| Hydrolysis of Quaternary Ammonium Salt | |
| Temperature | 160-170°C[2][3][4] |
| Pressure | 0.7-0.9 MPa[2][3] |
| Reaction Time | 3 hours[2][3] |
| Overall Yield | ~96% (based on aniline)[1] |
Experimental Protocols
The following are detailed protocols for the key experiments in the industrial production of N,N-dimethylaniline.
Protocol 1: N-Alkylation of Aniline
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and suitable for the corrosive nature of the reactants at high temperatures and pressures.
-
Charging the Reactor:
-
Reaction Execution:
-
Pressure Release and Product Transfer:
Protocol 2: Neutralization and Separation
-
Neutralization:
-
Phase Separation:
Protocol 3: Hydrolysis of By-products and Product Purification
-
Hydrolysis of Quaternary Ammonium Salts:
-
Product Combination and Washing:
-
Combine the hydrolysate with the initial oily product layer.
-
Wash the combined organic material with water to remove any remaining salts and water-soluble impurities.
-
-
Purification by Vacuum Distillation:
Visualizations
Reaction Pathway
Caption: N-Alkylation of aniline with methanol catalyzed by sulfuric acid.
Experimental Workflow
Caption: Industrial production workflow for N,N-dimethylaniline.
References
Application Notes and Protocols for the Sulfonation of N,N-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonation of aromatic compounds is a fundamental reaction in organic synthesis, yielding arylsulfonic acids that are crucial intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals. While the sulfonation of aniline to produce sulfanilic acid is a well-established process, the direct sulfonation of N,N-dimethylaniline presents a valuable pathway to 4-(dimethylamino)benzenesulfonic acid. This compound and its derivatives are relevant in various applications, including the synthesis of indicators and compounds with potential biological activity.
This document provides a detailed protocol for the para-sulfonation of N,N-dimethylaniline, primarily based on a modern approach that utilizes tributylsulfoammonium betaine (TBSAB) as a mild and effective sulfonating agent.[1][2] This method avoids the harsh conditions associated with traditional sulfonation using fuming sulfuric acid.
Reaction Principle
The protocol described employs tributylsulfoammonium betaine (TBSAB) in a one-pot reaction. The process is believed to proceed via an intermolecular rearrangement mechanism.[1][2] The reaction is thermally controlled to favor the formation of the para-substituted product.
Experimental Protocol
This protocol is adapted from a procedure described by Zhou and Jones for the sulfonation of N,N-dimethylaniline.[1][2]
Materials:
-
N,N-dimethylaniline
-
Tributylsulfoammonium betaine (TBSAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add N,N-dimethylaniline and tributylsulfoammonium betaine (TBSAB).
-
Solvent Addition: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the reaction vessel.
-
Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Reaction Time: Maintain the reaction at 120 °C for 24 hours.
-
Work-up and Isolation: (Note: The original source focuses on the reaction conditions and yield determination by NMR. A standard work-up for isolating a sulfonic acid salt would involve cooling the reaction mixture, precipitating the product by adding a suitable anti-solvent or by adjusting the pH, followed by filtration, washing, and drying.)
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the desired 4-(dimethylamino)benzenesulfonic acid.
Safety Precautions:
-
N,N-dimethylaniline is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and should also be handled with care in a fume hood.
-
The reaction is performed at an elevated temperature; ensure proper temperature control and use a blast shield if necessary.
Data Presentation
The following table summarizes the quantitative data for the sulfonation of N,N-dimethylaniline as reported in the cited literature.[1][2]
| Parameter | Value | Reference |
| Substrate | N,N-dimethylaniline | [1][2] |
| Reagent | Tributylsulfoammonium betaine (TBSAB) | [1][2] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][2] |
| Temperature | 120 °C | [1][2] |
| Reaction Time | 24 hours | [1][2] |
| Product | para-sulfonate of N,N-dimethylaniline | [1][2] |
| Isolated Yield | 70% | [1][2] |
| Conversion | 84% | [1][2] |
Visualizations
Reaction Scheme
Caption: Reaction scheme for the sulfonation of N,N-dimethylaniline.
Experimental Workflow
Caption: Experimental workflow for the sulfonation of N,N-dimethylaniline.
References
Application Notes and Protocols: Sulfonated N,N-Dimethylaniline in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of sulfonated N,N-dimethylaniline in the synthesis of azo and triphenylmethane dyes. The inclusion of a sulfonic acid group in the N,N-dimethylaniline structure is a key chemical modification that significantly enhances the water solubility of the resulting dyes, a crucial property for their application in various industries, including textiles and printing.[1][2] This document outlines the synthetic pathways, experimental protocols, and performance characteristics of dyes derived from this important intermediate.
Application in Azo Dye Synthesis
Sulfonated N,N-dimethylaniline is a widely used coupling component in the synthesis of azo dyes. The presence of the electron-donating dimethylamino group activates the aromatic ring for electrophilic substitution by a diazonium salt, while the sulfonic acid group imparts hydrophilicity to the final dye molecule. A prime example of an azo dye synthesized using a sulfonated aniline derivative is Methyl Orange.
Experimental Protocol: Synthesis of Methyl Orange
This protocol describes the synthesis of Methyl Orange via the diazotization of sulfanilic acid and its subsequent coupling with N,N-dimethylaniline. While this specific protocol uses N,N-dimethylaniline and a sulfonated diazonium component, the principles are directly applicable to syntheses starting with sulfonated N,N-dimethylaniline.
Materials:
-
Sulfanilic acid
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization of Sulfanilic Acid:
-
In a flask, dissolve sulfanilic acid and sodium carbonate in water. Gentle warming may be necessary to achieve a clear solution.
-
Cool the solution to 10-15°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature.
-
Slowly pour the resulting solution into a beaker containing crushed ice and concentrated hydrochloric acid, with constant stirring. This will lead to the precipitation of the diazonium salt of sulfanilic acid.[3]
-
-
Coupling Reaction:
-
Prepare a cold solution of N,N-dimethylaniline in glacial acetic acid.
-
Add this solution dropwise to the suspension of the diazonium salt with vigorous stirring.[3] A reddish-purple mass should form.
-
Allow the mixture to stand in an ice bath for approximately 15 minutes to ensure the completion of the coupling reaction. The red, acidic form of Methyl Orange (helianthin) will precipitate.[4]
-
-
Isolation and Purification:
-
Slowly add a sodium hydroxide solution to the reaction mixture with continuous stirring. The color will change to orange as the sodium salt of Methyl Orange is formed.[3]
-
Heat the mixture to near boiling to dissolve the dye, then add sodium chloride to facilitate its precipitation upon cooling.
-
Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization.
-
Filter the precipitated Methyl Orange using vacuum filtration and wash with a small amount of cold water, followed by ethanol.
-
The product can be further purified by recrystallization from hot water.
-
Quantitative Data for Azo Dyes
| Dye Name/Type | Starting Materials | Yield (%) | Melting Point (°C) | λmax (nm) | Fastness Properties |
| Methyl Orange | Sulfanilic acid, N,N-dimethylaniline | 92%[3] | >300 (decomposes) | 507 (in water) | Good light and wash fastness |
| Diazo Dye | Sulfanilic acid, 3-aminophenol, N,N-dimethylaniline | 80.02%[5][6] | 118-120[5][6] | 450 (in DMSO)[5][6] | Very good light fastness, excellent washing and rub fastness[5][6] |
| Monoazo Dye | Sulfanilic acid, 3-aminophenol | 75.03%[5][6] | 222-224[5][6] | 435 (in DMSO)[5][6] | Very good light fastness, excellent washing and rub fastness[5][6] |
Application in Triphenylmethane Dye Synthesis
N,N-dimethylaniline and its sulfonated derivatives are crucial intermediates in the production of triphenylmethane dyes, known for their vibrant colors.[7] The synthesis typically involves the condensation of an aromatic aldehyde with two equivalents of an N-alkylaniline derivative. The sulfonation of the aniline precursor is a key strategy to produce water-soluble triphenylmethane dyes, often referred to as acid dyes.
Experimental Protocol: Synthesis of a Triphenylmethane Dye (General Procedure)
This generalized protocol outlines the synthesis of a triphenylmethane dye using a sulfonated N-alkylaniline derivative, exemplified by the synthesis of C.I. Acid Blue 9.
Materials:
-
Aromatic aldehyde (e.g., o-sulfobenzaldehyde)
-
Sulfonated N-alkylaniline (e.g., N-ethyl-N-(3′-sulfobenzyl)aniline)
-
Acid catalyst (e.g., sulfuric acid)
-
Oxidizing agent (e.g., manganese dioxide or sodium dichromate)
-
Base (e.g., sodium hydroxide or soda ash)
Procedure:
-
Condensation Reaction (Leuco Base Formation):
-
In a reaction vessel, combine the aromatic aldehyde and the sulfonated N-alkylaniline in an acidic aqueous medium.
-
Heat the mixture to facilitate the condensation reaction, leading to the formation of the colorless leuco base. For the synthesis of C.I. Acid Blue 9, this is typically carried out at 102-106°C.[8]
-
-
Oxidation:
-
The leuco base is then oxidized to the colored dye. This is often done in a sulfuric acid medium.
-
Add the oxidizing agent, such as manganese dioxide, to the solution containing the leuco base at a controlled temperature (e.g., 20-45°C for C.I. Acid Blue 9).[8]
-
-
Isolation and Purification:
-
After the oxidation is complete, the reaction mixture is treated with a base (e.g., liquid caustic soda or soda ash) to precipitate the manganese as manganese carbonate, which is then filtered off.[8]
-
The filtrate containing the dye is neutralized, concentrated, and then dried (e.g., by spray drying) to obtain the final dye powder.[8]
-
Quantitative Data for Triphenylmethane Dyes
Quantitative data for triphenylmethane dyes synthesized from sulfonated N,N-dimethylaniline derivatives is less commonly reported in comparative formats. However, the primary advantage of using sulfonated precursors is the significant increase in water solubility.
| Dye Class | Key Advantage of Using Sulfonated Precursors | Typical Performance Characteristics |
| Triphenylmethane Acid Dyes | High water solubility, enabling application as acid dyes for protein fibers and nylon.[9] | Brilliant hues, high tinctorial strength, but often have moderate to low light and wash fastness on natural fibers.[9] Fastness properties can be significantly improved on synthetic fibers like acrylics.[3][9] |
Visualizing the Synthesis and Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. CA1068265A - Highly sulfonated triphenylmethane compounds, process for their preparation and their use as dyestuffs - Google Patents [patents.google.com]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of a sulfonated azo dye and sulfanilic acid on nitrogen transformation processes in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols: N,N-Dimethylaniline as a Corrosion Inhibitor for Zinc in Sulfuric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-dimethylaniline (DMA) as a corrosion inhibitor for zinc in sulfuric acid environments. The information is compiled from recent studies and is intended to guide researchers in replicating and expanding upon these findings.
Introduction
The corrosion of zinc in acidic media is a significant industrial challenge. N,N-dimethylaniline has been identified as an effective mixed-type corrosion inhibitor for zinc in sulfuric acid.[1][2][3][4] Its efficacy is attributed to its adsorption onto the zinc surface, a process that follows the Langmuir adsorption isotherm.[1][2][3] This document outlines the quantitative performance of DMA and provides detailed protocols for its evaluation.
Data Presentation: Performance of N,N-Dimethylaniline
The inhibitive properties of N,N-dimethylaniline are concentration and temperature-dependent. The inhibition efficiency increases with higher concentrations of the inhibitor but decreases with a rise in temperature.[1][2][3][5] A summary of the key performance data is presented below.
Table 1: Inhibition Efficiency of N,N-Dimethylaniline for Zinc in 0.5 M H₂SO₄ at 301 K
| Inhibitor Concentration (mM) | Inhibition Efficiency (I.E. %) |
| 60 | 93.51 |
Data extracted from studies by Vashi et al.[1][2][3]
The corrosion rate of zinc decreases as the concentration of N,N-dimethylaniline increases.[1][2][3][5] This corresponds to an increase in the half-life of the zinc in the corrosive medium.
Experimental Protocols
The evaluation of N,N-dimethylaniline's corrosion inhibition properties typically involves gravimetric (weight loss) and electrochemical techniques.
Weight Loss Measurements
This method provides a direct measure of the corrosion rate.
Objective: To determine the corrosion rate of zinc in sulfuric acid with and without N,N-dimethylaniline by measuring the mass loss of zinc coupons over a specified period.
Materials:
-
Zinc coupons of known dimensions and weight
-
Sulfuric acid solutions (e.g., 0.1 M, 0.3 M, 0.5 M)
-
N,N-dimethylaniline of various concentrations (e.g., up to 60 mM)
-
Analytical balance
-
Beakers
-
Thermostatic water bath
-
Acetone
-
Distilled water
Procedure:
-
Mechanically polish the zinc coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the prepared coupons accurately using an analytical balance.
-
Immerse the coupons in beakers containing the sulfuric acid solution with and without the desired concentrations of N,N-dimethylaniline.
-
Maintain the beakers in a thermostatic water bath at a constant temperature (e.g., 301 K).
-
After a predetermined immersion period (e.g., 24 hours), remove the coupons from the solutions.
-
Carefully wash the coupons with a stream of distilled water to remove corrosion products.
-
Dry the coupons and re-weigh them accurately.
-
Calculate the weight loss and the corrosion rate using the appropriate formulas.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Measurements
Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion mechanism. These studies have shown that N,N-dimethylaniline acts as a mixed-type inhibitor.[1][2][3][4]
Apparatus:
-
Potentiostat/Galvanostat
-
A three-electrode corrosion cell:
-
Working electrode: Zinc coupon
-
Reference electrode: Saturated Calomel Electrode (SCE)
-
Counter electrode: Platinum foil
-
3.2.1. Potentiodynamic Polarization:
Objective: To determine the corrosion current density (Icorr) and understand the effect of the inhibitor on the anodic and cathodic reactions.
Procedure:
-
Prepare the zinc working electrode as described in the weight loss protocol.
-
Place the electrodes in the corrosion cell containing the test solution (sulfuric acid with and without inhibitor).
-
Allow the open circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).
-
Determine the corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100 Where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.
3.2.2. Electrochemical Impedance Spectroscopy (EIS):
Objective: To investigate the charge transfer resistance and the formation of a protective film on the zinc surface.
Procedure:
-
Set up the three-electrode cell as for the potentiodynamic polarization measurement.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data.
-
Plot the data as a Nyquist plot (Z'' vs. Z'). The semicircular nature of the plot indicates that the corrosion process is mainly controlled by charge transfer.[6]
-
The diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed inhibition mechanism.
Caption: Experimental workflow for evaluating corrosion inhibition.
Caption: Proposed mechanism of corrosion inhibition by N,N-dimethylaniline.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. N,N-Dimethylaniline as corrosion inhibitor for zinc in sulphuric acid medium | Journal of Fundamental and Applied Sciences [ajol.info]
- 4. theses-algerie.com [theses-algerie.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Michler's Ketone Using N,N-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Michler's ketone, formally known as 4,4'-bis(dimethylamino)benzophenone, is a vital intermediate in the synthesis of various triarylmethane and xanthene dyes, such as Crystal Violet and Malachite Green.[1][2] It also serves as a photosensitizer in photochemical reactions.[2] This document provides detailed application notes and experimental protocols for the synthesis of Michler's ketone, with a focus on methods involving N,N-dimethylaniline.
Synthesis Overview
The synthesis of Michler's ketone is primarily achieved through a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution on N,N-dimethylaniline with a suitable acylating agent. The most common methods employ either phosgene or a benzophenone derivative as the acylating agent, typically in the presence of a Lewis acid catalyst under anhydrous conditions.[1]
Key Synthetic Routes
Two primary routes for the synthesis of Michler's ketone using N,N-dimethylaniline are:
-
Reaction with Phosgene: This classic method involves the condensation of two equivalents of N,N-dimethylaniline with one equivalent of phosgene.[3]
-
Reaction with Benzophenone Derivatives: This approach utilizes the reaction of N,N-dimethylaniline with a substituted benzophenone, such as 4,4'-dichlorobenzophenone or 4-fluorobenzophenone, often in the presence of a catalyst.
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic approaches to Michler's ketone and its analogs.
| Acylating Agent | Amine | Catalyst/Conditions | Yield (%) | Reference |
| 4,4'-Dichlorobenzophenone | Dimethylamine | Copper/Copper compounds, 230°C, 27 hours | 96.3 | U.S. Patent 2,231,067A[4] |
| 4-Fluorobenzophenone | N,N-Dimethylaniline (analogous reaction) | Water, reflux, 30 hours | 83-99 (for various analogs) | Synthesis 2012, 44, 527–530[5] |
| Phosgene | N,N-Dimethylaniline | Not specified | Moderate (not quantified) | General literature |
Experimental Protocols
Protocol 1: Synthesis from a Substituted Benzophenone (General Procedure)
This protocol is adapted from a general procedure for the synthesis of Michler's ketone analogs.[5]
Materials:
-
4-Fluorobenzophenone
-
N,N-Dimethylaniline
-
Water
-
Petroleum Ether
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, combine 4-fluorobenzophenone (5 mmol) and N,N-dimethylaniline (20 mmol).
-
Add 5 mL of water to the mixture.
-
Heat the mixture to reflux with stirring for 30 hours.
-
Monitor the progress of the reaction by TLC (eluent: petroleum ether-ethyl acetate, 3:1).
-
After completion, pour the reaction mixture into 250 mL of cold water.
-
A solid precipitate of Michler's ketone will form. Isolate the solid by filtration.
-
Wash the precipitate with 50 mL of water followed by 50 mL of petroleum ether.
-
Dry the purified product.
Protocol 2: Synthesis from 4,4'-Dichlorobenzophenone and Dimethylamine
This protocol is based on a patented industrial process and uses dimethylamine, a close analog of N,N-dimethylaniline.[4]
Materials:
-
4,4'-Dichlorobenzophenone
-
25% aqueous solution of dimethylamine
-
Cuprous chloride
-
Cupric oxide
-
Hydrochloric acid
-
Aqueous ammonia
Equipment:
-
Copper-lined pressure autoclave with baffles
-
Electrically heated lead bath
-
Filtration apparatus
Procedure:
-
Place 150 grams of 4,4'-dichlorobenzophenone, 10 grams of cuprous chloride, and 10 grams of cupric oxide into the copper-lined pressure autoclave.
-
Add 1200 cc of a 25% aqueous solution of dimethylamine.
-
Seal the autoclave and heat it in a lead bath to 230°C for 27 hours while rotating.
-
Allow the autoclave to cool, then open and decant the supernatant dimethylamine solution.
-
Remove the solid product and dissolve it in hydrochloric acid.
-
Filter the solution to remove solid copper particles and dilute to a volume of three liters.
-
Neutralize the acid solution with aqueous ammonia, cool, and filter the precipitated product.
-
Wash the light brown product with water and dry it in an oven at 105°C. The final product should have a greenish-blue appearance.
Purification of Michler's Ketone
Crude Michler's ketone can be purified by recrystallization.
Procedure:
-
Dissolve the crude ketone in dilute hydrochloric acid.[1]
-
Filter the solution to remove any insoluble impurities.[1]
-
Precipitate the ketone by adding aqueous ammonia.[1]
-
Collect the precipitate by filtration.
-
Recrystallize the solid from ethanol or petroleum ether.[1]
Visualizations
Synthesis of Michler's Ketone via Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation route to Michler's Ketone.
General Experimental Workflow for Michler's Ketone Synthesis
Caption: General laboratory workflow for synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. Michler's ketone - Wikipedia [en.wikipedia.org]
- 3. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. US2231067A - Preparation of michler's ketone - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Determination of N,N-Dimethylaniline
These application notes provide detailed methodologies for the quantitative determination of N,N-dimethylaniline (DMA) in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
N,N-dimethylaniline (DMA) is a tertiary amine used as an intermediate in the synthesis of various products, including dyes, pharmaceuticals, and as a solvent and stabilizer.[1] Due to its potential toxicity, including effects on the central nervous system and blood, accurate and sensitive analytical methods are crucial for monitoring its presence in environmental, industrial, and pharmaceutical samples.[2] This document outlines several validated analytical techniques for the determination of DMA.
Analytical Methods Overview
A variety of analytical techniques are available for the determination of N,N-dimethylaniline. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Spectrophotometry.
Key Properties of N,N-Dimethylaniline
| Property | Value |
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol [2][3] |
| Appearance | Yellowish to brownish oily liquid[1][2] |
| Boiling Point | 192–194 °C[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and benzene.[1][3] |
| UV Absorption Max | ~251 nm and 298 nm in organic solvents.[4][5] |
Gas Chromatography (GC) Methods
Gas chromatography is a highly sensitive and selective technique for the analysis of volatile compounds like DMA.[6] It is widely used for determining DMA in air, gasoline, and as a residual solvent in pharmaceuticals.[1][7]
Quantitative Data Summary for GC Methods
| Parameter | Method 1: Air Analysis (OSHA PV2064) | Method 2: Gasoline Analysis (GC-MS) |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Limit of Detection (LOD) | 0.84 µ g/sample (0.028 mg/m³)[8] | 1.0 mg/L[9] |
| Limit of Quantification (LOQ) | Reliable Quantitation Limit (RQL) is the concentration that gives a response significantly different from the blank.[8] | Not specified. |
| Linearity Range | Not explicitly stated, but calibration is performed. | 100-300 mg/L[9] |
| Recovery | Desorption efficiency averaged 92.9%.[8] | 85% - 103%[9] |
| Relative Standard Deviation (RSD) | Not specified. | ≤ 2.5%[9] |
Experimental Protocol: GC-FID for Air Samples (Based on OSHA Method PV2064)
This protocol describes the collection and analysis of airborne N,N-dimethylaniline.
1. Sample Collection:
-
Draw a known volume of air through a phosphoric acid-coated XAD-7 tube at a flow rate of 0.2 L/min.[8]
-
The recommended air volume is 30 liters.[8]
2. Sample Preparation (Desorption):
-
Open the sampling tube and transfer the adsorbent to a vial.
-
Add 1 mL of the desorption solvent (e.g., ethanol).[1]
-
Seal the vial and allow it to stand for a period to ensure complete desorption, with occasional shaking.
3. GC-FID Analysis:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.[8]
-
Column: A 60 m RTX-5, 1.0 µm film thickness, 0.32 mm i.d. column is suitable.[8]
-
Injector Temperature: Set to an appropriate temperature for vaporization (e.g., 250 °C).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL.
4. Calibration and Quantification:
-
Prepare a series of standard solutions of N,N-dimethylaniline in the desorption solvent.
-
Analyze the standards to generate a calibration curve of peak area versus concentration.
-
Quantify the DMA in the samples by comparing their peak areas to the calibration curve.
Workflow for GC Analysis of N,N-Dimethylaniline in Air
Caption: Workflow for GC-FID analysis of airborne N,N-dimethylaniline.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique suitable for the analysis of non-volatile or thermally unstable compounds.[6] It is particularly useful for determining DMA in pharmaceutical formulations and complex matrices.[6][10]
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1: DMA in Linagliptin API | Method 2: General HPLC-UV for Air |
| Detector | UV | UV |
| Wavelength | 254 nm[10] | 243 nm[11] |
| Limit of Detection (LOD) | 0.3 ppm[10] | 1.0 µg/mL (0.22 mg/m³ in air)[11] |
| Limit of Quantification (LOQ) | 0.9 ppm[10] | Not specified. |
| Linearity Range | 12-point calibration, range not specified.[10] | 0.00 - 1000 µg/mL[11] |
| Correlation Coefficient (r²) | 0.9999[10] | 0.9999[11] |
| Recovery | Excellent recoveries reported.[10] | 99.1% - 106.8%[11] |
| Relative Standard Deviation (RSD) | Low %RSD values reported.[10] | 0.31% - 4.75%[11] |
Experimental Protocol: HPLC-UV for DMA in Pharmaceutical Ingredients
This protocol is adapted from a method for the determination of DMA as a potential genotoxic impurity in Linagliptin.[10]
1. Sample Preparation:
-
Accurately weigh and dissolve the active pharmaceutical ingredient (API) sample in a suitable diluent (e.g., mobile phase) to a final concentration of 10.0 mg/mL.[10]
2. HPLC-UV Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: KROMASIL CN (250 mm × 4.6 mm, 5 µm) or a similar reversed-phase column.[10]
-
Mobile Phase: Acetonitrile and 25.0 mM ammonium acetate in water (75:25, v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.[10]
-
Injection Volume: 20 µL.
3. Calibration and Quantification:
-
Prepare a stock solution of N,N-dimethylaniline and dilute it to create a series of calibration standards.
-
Construct a calibration curve by plotting the peak area against the concentration of DMA.
-
Determine the concentration of DMA in the sample solution from the calibration curve.
Logical Flow for HPLC Method Development and Validation
Caption: Logical flow for HPLC method development and validation.
Spectrophotometric Methods
Spectrophotometric methods are often simple, rapid, and cost-effective.[6] They are typically based on a color-forming reaction where the absorbance of the resulting solution is proportional to the concentration of the analyte.
Quantitative Data Summary for Spectrophotometric Method
This method is for the determination of nitrite, which involves a coupling reaction with N,N-dimethylaniline. While not a direct measurement of DMA, it demonstrates its use as a reagent in colorimetric analysis.
| Parameter | Value (for Nitrite Determination) |
| Wavelength (λmax) | 538 nm[12] |
| Linearity Range | 0.05 to 0.3 µg/mL of nitrite[12] |
| Molar Absorptivity | 3.475 x 10⁴ L mol⁻¹ cm⁻¹[12] |
| Limit of Detection (LOD) | 0.00348 µg/mL[12] |
| Limit of Quantification (LOQ) | 0.0105 µg/mL[12] |
Experimental Protocol: Spectrophotometric Determination of Nitrite using DMA
This protocol describes the determination of nitrite, where DMA is used as a coupling agent to form a colored azo dye.[12]
1. Reagent Preparation:
-
N,N-dimethylaniline solution: Dissolve 0.5 mL of DMA in 10 mL of 3N HCl and dilute to 100 mL with water.[12]
-
Benzidine solution: Dissolve 0.5 g of benzidine in 10 mL of ethanol and dilute with water.[12]
-
Nitrite standard solutions: Prepare a series of working standards from a stock solution.
2. Color Development:
-
To a series of 25 mL standard flasks, add aliquots of the nitrite standard solutions.
-
Add the benzidine solution, which is tetrazotized by the nitrite present.
-
Add the N,N-dimethylaniline solution to couple with the tetrazotized benzidine, forming a pinkish-red azo dye in an acidic medium.[12]
-
Adjust the final volume with water.
3. Spectrophotometric Measurement:
-
Instrumentation: UV-Vis Spectrophotometer.
-
Measure the absorbance of the resulting colored solution at 538 nm against a reagent blank.[12]
4. Calibration and Quantification:
-
Plot the absorbance values of the standards against their concentrations to create a calibration curve.
-
Determine the nitrite concentration in an unknown sample by measuring its absorbance and interpolating from the calibration curve.
Signaling Pathway for Azo Dye Formation
Caption: Reaction pathway for spectrophotometric analysis.
Conclusion
The analytical methods described provide robust and reliable means for the determination of N,N-dimethylaniline in a variety of sample types. The choice of method should be guided by the specific analytical requirements, including the sample matrix, expected concentration range of the analyte, and the instrumentation available. Proper method validation is essential to ensure accurate and precise results.
References
- 1. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 2. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dawnscientific.com [dawnscientific.com]
- 4. Absorption [N,N-Dimethyl Aniline] | AAT Bioquest [aatbio.com]
- 5. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]
- 6. yufengchemicals.com [yufengchemicals.com]
- 7. News - Gas chromatography of aniline in gasoline [mit-ivy.com]
- 8. osha.gov [osha.gov]
- 9. researchgate.net [researchgate.net]
- 10. trace-analysis-of-potential-genotoxic-impurity-n-n-dimethylaniline-in-linagliptin-active-pharmaceutical-ingredient-using-hplc - Ask this paper | Bohrium [bohrium.com]
- 11. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 12. isca.me [isca.me]
N,N-Dimethylaniline as an Acid Scavenger in Chemical Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylaniline (DMA) is a tertiary amine commonly employed in organic synthesis as a non-nucleophilic base and acid scavenger. Its role is to neutralize acidic byproducts generated during a reaction, thereby preventing acid-catalyzed side reactions, degradation of acid-sensitive products, and ensuring the reaction proceeds to completion. With a pKa of 5.15 for its conjugate acid, DMA is a moderately weak base, making it suitable for reactions where a stronger, more nucleophilic base might interfere with the desired transformation. This document provides detailed application notes and protocols for the use of N,N-dimethylaniline as an acid scavenger in common organic reactions.
Physicochemical Properties and Comparison with Other Bases
The selection of an appropriate acid scavenger is crucial for the success of a chemical reaction. The basicity, steric hindrance, and nucleophilicity of the amine all play a role in its effectiveness. The table below provides a comparison of the physicochemical properties of N,N-dimethylaniline with other commonly used tertiary amine bases.
| Base | Structure | pKa of Conjugate Acid | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Features |
| N,N-Dimethylaniline | Ph-N(CH₃)₂ | 5.15 | 121.18 | 194 | Aromatic amine, moderately weak base, good for acid-sensitive substrates. |
| Triethylamine (TEA) | (CH₃CH₂)₃N | 10.75 | 101.19 | 89.5 | Common, inexpensive, stronger base than DMA, can sometimes be nucleophilic. |
| Pyridine | C₅H₅N | 5.25 | 79.10 | 115 | Aromatic, similar basicity to DMA, often used as a nucleophilic catalyst. |
| Diisopropylethylamine | i-Pr₂NEt | 10.75 | 129.24 | 126.5 | Sterically hindered, non-nucleophilic, "Hünig's base". |
Applications in Organic Synthesis
N,N-Dimethylaniline is a versatile acid scavenger with applications in a wide range of chemical reactions, including:
-
Acylation Reactions: Neutralizes the hydrochloric acid (HCl) or other acidic byproducts formed during the esterification of alcohols or amidation of amines with acyl chlorides or anhydrides.
-
Silylation Reactions: Scavenges the acid generated during the protection of alcohols and other functional groups with silyl halides (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride).
-
Pharmaceutical Synthesis: Utilized in the synthesis of various active pharmaceutical ingredients (APIs), notably in the manufacturing of β-lactam antibiotics like penicillins and cephalosporins.
-
Polymer Chemistry: Acts as a promoter and catalyst in the curing of polyester and vinyl ester resins.
Experimental Protocols
Protocol 1: Acylation of an Alcohol using Acetyl Chloride and N,N-Dimethylaniline
This protocol describes a general procedure for the acetylation of a primary or secondary alcohol using acetyl chloride, with N,N-dimethylaniline serving as the acid scavenger to neutralize the generated HCl.
Materials:
-
Alcohol (e.g., benzyl alcohol)
-
Acetyl chloride
-
N,N-Dimethylaniline (DMA)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.5 M).
-
Add N,N-dimethylaniline (1.2 eq) to the solution and stir the mixture at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and DMA hydrochloride salt.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetylated product.
-
Purify the crude product by column chromatography or distillation as required.
Diagram of Experimental Workflow for Acylation:
Caption: Workflow for the acylation of an alcohol using N,N-dimethylaniline as an acid scavenger.
Protocol 2: Silylation of an Alcohol using tert-Butyldimethylsilyl Chloride (TBDMSCl) and N,N-Dimethylaniline
This protocol outlines a general method for the protection of a primary or secondary alcohol as its tert-butyldimethylsilyl (TBDMS) ether, using N,N-dimethylaniline to neutralize the HCl byproduct.
Materials:
-
Alcohol (e.g., cinnamyl alcohol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
N,N-Dimethylaniline (DMA)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Diethyl ether or ethyl acetate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylaniline (1.5 eq) to the solution.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, or until the reaction is complete as indicated by TLC analysis.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic solution sequentially with deionized water (to remove DMF and DMA hydrochloride) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude silyl ether.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Diagram of Logical Relationships in Silylation:
Caption: Logical relationship of reactants and products in a silylation reaction with DMA.
Troubleshooting and Considerations
-
Purity of Reagents: N,N-dimethylaniline should be free of aniline and N-methylaniline, which can undergo acylation or other side reactions. Distillation of DMA may be necessary for sensitive applications.
-
Moisture Sensitivity: Acylation and silylation reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Temperature: While many reactions proceed at room temperature, cooling the reaction mixture, especially during the addition of reactive electrophiles like acyl chlorides, can help to control exotherms and minimize side reactions.
-
Choice of Base: For sterically hindered substrates or when using less reactive acylating/silylating agents, a stronger, non-nucleophilic base such as diisopropylethylamine (Hünig's base) may be more effective.
-
Work-up: The aqueous work-up is crucial for removing the N,N-dimethylaniline hydrochloride salt and any excess base. Thorough washing of the organic layer is recommended.
Conclusion
N,N-Dimethylaniline is a cost-effective and versatile acid scavenger suitable for a variety of synthetic transformations. Its moderate basicity makes it particularly useful for reactions involving acid-sensitive functional groups. The protocols provided herein offer a starting point for the successful application of N,N-dimethylaniline in acylation and silylation reactions. As with any chemical reaction, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.
Application Note and Protocol: Preparation of N,N-Dimethylaniline Standard Solutions in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylaniline (DMA) is a tertiary amine widely used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and other industrial chemicals.[1][2][3] Accurate quantification of DMA is crucial for process control, quality assurance, and safety monitoring. This application note provides a detailed protocol for the preparation of N,N-dimethylaniline standard solutions in acidic media, which enhances its solubility and stability for analytical applications.[1]
Overview
This document outlines the necessary materials, equipment, and step-by-step procedures for preparing stock and working standard solutions of N,N-dimethylaniline. It also includes a summary of the stability of these solutions and a workflow diagram for clarity. The primary analytical techniques for DMA quantification are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][4]
Quantitative Data Summary
The stability of N,N-dimethylaniline solutions is critical for generating accurate and reproducible analytical data. The use of an acidic diluent can improve the stability of the analyte in solution.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₁N | [5] |
| Molecular Weight | 121.18 g/mol | [5] |
| Boiling Point | 194 °C | [2] |
| Density | 0.956 g/mL at 20 °C | [1] |
| Solubility in Water | Low, but increases in acidic pH (<5) | [1] |
| pKa | 5.07 (for the conjugate acid) | |
| Recommended Storage (Aqueous Acidic) | 2-8 °C, protected from light | [6] |
| Short-term Stability (48h at RT) | Stable in 0.1 M HCl | |
| Long-term Stability (30 days at 2-8°C) | Stable in 0.1 M HCl, minimal degradation |
Experimental Protocol: Preparation of Standard Solutions
This protocol describes the preparation of a 1 mg/mL primary stock solution of N,N-dimethylaniline and its subsequent dilution to create working standard solutions.
Materials and Equipment
-
N,N-Dimethylaniline (≥99% purity)
-
Hydrochloric acid (HCl), concentrated
-
Methanol, HPLC grade
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes and pipette tips
-
Analytical balance
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of 0.1 M HCl Diluent
-
Add 8.3 mL of concentrated HCl to approximately 500 mL of deionized water in a 1 L volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
Preparation of 1 mg/mL Stock Solution
-
Accurately weigh 100 mg of N,N-dimethylaniline into a 100 mL volumetric flask.
-
Add approximately 50 mL of 0.1 M HCl.
-
Sonicate or swirl the flask until the N,N-dimethylaniline is completely dissolved.
-
Dilute to the mark with 0.1 M HCl and mix thoroughly.
-
Transfer the solution to an amber glass vial and store at 2-8 °C.
Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the 1 mg/mL stock solution with 0.1 M HCl.
-
For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1 M HCl.
-
Prepare a calibration curve by creating a series of dilutions from the stock solution covering the desired concentration range.
Experimental Workflow
Caption: Workflow for the preparation and use of N,N-dimethylaniline standard solutions.
Chemical Reaction in Acidic Media
In an acidic medium, the lone pair of electrons on the nitrogen atom of N,N-dimethylaniline is protonated, forming the dimethylphenylammonium ion. This protonation increases the solubility of the compound in aqueous solutions.
Caption: Reversible protonation of N,N-dimethylaniline in acidic media.
Conclusion
The use of acidic media for the preparation of N,N-dimethylaniline standard solutions is a reliable method to ensure solubility and stability for accurate quantification by chromatographic techniques. Adherence to this protocol will enable researchers and scientists to generate high-quality, reproducible data in their analytical workflows.
References
- 1. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 2. Dimethylaniline - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
Application Note: HPLC Analysis of N,N-Dimethylaniline in the Presence of Sulfuric Acid
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N-dimethylaniline in samples containing sulfuric acid. The presence of a strong acid like sulfuric acid in the sample matrix presents a significant challenge for direct analysis. This protocol details a comprehensive workflow, including a crucial sample preparation step involving neutralization and dilution to ensure sample compatibility with a standard reversed-phase HPLC system, thereby protecting the column integrity and ensuring accurate quantification. The method utilizes a C18 column with a phosphate-buffered mobile phase and UV detection.
Introduction
N,N-dimethylaniline is a tertiary amine widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[1][2] Its quantification is often required in various industrial and research settings where it might be present in acidic reaction mixtures, such as those containing sulfuric acid. Direct injection of highly acidic samples into an HPLC system can lead to poor peak shape, column degradation, and inaccurate results. Therefore, a carefully designed sample preparation protocol is essential.
This document provides a detailed procedure for the analysis of N,N-dimethylaniline in a sulfuric acid matrix, covering sample preparation, HPLC conditions, and data analysis. The provided method is intended for researchers, scientists, and professionals in drug development and quality control.
Experimental
Materials and Reagents
-
N,N-dimethylaniline (analytical standard)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm Syringe filters
Instrumentation
A standard HPLC system equipped with a UV detector is required. The following specifications are recommended:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Degasser | In-line degasser |
| Pump | Quaternary or Binary Pump |
| Autosampler | Capable of 10 µL injections |
| Column Compartment | Thermostatted |
| Detector | UV-Vis Detector |
| Data Acquisition | Chromatography Data System (e.g., OpenLab) |
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Nucleosil, Macherey–Nagel)[3] |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 7.0) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[3] |
| Detection Wavelength | 251 nm |
| Run Time | 10 minutes |
Protocols
Mobile Phase Preparation
-
Phosphate Buffer (25 mM, pH 7.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 7.0 using a 1 M sodium hydroxide solution.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 55:45 (v/v) ratio. Degas the mobile phase using an ultrasonic bath or an in-line degasser before use.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of N,N-dimethylaniline and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation Protocol
The following protocol is designed for a sample of N,N-dimethylaniline in 0.5 M sulfuric acid. Adjustments may be necessary for samples with different acid concentrations.
-
Neutralization: Carefully neutralize 1 mL of the acidic N,N-dimethylaniline sample with a 1 M sodium hydroxide solution. Monitor the pH using a calibrated pH meter until it reaches approximately 7.0.
-
Dilution: Quantitatively transfer the neutralized sample to a 100 mL volumetric flask and dilute to the mark with the mobile phase. This represents a 1:100 dilution. Further dilutions may be necessary to bring the analyte concentration within the calibration range.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The following table summarizes the expected quantitative performance of the method, based on literature data for N,N-dimethylaniline analysis, although the original matrix was different.[4]
| Parameter | Expected Value |
| Linearity Range (R²) | > 0.999 |
| Limit of Detection (LOD) | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 3.0 µg/mL |
| Retention Time | ~ 5-7 minutes |
Workflow and Pathway Diagrams
Caption: Experimental workflow for HPLC analysis of N,N-dimethylaniline.
Discussion
The critical step in this protocol is the sample preparation. N,N-dimethylaniline is a basic compound, and its solubility is pH-dependent.[1] In a sulfuric acid solution, it will exist as a protonated salt. Neutralization is necessary to prevent the injection of a highly acidic sample onto the silica-based C18 column, which can be damaged by extreme pH values. The subsequent dilution serves two purposes: to bring the analyte concentration into the linear range of the detector and to further reduce the ionic strength of the sample, which can otherwise interfere with the chromatography.
The choice of a C18 column is based on its wide applicability for the separation of aromatic compounds.[3] The mobile phase, consisting of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The detection wavelength of 251 nm is selected for optimal absorbance of N,N-dimethylaniline.
Conclusion
The HPLC method detailed in this application note is suitable for the accurate and precise quantification of N,N-dimethylaniline in samples containing sulfuric acid. The sample preparation protocol, involving neutralization and dilution, is crucial for protecting the HPLC column and ensuring reliable results. This method can be readily implemented in quality control and research laboratories.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Sulfonated N,N-Dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of para-sulfonated N,N-dimethylaniline.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of p-sulfonated N,N-dimethylaniline, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of p-Sulfonated Product | - Sub-optimal reaction temperature.[1] - Inappropriate solvent.[1] - Insufficient reaction time.[2] - Formation of N-sulfamated intermediate that did not rearrange.[1][3] - Degradation of the product at high temperatures.[1] | - Optimize the reaction temperature. For instance, when using tributylsulfoammonium betaine (TBSAB), 120 °C in DMF was found to be optimal.[1] - Screen different solvents. Polar aprotic solvents like DMF or DMSO can be effective.[1] - Increase the reaction time and monitor progress using techniques like HPLC.[4] - Ensure conditions are suitable for the rearrangement of the N-sulfamate to the C-sulfonate. This is often a thermal step.[1][3] - Avoid excessively high temperatures (e.g., > 160 °C) which can lead to decomposition.[1] |
| Formation of Ortho and/or Meta Isomers | - High reaction temperatures can favor the formation of the ortho isomer.[1] - Use of fuming sulfuric acid can lead to the formation of the meta isomer due to the protonation of the aniline nitrogen.[5] | - Maintain a controlled reaction temperature. For example, with TBSAB in DMF, increasing the temperature above 120 °C decreased the para:ortho selectivity.[1] - For para-selectivity, avoid highly acidic conditions that favor meta-directing anilinium ion formation. Milder sulfonating agents can improve para-selectivity.[1][6] |
| Reaction Fails to Proceed or Stalls | - Impure N,N-dimethylaniline starting material. - Deactivation of the sulfonating agent. - Steric hindrance in substituted anilines.[1][3] | - Purify the N,N-dimethylaniline before use. Common methods include refluxing with acetic anhydride followed by distillation.[7][8] - Use a fresh or properly stored sulfonating agent. - For sterically hindered substrates, consider alternative synthetic routes or more reactive sulfonating agents. |
| Difficulties in Product Isolation and Purification | - The product is highly water-soluble, making extraction challenging.[9] - Presence of unreacted starting materials and byproducts. | - Utilize techniques suitable for polar compounds, such as crystallization or column chromatography with a polar stationary phase. - Purification can sometimes be achieved by forming a salt of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for sulfonating N,N-dimethylaniline?
A1: Common methods for the sulfonation of N,N-dimethylaniline include:
-
Reaction with Sulfuric Acid: This is a traditional method, often requiring elevated temperatures. The reaction proceeds through the formation of an anilinium salt, which then rearranges to the para-sulfonated product.[5]
-
Reaction with Fuming Sulfuric Acid: This is a more aggressive method that can lead to the formation of the meta-isomer due to the increased acidity of the reaction medium.[5]
-
Using Tributylsulfoammonium Betaine (TBSAB): This is a milder, one-pot method that involves the initial formation of an N-sulfamate intermediate, which then thermally rearranges to the para-sulfonated product with good yields.[1][3]
Q2: How can I improve the para-selectivity of the sulfonation reaction?
A2: To improve para-selectivity:
-
Control the reaction temperature: Higher temperatures can sometimes favor the formation of the ortho-isomer.[1]
-
Choose the appropriate sulfonating agent: Milder reagents like TBSAB have shown high para-selectivity.[1]
-
Avoid highly acidic conditions: Using fuming sulfuric acid can lead to the formation of the meta-directing anilinium ion, thus reducing para-selectivity.[5]
Q3: What is the role of the N-sulfamate intermediate in some sulfonation reactions?
A3: In some methods, such as the one using TBSAB, the reaction proceeds through an N-sulfamate intermediate. The nitrogen of the aniline attacks the sulfonating agent first. This intermediate then undergoes an intermolecular rearrangement, typically at a higher temperature, to form the more stable C-sulfonated product, predominantly at the para position.[1][3]
Q4: How can I purify the N,N-dimethylaniline starting material?
A4: Primary and secondary amine impurities can be removed by refluxing with excess acetic anhydride, followed by fractional distillation. Another method involves dissolving the crude material in dilute acid, extracting non-basic impurities with an ether, and then liberating the free amine with a base before extraction and distillation.[7][8]
Q5: What analytical techniques are suitable for monitoring the reaction progress and purity of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of the reaction and assessing the purity of the final product.[4] Spectroscopic methods such as ¹H NMR and ¹³C NMR are essential for structural confirmation of the final product.[1][10]
Experimental Protocols
Protocol 1: Sulfonation using Tributylsulfoammonium Betaine (TBSAB)
This protocol is based on a milder, one-pot procedure.[1]
Materials:
-
N,N-dimethylaniline
-
Tributylsulfoammonium betaine (TBSAB)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethylaniline (1 equivalent) in DMF.
-
Add TBSAB (2 equivalents) to the solution.
-
Heat the reaction mixture to 120 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated using appropriate workup and purification techniques, such as crystallization or chromatography.
A 70% isolated yield for the para-sulfonated product has been reported using this method.[1]
Visualizations
Experimental Workflow for Sulfonation using TBSAB
Caption: Workflow for the para-sulfonation of N,N-dimethylaniline using TBSAB.
Logical Relationship of Sulfonation Pathways
Caption: Logical pathways for N,N-dimethylaniline sulfonation under different conditions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. "The Optimal Sulfonation Conditions of Self-doped Polyaniline Obtained " by Wen-yar LI and Chi-chang HU [jelectrochem.xmu.edu.cn]
- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. organic chemistry - Why is it preferred to sulfonate nitrogen instead of carbon? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 8. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 9. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
Technical Support Center: Regioselective Sulfonation of N,N-Dimethylaniline
Welcome to the technical support center for the regioselective sulfonation of N,N-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide detailed experimental protocols, troubleshooting guidance, and frequently asked questions (FAQs) related to this important synthetic transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfonation of N,N-dimethylaniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive sulfonating agent. 2. Reaction temperature is too low. 3. Presence of moisture in the reaction. 4. Insufficient reaction time. | 1. Use fresh, properly stored sulfuric acid, oleum, or other sulfonating agents. 2. Ensure the reaction is heated to the temperature specified in the protocol. 3. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Formation of the Incorrect Isomer | 1. Reaction conditions favor the thermodynamic or kinetic product contrary to the desired isomer. 2. Incorrect sulfonating agent or concentration used. | 1. For the para isomer (thermodynamic product), use higher temperatures and longer reaction times. 2. For the ortho isomer, consider higher reaction temperatures which can favor its formation over the para isomer.[1] 3. For the meta isomer, use a strongly acidic medium like fuming sulfuric acid (oleum) to promote the formation of the meta-directing anilinium ion.[2] |
| Polysulfonation (Formation of Disulfonic Acids) | 1. Excess sulfonating agent. 2. High reaction temperature and/or long reaction time. | 1. Use a stoichiometric amount or a slight excess of the sulfonating agent. 2. Carefully control the reaction temperature and time to minimize over-reaction. |
| Product Degradation or Tar Formation | 1. Reaction temperature is too high. 2. Oxidative side reactions. 3. Highly concentrated sulfonating agent causing charring. | 1. Maintain the specified reaction temperature. For highly exothermic reactions, ensure efficient cooling. 2. Conduct the reaction under an inert atmosphere. 3. Add the sulfonating agent slowly and with adequate cooling to control the reaction exotherm. |
| Difficult Product Isolation and Purification | 1. The high water solubility of sulfonic acids makes extraction difficult. 2. Separation of isomers is challenging. 3. Residual sulfuric acid in the product. | 1. Isolate the product by precipitation from the reaction mixture by carefully adding a saturated solution of a salt (salting out) or a miscible non-solvent. 2. Isomeric separation can be achieved by fractional crystallization of the sulfonic acids or their salts. 3. Neutralize the reaction mixture carefully and wash the isolated product thoroughly. Recrystallization can also help in removing inorganic impurities. |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the regioselectivity of N,N-dimethylaniline sulfonation?
A1: Temperature is a critical factor in controlling the regioselectivity. The sulfonation of aromatic compounds is often a reversible process, which allows for thermodynamic and kinetic control.
-
Lower temperatures generally favor the kinetically controlled product.
-
Higher temperatures tend to yield the more thermodynamically stable product. In the case of N,N-dimethylaniline, the para isomer is the most thermodynamically stable due to reduced steric hindrance. However, at very high temperatures, the formation of the ortho isomer can be favored.[1]
Q2: Why is the meta isomer formed when using fuming sulfuric acid (oleum)?
A2: The formation of the meta isomer is due to a change in the directing effect of the N,N-dimethylamino group in a highly acidic medium. In the presence of a high concentration of SO₃ in fuming sulfuric acid, the nitrogen atom of N,N-dimethylaniline is protonated to form the N,N-dimethylanilinium ion. This anilinium ion is strongly deactivating and a meta-director. Therefore, electrophilic attack by SO₃ occurs at the meta position.[2]
Q3: What is the role of N-sulfonation in this reaction?
A3: The reaction can proceed through an initial electrophilic attack on the nitrogen atom to form an N-sulfonate (a sulfamic acid derivative). This N-sulfonated intermediate can then rearrange to the carbon-sulfonated product upon heating.[1][3] This rearrangement is believed to be an intermolecular process.[1][3]
Q4: How can I purify the resulting sulfonic acid isomers?
A4: Aryl sulfonic acids are often highly water-soluble, which can make purification by standard extraction methods challenging. Common purification strategies include:
-
Precipitation: The product can be precipitated from the reaction mixture by pouring it onto ice or by adding a saturated salt solution.
-
Recrystallization: The crude sulfonic acid or its salt can be recrystallized from water or aqueous alcohol.
-
Fractional Crystallization: If a mixture of isomers is obtained, they can sometimes be separated by fractional crystallization of their salts (e.g., sodium or barium salts), taking advantage of differences in their solubility.
Experimental Protocols
Protocol 1: Selective Synthesis of N,N-Dimethylaniline-4-sulfonic acid (para-isomer)
This protocol is adapted from a method utilizing tributylsulfoammonium betaine (TBSAB) for a mild, high-yield synthesis of the para-isomer.[1]
Materials:
-
N,N-Dimethylaniline
-
Tributylsulfoammonium betaine (TBSAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl), saturated solution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N-dimethylaniline (1.0 mmol) and anhydrous DMF (5 mL).
-
Add tributylsulfoammonium betaine (TBSAB) (2.0 mmol).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether (20 mL) and 1 M HCl (10 mL).
-
Shake the funnel and separate the layers. Wash the organic layer with saturated NaCl solution (2 x 10 mL).
-
The aqueous layers are combined, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from water.
Expected Yield: Approximately 70%.[1]
Protocol 2: Synthesis Favoring N,N-Dimethylaniline-2-sulfonic acid (ortho-isomer)
This protocol is based on the principle of thermal rearrangement at higher temperatures, which favors the formation of the ortho-isomer.[1]
Materials:
-
N,N-Dimethylaniline
-
Concentrated sulfuric acid (98%)
-
o-Dichlorobenzene (as a high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add N,N-dimethylaniline (1.0 mol) to o-dichlorobenzene (200 mL).
-
Slowly and with cooling, add concentrated sulfuric acid (1.1 mol). An initial N-sulfonation may occur.
-
Heat the mixture to a high temperature (e.g., 180-200 °C) and maintain for several hours.
-
Monitor the reaction for the formation of the ortho-isomer. Note that a mixture of ortho and para isomers is expected.
-
After the reaction, cool the mixture. The product may precipitate upon cooling.
-
Isolate the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the o-dichlorobenzene.
-
The isomers can be separated by fractional crystallization of their salts.
Note: This is a generalized procedure. The optimal temperature and reaction time should be determined empirically to maximize the ortho:para ratio.
Protocol 3: Synthesis Favoring N,N-Dimethylaniline-3-sulfonic acid (meta-isomer)
This protocol utilizes fuming sulfuric acid (oleum) to promote the formation of the meta-directing anilinium ion.[2]
Materials:
-
N,N-Dimethylaniline
-
Fuming sulfuric acid (Oleum, e.g., 20% SO₃)
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a mechanical stirrer, and cooled in an ice-salt bath, place fuming sulfuric acid (e.g., 50 mL for 0.1 mol of substrate).
-
Slowly and with vigorous stirring, add N,N-dimethylaniline dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat moderately (e.g., 40-50 °C) for a few hours.
-
Monitor the reaction progress.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
The meta-sulfonic acid will precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
Quantitative Data Summary
| Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Major Product | Isomer Ratio (p:o) | Yield (%) | Reference |
| TBSAB | DMF | 120 | 24 | para | 10:1 | 70 | [1] |
| TBSAB | DMF | >120 | 24 | para/ortho | 5:1 | - | [1] |
| H₂SO₄ | - | 180-200 | - | para | - | - | General Principle |
| Oleum (fuming H₂SO₄) | - | 40-50 | - | meta | - | - | [2] |
Visualizations
Reaction Pathway: Kinetic vs. Thermodynamic Control
References
Technical Support Center: Purification of Sulfonated N,N-Dimethylaniline Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying sulfonated N,N-dimethylaniline isomers. The guidance is based on established chemical principles and practices for the separation of polar and zwitterionic aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying sulfonated N,N-dimethylaniline isomers?
A1: The primary challenges stem from the physicochemical properties of these compounds:
-
Zwitterionic Nature: Like sulfanilic acid, these compounds are zwitterionic, possessing both a basic dimethylamino group and an acidic sulfonic acid group. This leads to high polarity, low solubility in many organic solvents, and a tendency to decompose at high temperatures rather than melt.
-
Isomer Similarity: The ortho, meta, and para isomers have very similar structures and polarities, making their separation by techniques like crystallization or chromatography difficult. They often co-crystallize or have very close retention times.
-
Color Impurities: The sulfonation reaction can produce colored byproducts, which can be challenging to remove.
Q2: Which purification techniques are most suitable for these isomers?
A2: The most common and effective techniques are:
-
Fractional Crystallization: This is often the first method attempted, exploiting subtle differences in the solubility of the isomers in a given solvent system.
-
Preparative High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase or mixed-mode chromatography, is a powerful tool for separating isomers with high purity, although it is more resource-intensive.
-
Decolorization: Treatment with activated carbon is a standard method for removing colored impurities.
Q3: How can I determine the isomeric ratio in my crude product?
A3: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for quantifying the ratio of ortho, meta, and para isomers in your mixture.
Troubleshooting Guides
Troubleshooting Fractional Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but nucleation has not occurred. 3. The compound may have "oiled out" instead of crystallizing. | 1. Evaporate some of the solvent to increase the concentration and re-cool. 2. Scratch the inside of the flask with a glass rod or add a seed crystal of the desired isomer. 3. If an oil forms, try reheating the solution and cooling it more slowly. Consider using a different solvent system. |
| Crystals are colored. | 1. Colored impurities are present from the sulfonation reaction. 2. The product may be degrading at the boiling point of the solvent. | 1. Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated carbon (1-2% by weight), heat briefly, and filter hot to remove the carbon. Then proceed with crystallization. 2. Choose a solvent with a lower boiling point if possible. |
| Poor separation of isomers (co-crystallization). | 1. The solubilities of the isomers are too similar in the chosen solvent. 2. The cooling rate is too fast, trapping other isomers in the crystal lattice. | 1. Experiment with different solvent systems (e.g., water-ethanol mixtures, aqueous acetic acid). The goal is to find a solvent where one isomer is significantly less soluble than the others at a lower temperature. 2. Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Low recovery of the desired product. | 1. The desired isomer has significant solubility in the mother liquor. 2. Too much solvent was used. | 1. Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals. 2. Use the minimum amount of hot solvent necessary to fully dissolve the solid. |
Troubleshooting Preparative HPLC
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers. | 1. Inappropriate stationary phase. 2. Mobile phase is not optimized for isomer separation. | 1. For these polar, zwitterionic compounds, a standard C18 column may not be optimal. Consider using a mixed-mode column (e.g., reversed-phase/anion-exchange) or a phenyl-hexyl column which can offer different selectivity for aromatic compounds. 2. Adjust the mobile phase. Small changes in pH (by adding formic acid or acetic acid) or the organic modifier (e.g., methanol vs. acetonitrile) can significantly impact the separation of isomers.[1] |
| Broad, tailing peaks. | 1. Secondary interactions with the stationary phase (e.g., silanol groups). 2. Column overloading. | 1. Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to improve peak shape. 2. Reduce the amount of sample injected onto the column. |
| Difficulty recovering the product from collected fractions. | 1. The product is highly soluble in the mobile phase. 2. The mobile phase additives (e.g., TFA) are difficult to remove. | 1. Use lyophilization (freeze-drying) to remove the aqueous mobile phase. 2. Use volatile mobile phase modifiers like formic acid or ammonium acetate, which can be removed under vacuum. |
Experimental Protocols
Purification by Fractional Crystallization (Example: Isolating the Para Isomer)
The sulfonation of N,N-dimethylaniline typically yields the para isomer as the major product. This protocol is based on the purification of the analogous p-aminobenzenesulfonic acid (sulfanilic acid), leveraging its lower solubility in water at cooler temperatures compared to the ortho and meta isomers.
Principle: The para isomer is generally the least soluble of the aminobenzenesulfonic acid isomers in water, especially at lower temperatures. This difference in solubility allows for its selective crystallization.
Quantitative Data (for p-Aminobenzenesulfonic Acid):
| Temperature (°C) | Solubility in Water (g/L) |
| 20 | 10.68 |
| 30 | 14.68 |
Data from PubChem CID 8479.[2]
Procedure:
-
Dissolution: In a fume hood, suspend the crude mixture of sulfonated N,N-dimethylaniline isomers in deionized water (start with approximately 10-15 mL of water per gram of crude product) in an Erlenmeyer flask.
-
Heating: Heat the suspension on a hot plate with stirring. Add more water in small portions until the solid just dissolves at or near the boiling point. Avoid adding a large excess of water.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (e.g., 1-2% of the solute weight). Swirl the mixture and gently reheat it for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove the mother liquor containing the more soluble ortho and meta isomers.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 80-100 °C) or under vacuum.
Purification by Preparative Reversed-Phase HPLC
Principle: Isomers can be separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. Adjusting the mobile phase pH can alter the ionization state of the zwitterionic compounds, thereby influencing their retention and enabling separation.
Methodology:
-
Column: A preparative reversed-phase column (e.g., C18, Phenyl-Hexyl, or a mixed-mode RP/anion-exchange column) is recommended. The choice of stationary phase can be critical for achieving selectivity between isomers.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile or methanol in water.[1]
-
Aqueous Phase (A): Deionized water with a volatile pH modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate). The acidic modifier helps to protonate the amino group and can improve peak shape.
-
Organic Phase (B): Acetonitrile or methanol with the same concentration of the pH modifier.
-
-
Gradient: A shallow gradient is often necessary to resolve closely eluting isomers. For example, a linear gradient from 5% B to 30% B over 30-40 minutes.
-
Detection: UV detection at a wavelength where all isomers absorb (e.g., around 254 nm).
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition or in a minimal amount of a suitable solvent (e.g., water/methanol). Filter the sample solution before injection.
Procedure:
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution and Fraction Collection: Run the gradient and collect fractions as the peaks elute.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC to determine which contain the pure isomers.
-
Product Recovery: Combine the pure fractions for each isomer and remove the solvent, typically by lyophilization, to obtain the purified product.
Visualizations
Caption: General purification workflow for sulfonated N,N-dimethylaniline isomers.
References
managing temperature control during N,N-dimethylaniline sulfonation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the temperature control during the sulfonation of N,N-dimethylaniline. It is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in the sulfonation of N,N-dimethylaniline?
Temperature is a critical parameter that significantly influences the reaction rate, product distribution (isomer selectivity), and the formation of byproducts. In the sulfonation of N,N-dimethylaniline, the reaction typically proceeds through an initial N-sulfamation to form N,N-dimethylanilinium-N-sulfonate, which then rearranges to the carbon-sulfonated product. Temperature controls the rate of this rearrangement and the position of sulfonation on the aromatic ring.
Q2: What are the expected products at different temperature ranges?
At lower temperatures, typically between 80-120°C, the reaction favors the formation of the kinetically controlled product, which is the N-sulfonated intermediate (phenylamidosulfate). As the temperature increases, the thermodynamically more stable ring-sulfonated products are formed. Specifically, higher temperatures promote the migration of the sulfonate group to the para and ortho positions of the aromatic ring.[1]
Q3: Is it possible to obtain the meta-sulfonated product?
Under typical sulfonation conditions with sulfuric acid, the formation of the meta-sulfonated product is not observed.[1] The dimethylamino group is a strong activating and ortho-, para-directing group.
Q4: How does the choice of sulfonating agent affect the optimal temperature?
The reactivity of the sulfonating agent influences the required reaction temperature. Stronger sulfonating agents, such as sulfur trioxide (SO₃), may allow for lower reaction temperatures compared to concentrated sulfuric acid. The choice of solvent also plays a role; for instance, a study using tributylsulfoammonium betaine (TBSAB) in DMF found an optimal temperature of 120°C.[2]
Q5: Can the sulfonation reaction be reversed?
Yes, aromatic sulfonation is a reversible reaction. At higher temperatures, especially in the presence of dilute acid, desulfonation can occur, leading to a decreased yield of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Reaction temperature is too low: The energy barrier for the rearrangement from the N-sulfonated intermediate to the C-sulfonated product is not being overcome. | Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or HPLC. For some systems, an optimal temperature may be around 120°C.[2] |
| Insufficient reaction time: The reaction may not have had enough time to proceed to completion at the given temperature. | Extend the reaction time and monitor the consumption of the starting material. | |
| Low Yield of Desired Product | Temperature is too high: This can lead to the formation of byproducts or decomposition of the product.[3] For instance, temperatures above 120°C have been shown to decrease the selectivity for the desired para-isomer.[2] | Reduce the reaction temperature. If a higher temperature is required for conversion, consider using a milder sulfonating agent or a different solvent system. |
| Desulfonation: If the reaction is heated for too long at a high temperature, especially with water present, the reverse reaction (desulfonation) can occur. | Ensure anhydrous conditions and avoid prolonged heating at elevated temperatures once the reaction is complete. | |
| Poor para:ortho Selectivity | Reaction temperature is too high: Higher temperatures can favor the formation of the ortho-isomer, thus reducing the selectivity for the desired para-product.[2] | Maintain the reaction temperature at the optimal level for para-selectivity. For a specific TBSAB/DMF system, this was found to be 120°C, with higher temperatures leading to a decrease in the para:ortho ratio from 10:1 to 5:1.[2] |
| Formation of Dark-Colored Impurities | Overheating or "hot spots": Localized overheating can cause charring and the formation of polymeric byproducts.[3] | Ensure efficient stirring of the reaction mixture to maintain a uniform temperature. For highly exothermic reactions, consider adding the sulfonating agent slowly and using an ice bath to control the initial exotherm. |
| Oxidation: N,N-dimethylaniline is susceptible to oxidation, which can be accelerated at higher temperatures. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] |
Quantitative Data
Table 1: Effect of Temperature on Product Selectivity
| Temperature (°C) | Solvent | Sulfonating Agent | para:ortho Ratio | Reference |
| 120 | DMF | TBSAB | 10:1 | [2] |
| >120 | DMF | TBSAB | 5:1 | [2] |
Table 2: General Temperature Ranges and Corresponding Products
| Temperature Range (°C) | Primary Product(s) | Notes | Reference |
| 80 - 120 | Phenylamidosulfates (N-sulfonated) | Kinetic control | [1] |
| 120 - 180 | Ring mono- and di-sulfonates (ortho/para) | Thermodynamic control | [1] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonation of N,N-Dimethylaniline with Concentrated Sulfuric Acid
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add N,N-dimethylaniline (1 equivalent).
-
Place the flask in an oil bath or a similar heating mantle that allows for precise temperature control.
-
-
Addition of Sulfonating Agent:
-
Slowly add concentrated sulfuric acid (98%, 1.1 equivalents) to the stirred N,N-dimethylaniline. The addition should be done dropwise, and the temperature should be monitored closely. An initial exotherm is expected and can be managed with an ice bath if necessary.
-
-
Heating and Reaction Monitoring:
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 120-180°C).
-
Maintain the temperature within ±2°C of the set point.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice.
-
The product, p-aminobenzenesulfonic acid, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Visualizations
Caption: A flowchart of the experimental procedure for the sulfonation of N,N-dimethylaniline.
Caption: A decision-making diagram for troubleshooting low yield in N,N-dimethylaniline sulfonation.
References
Technical Support Center: Industrial Scale-Up of N,N-dimethylaniline Sulfonation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of N,N-dimethylaniline sulfonation.
Troubleshooting Guide
This guide addresses common challenges encountered during the scale-up process in a question-and-answer format.
Question 1: We are experiencing a lower-than-expected yield of the desired p-sulfonated N,N-dimethylaniline product upon scaling up the reaction. What are the potential causes and solutions?
Answer: Low yield is a frequent challenge in scaling up exothermic reactions like sulfonation. The primary causes can be categorized as follows:
-
Inadequate Heat Management: The sulfonation of aromatic amines is highly exothermic.[1] Insufficient heat removal in a larger reactor can lead to temperature spikes, promoting side reactions and product degradation.
-
Poor Mass Transfer: Inadequate mixing in a large-volume reactor can result in localized "hot spots" or areas of high reactant concentration, leading to the formation of unwanted by-products such as disulfonated compounds.
-
Side Reactions: At elevated temperatures, side reactions like oxidation or the formation of sulfones can become more prominent. The reaction is also reversible under certain conditions, which can affect the final yield.[2]
Recommended Solutions:
-
Optimize Thermal Control:
-
Improve the reactor's cooling efficiency.
-
Implement a semi-batch process by adding the sulfonating agent gradually to control the rate of heat generation.
-
Use a solvent with a high heat capacity to act as a heat sink.
-
-
Enhance Mixing:
-
Re-evaluate the agitator design and speed to ensure homogeneity throughout the reactor.
-
Install baffles within the reactor to improve mixing efficiency.
-
-
Adjust Reaction Conditions:
Question 2: Our final product is contaminated with significant levels of unreacted N,N-dimethylaniline and isomeric impurities. How can we improve product purity?
Answer: Product purity is critical and is often compromised by incomplete reactions or poor regioselectivity during scale-up.
-
Cause - Unreacted Starting Material: This typically points to an incomplete reaction due to insufficient reaction time, poor mixing, or a non-optimal temperature.
-
Cause - Isomeric Impurities: While the para-isomer is the major product, the formation of ortho- and meta-isomers can occur, particularly if the temperature is not well-controlled. The reaction often proceeds through an N-sulfonated intermediate which then rearranges.[5][6]
Recommended Solutions:
-
Drive the Reaction to Completion:
-
Increase the reaction time and monitor the disappearance of the starting material using in-process controls like HPLC.
-
Ensure the sulfonating agent is adequately dispersed.
-
-
Control Regioselectivity:
-
Maintain a consistent and lower reaction temperature to maximize the yield of the p-sulfonated product.
-
The choice of sulfonating agent (e.g., oleum vs. sulfur trioxide) can influence the isomer distribution.
-
-
Downstream Purification:
-
Implement an effective purification strategy post-reaction, such as neutralization followed by crystallization, to isolate the desired isomer.
-
Logical Troubleshooting Flow for Low Yield
Caption: A decision tree for troubleshooting low yield in sulfonation.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up N,N-dimethylaniline sulfonation?
A: The primary safety concerns are the handling of highly corrosive materials and managing a potent exothermic reaction.
-
Corrosive Materials: Both N,N-dimethylaniline and common sulfonating agents like fuming sulfuric acid (oleum) are toxic and corrosive.[7][8] Exposure can cause severe chemical burns. N,N-dimethylaniline is toxic if swallowed, inhaled, or in contact with skin and is a suspected carcinogen.[9][10]
-
Exothermic Reaction: The reaction releases a significant amount of heat. Without proper control, this can lead to a "runaway" reaction, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.
-
Safe Handling: All personnel must use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection.[11] The process should be conducted in a well-ventilated area, and emergency venting systems should be in place on the reactor.[3]
Q: Which sulfonating agents are typically used at an industrial scale?
A: The choice of sulfonating agent is a critical parameter. The most common agents for industrial applications are:
-
Fuming Sulfuric Acid (Oleum): A solution of sulfur trioxide (SO₃) in sulfuric acid. It is a strong sulfonating agent, but the reaction can be aggressive and may lead to by-products if not controlled carefully.[12]
-
Sulfur Trioxide (SO₃): Can be used in its liquid form or diluted in a stream of inert gas (e.g., air or nitrogen).[3] Using diluted SO₃ allows for better control over the reaction's intensity.[3][4]
-
Chlorosulfuric Acid (HSO₃Cl): An effective agent that produces HCl as a by-product.[2] The handling of corrosive HCl gas adds complexity to the process.
Q: How is the reaction progress and product quality monitored in an industrial setting?
A: In-process monitoring is crucial for control and optimization.
-
Temperature and Pressure Monitoring: Continuous monitoring of the reactor's internal temperature and pressure is essential to prevent thermal runaway.
-
Sampling and Analysis: Periodic samples are carefully extracted from the reactor and analyzed. High-Performance Liquid Chromatography (HPLC) is the most common analytical method.[13] It is used to quantify the concentration of the starting material, the desired product, and any impurities, allowing for real-time assessment of the reaction's progress and purity profile.[14][15]
Data Presentation
Table 1: Comparison of Typical Lab-Scale vs. Industrial-Scale Parameters
| Parameter | Laboratory Scale (1L) | Industrial Scale (5000L) | Key Scale-Up Challenge |
| Reactant Molar Ratio | 1 : 1.05 (Aniline : SO₃) | 1 : 1.02-1.05 (Aniline : SO₃) | Precise dosing of large quantities. |
| Temperature (°C) | 0 - 10°C | 10 - 25°C | Heat removal (Surface area to volume ratio decreases). |
| Reaction Time | 1 - 2 hours | 4 - 8 hours | Ensuring complete reaction in a large volume. |
| Mixing | Magnetic Stirrer (High RPM) | Mechanical Agitator (Lower RPM) | Achieving homogeneity; avoiding dead zones. |
| Typical Yield | >95% | 90 - 96% | Side reactions and mass transfer limitations can reduce yield.[16] |
| Heat Management | Ice Bath | Jacketed Reactor with Chiller | Efficiently dissipating large amounts of exothermic heat. |
Experimental Protocols
Protocol 1: General Methodology for Industrial Sulfonation
Objective: To synthesize p-sulfonated N,N-dimethylaniline via sulfonation with stabilized liquid sulfur trioxide.
-
Reactor Preparation: Ensure the glass-lined or Hastelloy reactor is clean, dry, and purged with nitrogen. Start the circulation of coolant through the reactor jacket, aiming for an initial internal temperature of 10°C.
-
Charging Reactant: Charge the reactor with N,N-dimethylaniline. Begin agitation to ensure uniform temperature.
-
Sulfonating Agent Addition: Slowly add a slight molar excess (approx. 1.03 equivalents) of stabilized liquid sulfur trioxide to the reactor subsurface over 3-5 hours. The addition rate must be carefully controlled to maintain the internal temperature below 25°C.
-
Reaction and Monitoring: After the addition is complete, allow the mixture to react for an additional 1-2 hours at 20-25°C. Monitor the reaction's completion by taking periodic samples for HPLC analysis. The reaction is considered complete when the N,N-dimethylaniline content is below 0.5%.
-
Quenching and Neutralization: Carefully quench the reaction mixture by slowly adding it to a chilled aqueous sodium hydroxide solution to neutralize the excess acid and precipitate the sodium salt of the sulfonated product.
-
Isolation: The precipitated product is isolated by filtration and washed with a cold brine solution.
-
Drying: The final product is dried under vacuum at 60-70°C.
Protocol 2: HPLC Method for In-Process Control
Objective: To quantify N,N-dimethylaniline and its sulfonated product.
-
Column: Newcrom R1 or equivalent C18 reverse-phase column (4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% Phosphoric Acid or Formic Acid for MS compatibility).[14]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Quench the reaction sample in a known volume of cold water/acetonitrile mixture. Dilute to fall within the calibration curve range. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard calibration curve prepared with certified reference standards of N,N-dimethylaniline and the sulfonated product.
Visualizations
Industrial Sulfonation Workflow
Caption: General workflow for industrial N,N-dimethylaniline sulfonation.
Simplified Reaction Pathway
Caption: Key pathways in N,N-dimethylaniline sulfonation.
References
- 1. mdpi.com [mdpi.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. asiachmical.com [asiachmical.com]
- 4. chemithon.com [chemithon.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. epa.gov [epa.gov]
- 10. carlroth.com [carlroth.com]
- 11. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
- 12. researchgate.net [researchgate.net]
- 13. recent-advances-in-sample-preparation-techniques-and-methods-of-sulfonamides-detection-a-review - Ask this paper | Bohrium [bohrium.com]
- 14. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
preventing oxidation of N,N-dimethylaniline in strong acid
Preventing Oxidation in Strong Acidic Conditions
This guide provides technical information, troubleshooting advice, and preventative strategies for researchers, scientists, and drug development professionals working with N,N-dimethylaniline (DMA) in strong acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why does my N,N-dimethylaniline solution turn dark in strong acid?
A1: N,N-dimethylaniline is susceptible to oxidation, a process that is often accelerated in the presence of strong acids and trace oxidants (like air). The nitrogen atom's lone pair of electrons makes the aromatic ring highly activated and prone to losing an electron. This initial oxidation forms a short-lived but highly reactive intermediate called a cation radical (DMA•+).[1][2] This radical can then react with other DMA molecules, leading to dimerization and polymerization, which results in the formation of colored compounds.[1][3][4] Pure N,N-dimethylaniline is a colorless to pale yellow oily liquid, but upon exposure to air and/or acids, it can turn yellow, brown, or even black as these colored oxidation products accumulate.[5][6][7]
Q2: What is the primary mechanism of oxidation in acidic media?
A2: In acidic solutions, the oxidation process is initiated by the formation of the N,N-dimethylaniline radical cation (DMA•+).[1][2] This species is highly unstable and readily couples with a neutral DMA molecule at the para-position. This coupling leads to the formation of N,N,N',N'-tetramethylbenzidine and other polymeric materials, which are often highly colored. The presence of oxidizing agents, even atmospheric oxygen, can facilitate the initial electron transfer step.
Q3: What are the common byproducts of N,N-dimethylaniline oxidation?
A3: The primary oxidation products are dimers and polymers. One of the main initial products is an unstable Würster salt of N,N,N',N'-tetramethylbenzidine.[4] Further oxidation and side reactions can lead to a complex mixture of colored compounds.[4][8] In some cases, dealkylation can occur, yielding formaldehyde and N-methylaniline.[4][9]
Q4: Are certain acids more problematic than others?
A4: While DMA is a weak base and reacts with strong acids to form water-soluble salts, the oxidizing potential of the acid's counter-ion can play a significant role.[9] For instance, oxidizing acids (e.g., nitric acid) will degrade DMA more readily than non-oxidizing acids (e.g., hydrochloric acid or sulfuric acid under controlled conditions). However, even in the presence of non-oxidizing acids, dissolved oxygen can be a sufficient oxidant to cause discoloration over time.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid Discoloration (Yellow to Brown/Black) Upon Acid Addition | 1. Oxygen Exposure: The solution is not properly deoxygenated, and atmospheric oxygen is oxidizing the DMA. 2. Reagent Purity: The DMA or the acid contains trace metal impurities that can catalyze oxidation. 3. Temperature: The reaction is being run at an elevated temperature, accelerating the oxidation rate. | 1. Inert Atmosphere: Purge all solvents and the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the experiment.[8] 2. Purification: Purify DMA by distillation, and use high-purity acids and solvents. 3. Temperature Control: Run the reaction at a lower temperature, if the protocol allows. |
| Slow Discoloration Over Time | 1. Slow Air Leak: The reaction setup has a slow leak, allowing oxygen to enter over time. 2. Light Exposure: Exposure to light, especially UV light, can promote radical formation. | 1. Check Seals: Ensure all joints and seals in the glassware are secure. Use high-quality septa for reagent addition. 2. Protect from Light: Wrap the reaction vessel in aluminum foil or use amber glassware to minimize light exposure.[8] |
| Low Yield of Desired Product | 1. Competitive Oxidation: A significant portion of the DMA is being consumed by the oxidation side-reaction. | 1. Add an Antioxidant/Radical Scavenger: Introduce a small amount of a reducing agent or radical scavenger to the reaction mixture. Common choices include sodium bisulfite (NaHSO₃), hydroquinone, or ascorbic acid. These agents can intercept the radical intermediates. |
Preventative Strategies & Experimental Protocols
Strategy 1: Use of an Inert Atmosphere
This is the most critical and effective method for preventing oxidation. Oxygen from the air is the most common culprit in the oxidation of sensitive reagents.
Protocol: General Reaction Setup under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove moisture.
-
Assembly: Assemble the reaction apparatus (e.g., three-neck flask with a condenser, dropping funnel, and gas inlet/outlet).
-
Deoxygenation: Purge the entire system with a steady stream of dry nitrogen or argon for 15-30 minutes. Ensure the gas outlet is vented to a bubbler.
-
Solvent Addition: Add deoxygenated solvent to the reaction flask via cannula transfer or a dropping funnel while maintaining a positive inert gas pressure. Solvents should be sparged with N₂ or Ar for at least 30 minutes prior to use.
-
Reagent Addition: Add N,N-dimethylaniline via syringe through a rubber septum. Subsequently, add the strong acid slowly, typically dropwise, especially if the reaction is exothermic.
-
Reaction: Maintain a gentle flow of inert gas over the reaction for its entire duration.
Strategy 2: Addition of a Reducing Agent
For particularly sensitive reactions, a chemical antioxidant can be used to quench any radical species that may form.
Protocol: Using Sodium Bisulfite (NaHSO₃) as a Stabilizer
-
Preparation: Follow steps 1-4 of the Inert Atmosphere protocol.
-
Stabilizer Addition: Before adding the N,N-dimethylaniline, add a small, sub-stoichiometric amount of sodium bisulfite (e.g., 0.5-2 mol%) to the reaction solvent.
-
Reagent Addition: Proceed with the addition of N,N-dimethylaniline and the strong acid as described previously. The bisulfite will react with trace oxidants, protecting the DMA.
Visualizing Workflows and Mechanisms
To better understand the processes and preventative measures, the following diagrams illustrate the key concepts.
Caption: Experimental workflow for preventing DMA oxidation.
Caption: Simplified reaction pathway showing desired vs. oxidative routes.
References
- 1. Detection of the short-lived cation radical intermediate in the electrochemical oxidation of N,N-dimethylaniline by scanning electrochemical microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwith.njit.edu [researchwith.njit.edu]
- 3. Re-examination of the Anodic Oxidation of N, N-Dimethylaniline, Using Parametric Method 3 [jstage.jst.go.jp]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]
- 6. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. Page loading... [wap.guidechem.com]
Navigating N,N-Dimethylaniline Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with N,N-dimethylaniline solubility during chemical reactions. N,N-dimethylaniline is a common reagent and intermediate in organic synthesis, but its solubility can be influenced by various factors, leading to potential issues such as precipitation and incomplete reactions. This guide offers practical solutions and detailed protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
1. What is the general solubility profile of N,N-dimethylaniline?
N,N-dimethylaniline is a nonpolar aromatic amine. It is generally soluble in most common organic solvents such as ethanol, ether, chloroform, acetone, and benzene.[1][2][3] Its solubility in water is low due to the hydrophobic nature of the aromatic ring.[1]
2. How does pH affect the solubility of N,N-dimethylaniline in aqueous solutions?
As a basic compound, the solubility of N,N-dimethylaniline in water is highly dependent on pH. In acidic conditions (pH < 5), it becomes protonated to form the hydrochloride salt, which is more water-soluble.[4] Conversely, in neutral or basic conditions (pH > 7), its water solubility is significantly lower.[4]
3. My N,N-dimethylaniline has precipitated out of my reaction mixture. What should I do?
The appropriate course of action depends on the reaction conditions and the solvent system. Here are a few immediate troubleshooting steps:
-
Increase Temperature: Gently warming the reaction mixture can often redissolve the precipitated N,N-dimethylaniline. However, be mindful of the thermal stability of your other reactants and products.
-
Add a Co-solvent: Introducing a small amount of a good co-solvent in which N,N-dimethylaniline is highly soluble can help to bring it back into solution.
-
Adjust pH: If your reaction can tolerate it, a slight acidification of the medium might be sufficient to dissolve the amine.
For a more detailed workflow, please refer to the Troubleshooting Guide section.
4. Can I use the salt form of N,N-dimethylaniline to avoid solubility issues?
Yes, using N,N-dimethylaniline hydrochloride can be a good strategy, particularly in aqueous or polar protic solvents. The hydrochloride salt is more soluble in water than the free base. However, you will need to consider the effect of the acidic nature of the salt on your reaction. In some cases, a base may be required to liberate the free amine in situ.
Troubleshooting Guide: Resolving N,N-Dimethylaniline Precipitation
Unexpected precipitation of N,N-dimethylaniline during a reaction can lead to decreased yields and purification challenges. This guide provides a systematic approach to diagnose and resolve such issues.
Logical Flowchart for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting N,N-dimethylaniline precipitation during a reaction.
Data Presentation: Solubility of N,N-Dimethylaniline
| Solvent | Qualitative Solubility | Water Solubility (g/L at 20°C) | Notes |
| Water | Slightly soluble to insoluble[2][3] | 1.2[5] | Solubility is highly pH-dependent.[4] |
| Ethanol | Soluble[1][2][3] | - | Miscible in all proportions. |
| Methanol | Soluble | - | Miscible in all proportions. |
| Diethyl Ether | Soluble[1][3] | - | Miscible in all proportions. |
| Chloroform | Soluble[1][2] | - | Miscible in all proportions. |
| Acetone | Soluble[2][6] | - | Miscible in all proportions. |
| Benzene | Soluble[3][4] | - | Miscible in all proportions. |
| Toluene | Soluble | - | Good solvent for many organic reactions. |
| Dichloromethane | Soluble | - | A common solvent for organic synthesis. |
Experimental Protocols
Protocol 1: In Situ Salt Formation for Improved Solubility in Azo Coupling Reactions
This protocol is adapted from procedures for the synthesis of azo dyes where the solubility of N,N-dimethylaniline in an aqueous acidic medium is critical.
Objective: To form the water-soluble acetate salt of N,N-dimethylaniline in situ to prevent precipitation during the coupling reaction with a diazonium salt.
Materials:
-
N,N-dimethylaniline
-
Glacial acetic acid
-
Reaction solvent (typically water or a mixed aqueous system)
Procedure:
-
In a separate vessel, while stirring, slowly add the required amount of N,N-dimethylaniline to a solution of glacial acetic acid in the reaction solvent.
-
Continue stirring until the N,N-dimethylaniline has completely dissolved and a clear solution is obtained. The N,N-dimethylaniline is now present as its more soluble acetate salt.
-
This solution can then be added to the reaction mixture containing the diazonium salt at the appropriate temperature.
Workflow Diagram for In Situ Salt Formation
Caption: A workflow diagram illustrating the in situ formation of the water-soluble N,N-dimethylaniline acetate salt.
Protocol 2: General Procedure for Using a Co-solvent to Address Precipitation
Objective: To redissolve precipitated N,N-dimethylaniline by introducing a co-solvent.
Materials:
-
Reaction mixture with precipitated N,N-dimethylaniline
-
A suitable co-solvent (e.g., tetrahydrofuran (THF), 1,4-dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))
Procedure:
-
Ensure the reaction is under an inert atmosphere if required.
-
With vigorous stirring, slowly add the chosen co-solvent dropwise to the reaction mixture at the reaction temperature.
-
Monitor the mixture for the dissolution of the precipitate.
-
Add the minimum amount of co-solvent necessary to achieve a homogeneous solution.
-
Be aware that the addition of a co-solvent may affect the reaction kinetics or the solubility of other components. A small-scale trial is recommended if the effect is unknown.
Considerations for Co-solvent Selection:
-
Polarity Match: Choose a co-solvent that has a similar polarity to the main reaction solvent but in which N,N-dimethylaniline has higher solubility.
-
Reactivity: The co-solvent should be inert under the reaction conditions.
-
Boiling Point: Consider the boiling point of the co-solvent for ease of removal during workup.
This technical support guide provides a starting point for addressing solubility issues with N,N-dimethylaniline. For more complex problems, a thorough understanding of the specific reaction mechanism and the properties of all components is essential.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. guidechem.com [guidechem.com]
- 4. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 5. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]
- 6. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Concentration in N,N-dimethylaniline Alkylation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize catalyst concentration for the successful alkylation of N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst concentration range for N,N-dimethylaniline alkylation?
A1: The optimal catalyst concentration is highly dependent on the specific catalyst system, alkylating agent, and reaction conditions (e.g., temperature, solvent). For instance, in the ortho-selective C-H alkylation of N,N-dimethylaniline with alkenes using a yttrium-based catalyst, a loading of 5 mol% was found to be highly effective.[1] In Friedel-Crafts alkylations with certain deep eutectic solvents, 10 mol% of the catalyst has been used.[2] For phase-transfer catalysis (PTC), catalyst loading is often in the range of 1-10 mol%. It is crucial to consult literature specific to your chosen catalyst system and perform an optimization screen.
Q2: How does catalyst concentration impact reaction yield and selectivity?
A2: Catalyst concentration directly influences the reaction rate. Insufficient catalyst can lead to slow or incomplete reactions and low yields. Conversely, an excessively high concentration does not always improve the yield and can lead to an increase in side reactions, such as polyalkylation or decomposition of reactants/products, thereby reducing selectivity.[3] For example, in the vapor-phase alkylation of aniline, increasing temperature and the methanol/aniline ratio, which is related to catalyst activity, enhances the selectivity towards N,N-dimethylaniline.[4]
Q3: What are common types of catalysts used for this reaction?
A3: A variety of catalysts are employed, including:
-
Acid Catalysts: Sulfuric acid is traditionally used in industrial liquid-phase alkylation with methanol.[5]
-
Solid Acid Catalysts: Materials like gamma-alumina or zeolites are used in gas-phase industrial processes, offering benefits like continuous operation and high product purity.[5][6]
-
Organometallic Catalysts: Cationic half-sandwich yttrium complexes have been shown to be effective for specific ortho-C-H alkylation.[1]
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are used in biphasic systems to facilitate the reaction between reactants in different phases.[7][8]
-
Deep Eutectic Solvents (DESs): Mixtures like choline chloride-zinc chloride can act as both the solvent and catalyst in certain Friedel-Crafts alkylations.[2]
Q4: Can the catalyst be poisoned or deactivated during the reaction?
A4: Yes. Catalyst deactivation can occur through several mechanisms. In phase-transfer catalysis, highly polarizable leaving groups like iodide can "poison" quaternary ammonium catalysts by forming a tight ion pair that is less active.[7] For solid catalysts, impurities in the reactants or the formation of coke on the catalyst surface at high temperatures can block active sites. Water can also act as a poison for many Lewis acid catalysts.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause (Catalyst-Related) | Suggested Solution |
| Low or No Conversion | 1. Insufficient Catalyst Loading: The catalyst concentration is below the threshold required to achieve a reasonable reaction rate. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then to 10 mol%) and monitor the conversion.[1] |
| 2. Catalyst Inactivity/Decomposition: The chosen catalyst may be unsuitable for the reaction conditions (e.g., temperature, solvent) or may have degraded during storage. | Verify the catalyst's integrity and purity. Consider a different catalyst class. For PTCs, ensure the catalyst is soluble in the organic phase. | |
| Low Selectivity (Multiple Products) | 1. Catalyst Concentration Too High: Excess catalyst can promote side reactions, such as C-alkylation (Friedel-Crafts type) on the aromatic ring or polyalkylation.[3] | Reduce the catalyst concentration systematically. Analyze the product mixture at each concentration to find the optimal balance between conversion and selectivity. |
| 2. Wrong Type of Catalyst: The catalyst may not be selective for N-alkylation. For example, strong Lewis acids can favor ring alkylation.[9][10] | Switch to a catalyst known for high N-alkylation selectivity, such as certain phase-transfer catalysts or specific solid acid catalysts under optimized conditions.[6][7] | |
| Reaction Stalls Before Completion | 1. Catalyst Poisoning: Impurities in the starting materials or byproducts formed during the reaction are deactivating the catalyst.[7] | Purify all reactants and solvents before use. If a specific leaving group (e.g., iodide) is suspected of poisoning a PTC, switch to an alternative like bromide or mesylate.[7] |
| 2. Catalyst Degradation: The catalyst is not stable under the reaction conditions over the entire reaction time. | Monitor catalyst stability under reaction conditions (without substrates). If it degrades, consider a more robust catalyst or milder reaction conditions (lower temperature). | |
| Poor Reproducibility | 1. Catalyst Sensitivity to Air/Moisture: The catalyst is hygroscopic or reacts with oxygen, leading to variable activity between runs. | Handle and store the catalyst under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reactants. |
| 2. Inhomogeneous Mixture: If using a solid catalyst, poor stirring can lead to inconsistent access of reactants to the catalyst surface. | Ensure vigorous and effective stirring throughout the reaction to maintain a uniform suspension. |
Data on Catalyst Concentration Effects
The following table summarizes data from a study on the effect of catalyst loading on aniline alkylation, which provides a relevant model for understanding concentration effects.
| Catalyst Loading (mg) | Aniline Conversion (%) | Selectivity to Product (%) |
| 25 | ~45 | ~68 |
| 50 | ~70 | ~75 |
| 75 | ~72 | ~75 |
| 100 | ~73 | ~74 |
| Data adapted from a study on Ni/O-clay catalyzed alkylation of aniline with benzyl alcohol.[11] This illustrates that beyond a certain point (50 mg in this case), increasing catalyst loading yields diminishing returns on conversion. |
Visualizing Experimental and Logical Workflows
Troubleshooting Flowchart for Low Yield
References
- 1. ortho -Selective C–H addition of N , N -dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00833J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Selective N-alkylation of aniline with methanol over gamma-alumina | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recovery of N,N-Dimethylaniline from Acidic Waste Streams
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recovery of N,N-dimethylaniline (DMA) from acidic waste streams.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for recovering N,N-dimethylaniline from an acidic waste stream?
In an acidic solution, N,N-dimethylaniline exists as a protonated, water-soluble salt (anilinium salt). The primary recovery strategy involves neutralizing the acidic waste stream with a base. This deprotonates the anilinium salt, converting it back to the free base form of N,N-dimethylaniline, which is significantly less soluble in water and can be separated.[1][2]
Q2: Which bases are recommended for the neutralization step?
Commonly used bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[1][3] The choice of base may depend on cost, availability, and the specific composition of the waste stream. It is crucial to add the base cautiously, preferably while cooling the mixture, to control the exothermic reaction.
Q3: What are the common methods for separating the liberated N,N-dimethylaniline after neutralization?
The most prevalent methods are:
-
Solvent Extraction: After neutralization, the water-insoluble N,N-dimethylaniline can be extracted using an organic solvent in which it has high solubility, such as diethyl ether or dichloromethane.[1][4]
-
Steam Distillation: This technique can be employed after making the solution alkaline to separate the volatile N,N-dimethylaniline from non-volatile impurities.[1][2]
-
Decantation: If a distinct organic layer of N,N-dimethylaniline forms after neutralization and the volume is sufficient, it can be separated by decantation.
Q4: My recovered N,N-dimethylaniline is impure. What are the likely contaminants and how can I purify it?
Common impurities include aniline and N-methylaniline.[1][2] A common purification method involves reacting the impure DMA with acetic anhydride. Acetic anhydride will react with primary and secondary amines to form higher-boiling acetamides, while the tertiary N,N-dimethylaniline remains unreacted and can be separated by distillation.[2][3][5]
Q5: Are there alternative methods to extraction for recovering DMA from aqueous solutions?
Yes, adsorption is a viable alternative, particularly for dilute aqueous streams. Adsorbents like activated carbon and modified montmorillonite clays have been shown to be effective in removing N,N-dimethylaniline from water.[6][7][8]
Troubleshooting Guides
Issue 1: Low Recovery Yield After Neutralization and Extraction
| Potential Cause | Troubleshooting Step |
| Incomplete Neutralization | Ensure the pH of the aqueous solution is sufficiently basic (typically pH > 10) to fully deprotonate the anilinium salt. Use a pH meter or indicator paper to verify. |
| Emulsion Formation | Emulsions can form during vigorous shaking in the extraction step. To break emulsions, you can try adding a saturated brine solution, gentle swirling instead of shaking, or allowing the mixture to stand for an extended period. |
| Insufficient Solvent Volume | Use an adequate volume of extraction solvent. Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume. |
| Poor Solvent Choice | Ensure the chosen organic solvent has a high partition coefficient for N,N-dimethylaniline and is immiscible with water. |
| Loss During Workup | Minimize losses during solvent evaporation (e.g., use a rotary evaporator) and transfer steps. |
Issue 2: Recovered N,N-Dimethylaniline is Wet (Contains Water)
| Potential Cause | Troubleshooting Step |
| Inadequate Drying of Organic Extract | After extraction, the organic layer should be treated with a suitable drying agent to remove dissolved water before solvent evaporation. |
| Choice of Drying Agent | Use an appropriate drying agent that does not react with N,N-dimethylaniline. Anhydrous potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄) are suitable choices.[1][3] Allow sufficient contact time for the drying agent to be effective. |
Issue 3: Adsorption Column is Ineffective
| Potential Cause | Troubleshooting Step |
| Incorrect Adsorbent | The choice of adsorbent is critical. For N,N-dimethylaniline, activated carbon or organically modified clays are often effective.[6][7] |
| pH of the Waste Stream | The pH of the solution can significantly impact the adsorption capacity. For amine compounds, adsorption is often more effective at a pH above their pKa (the pKa of N,N-dimethylaniline is 5.15).[6] |
| Flow Rate | If using a column, the flow rate of the waste stream may be too high, not allowing for sufficient contact time with the adsorbent. Reduce the flow rate. |
| Saturated Adsorbent | The adsorbent has a finite capacity and may be saturated. Regenerate or replace the adsorbent material. |
Data Presentation
Table 1: Comparison of N,N-Dimethylaniline Recovery and Removal Efficiencies
| Method | Recovery/Removal Efficiency | Conditions | Reference |
| Acylation and Neutralization | 92.6% | Crude DMA product treated with phthalic anhydride, followed by neutralization with 2% NaOH solution. | [5] |
| Adsorption on Modified Bentonite | Up to 97% | Adsorption of N,N-dimethylaniline from aqueous solution onto surfactant-modified bentonite. | [8] |
| One-pot Synthesis and Recovery | 98% | Direct synthesis from nitrobenzene and methanol over a Raney-Ni® catalyst, followed by product recovery. | [9] |
| Adsorption on Phosphoric Acid Coated XAD-7 | 92.9% (Desorption Efficiency) | Spiking tubes with N,N-dimethylaniline and desorbing for analysis. | [10] |
Experimental Protocols
Protocol 1: Recovery by Neutralization and Solvent Extraction
-
Neutralization: Place the acidic waste stream containing N,N-dimethylaniline in a flask and cool it in an ice bath. Slowly add a 30% sodium hydroxide solution with stirring until the pH of the solution is greater than 10.[1][2]
-
Extraction: Transfer the neutralized solution to a separatory funnel. Add an appropriate volume of diethyl ether and shake the funnel, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Collect the upper organic (ether) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh diethyl ether two more times to maximize recovery.
-
Drying: Combine all the organic extracts and add anhydrous potassium hydroxide to dry the solution.[1] Allow it to stand for at least 30 minutes with occasional swirling.
-
Solvent Removal: Decant or filter the dried ether solution into a round-bottom flask. Remove the diethyl ether using a rotary evaporator.
-
Purification (Optional): The resulting crude N,N-dimethylaniline can be purified by vacuum distillation.[1]
Protocol 2: Purification of Crude N,N-Dimethylaniline using Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude N,N-dimethylaniline containing primary and secondary amine impurities.
-
Addition of Acetic Anhydride: Add 10% (w/w) of acetic anhydride to the flask.[3]
-
Reflux: Heat the mixture to reflux and maintain it for several hours. This will convert the primary and secondary amines into their corresponding acetamides.[3]
-
Workup: After cooling, the mixture can be purified by fractional distillation. The unreacted N,N-dimethylaniline will distill over, leaving the higher-boiling acetamides in the flask.
Visualizations
Caption: Workflow for DMA recovery via neutralization and extraction.
Caption: Troubleshooting logic for low DMA recovery.
References
- 1. News - About N, N-Dimethylaniline [mit-ivy.com]
- 2. News - N,N-Dimethylaniline [mit-ivy.com]
- 3. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 4. quora.com [quora.com]
- 5. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]
- 6. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. osha.gov [osha.gov]
Validation & Comparative
A Comparative Guide to the NMR Characterization of N,N-Dimethylaniline Sulfonic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of the ortho, meta, and para isomers of N,N-dimethylaniline sulfonic acid. Understanding the distinct NMR profiles of these isomers is crucial for their unambiguous identification, which is essential in various research and development settings, including pharmaceutical synthesis and quality control. This document presents a summary of predicted ¹H and ¹³C NMR data, detailed experimental protocols for acquiring such data, and visual aids to illustrate the structural differences and their impact on the NMR spectra.
Introduction
N,N-dimethylaniline sulfonic acid isomers are important intermediates in the synthesis of various organic compounds, including dyes and pharmaceuticals. The position of the sulfonic acid group on the aromatic ring significantly influences the electronic environment of the molecule, leading to distinct chemical shifts in their ¹H and ¹³C NMR spectra. Accurate characterization of these isomers is therefore critical to ensure the correct regiochemistry of subsequent reactions and the purity of final products.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the three isomers of N,N-dimethylaniline sulfonic acid. These predictions were generated using reputable NMR prediction software and provide a valuable reference for the identification of these compounds. It is important to note that experimental values may vary slightly depending on the solvent, concentration, and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | N,N-dimethylaniline-2-sulfonic acid (ortho) | N,N-dimethylaniline-3-sulfonic acid (meta) | N,N-dimethylaniline-4-sulfonic acid (para) |
| N(CH₃)₂ | 2.75 (s, 6H) | 2.95 (s, 6H) | 3.05 (s, 6H) |
| H-3 | 7.90 (d) | - | 7.85 (d) |
| H-4 | 7.15 (t) | 7.40 (t) | - |
| H-5 | 7.60 (t) | 7.10 (d) | 6.80 (d) |
| H-6 | 7.00 (d) | 7.55 (s) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | N,N-dimethylaniline-2-sulfonic acid (ortho) | N,N-dimethylaniline-3-sulfonic acid (meta) | N,N-dimethylaniline-4-sulfonic acid (para) |
| N(CH₃)₂ | 45.0 | 40.5 | 40.0 |
| C-1 | 152.0 | 151.0 | 153.0 |
| C-2 | 135.0 | 118.0 | 113.0 |
| C-3 | 130.0 | 149.0 | 129.0 |
| C-4 | 125.0 | 117.0 | 138.0 |
| C-5 | 128.0 | 129.5 | 113.0 |
| C-6 | 120.0 | 114.0 | 129.0 |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of N,N-dimethylaniline sulfonic acid isomers.
1. Sample Preparation:
-
Solvent Selection: Due to the presence of the sulfonic acid group, deuterated polar solvents are recommended. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice as it can dissolve the sulfonic acids and has a well-defined residual solvent peak for referencing. Deuterated water (D₂O) with a suitable internal standard can also be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.[1][2][3][4][5]
-
Internal Standard: For quantitative analysis or precise chemical shift referencing, an internal standard can be added. For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as a reference. For D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is recommended.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the aromatic protons.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlet peaks for all carbons.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C is a less sensitive nucleus.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Isomeric Structures
The following diagrams, generated using the DOT language, illustrate the molecular structures of the three N,N-dimethylaniline sulfonic acid isomers.
Caption: Molecular structures of the ortho, meta, and para isomers.
The distinct substitution patterns directly influence the symmetry and electronic distribution of the aromatic ring, leading to the differences observed in the NMR spectra.
Conclusion
The characterization of N,N-dimethylaniline sulfonic acid isomers by NMR spectroscopy is a reliable method for their differentiation. The predicted chemical shifts provided in this guide, in conjunction with the detailed experimental protocol, offer a robust framework for the unambiguous identification of the ortho, meta, and para isomers. This information is valuable for ensuring the quality and purity of these important chemical intermediates in various scientific and industrial applications.
References
- 1. bmse000726 Sulfanilic Acid at BMRB [bmrb.io]
- 2. rsc.org [rsc.org]
- 3. Sulfanilic acid(121-57-3) 1H NMR spectrum [chemicalbook.com]
- 4. US10968174B2 - Synthesis of a thiosulfonic acid by a step of periodate mediated oxidative coupling of a thiosulfonic acid with an aniline - Google Patents [patents.google.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020) [hmdb.ca]
comparative study of sulfonation of aniline versus N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sulfonation reactions of aniline and N,N-dimethylaniline, two fundamental aromatic amines. Understanding the differences in their reactivity, reaction mechanisms, and experimental protocols is crucial for the strategic synthesis of sulfonated aromatic compounds, which are pivotal intermediates in the pharmaceutical and dye industries.
Executive Summary
The sulfonation of aniline and N,N-dimethylaniline, while both electrophilic aromatic substitution reactions, exhibit significant differences in reactivity, product distribution, and reaction mechanisms. Aniline undergoes sulfonation at high temperatures to predominantly form p-aminobenzenesulfonic acid (sulfanilic acid) through a mechanism involving an initial acid-base reaction followed by thermal rearrangement. In contrast, N,N-dimethylaniline is significantly more reactive towards electrophilic substitution due to the electron-donating nature of the dimethylamino group. Its sulfonation can proceed under milder conditions, yielding the para-substituted product with high selectivity.
Reactivity and Regioselectivity
The primary difference in the sulfonation of aniline and N,N-dimethylaniline stems from the nature of the amino substituent. The lone pair of electrons on the nitrogen atom in both molecules activates the aromatic ring towards electrophilic attack, directing incoming substituents to the ortho and para positions.
In aniline , under the strongly acidic conditions required for sulfonation with concentrated sulfuric acid, the amino group is protonated to form the anilinium ion (-NH3+). This protonated form is deactivating and a meta-director. However, the reaction is reversible, and a small equilibrium concentration of free aniline, a powerful ortho, para-director, is the species that undergoes sulfonation. Due to the reversibility and the high temperature (180-190°C) typically employed, the reaction is under thermodynamic control, favoring the formation of the most stable product, the para-isomer (sulfanilic acid). The bulkiness of the sulfonyl group also sterically hinders the formation of the ortho-isomer.
N,N-dimethylaniline is a more potent nucleophile than aniline. The two methyl groups on the nitrogen atom are electron-donating through an inductive effect, which increases the electron density on the nitrogen and, by extension, the aromatic ring. This enhanced nucleophilicity makes N,N-dimethylaniline more reactive towards electrophiles than aniline. Consequently, its sulfonation can often be achieved under milder conditions. The directing influence of the dimethylamino group is strongly para-directing, also influenced by the steric hindrance at the ortho positions created by the methyl groups.
Quantitative Data Comparison
The following table summarizes the key quantitative differences between the sulfonation of aniline and N,N-dimethylaniline. It is important to note that reaction conditions can significantly influence yields and isomer distributions.
| Parameter | Sulfonation of Aniline | Sulfonation of N,N-Dimethylaniline |
| Relative Reactivity | Less reactive | More reactive |
| Typical Reaction Temp. | 180-190°C (with H₂SO₄) | Milder conditions possible; e.g., 120°C with TBSAB |
| Major Product | p-Aminobenzenesulfonic acid (Sulfanilic acid) | p-(Dimethylamino)benzenesulfonic acid |
| Typical Yield | High (can be >95% for sulfanilic acid) | High (e.g., 70% isolated yield of the para-sulfonate with TBSAB) |
| Isomer Distribution | Predominantly para due to thermodynamic control and sterics. Some ortho may form initially. With fuming H₂SO₄, meta isomer can be significant. | Predominantly para. |
Reaction Mechanisms
The mechanisms of sulfonation for aniline and N,N-dimethylaniline, while both proceeding via electrophilic aromatic substitution, have distinct features.
For aniline , the reaction with concentrated sulfuric acid initially involves an acid-base reaction to form anilinium hydrogen sulfate. Upon heating, this intermediate is thought to rearrange to sulfanilic acid. A proposed mechanism involves the dissociation of the anilinium salt back to a small amount of free aniline, which is then attacked by the electrophile (SO₃ or HSO₃⁺). An alternative pathway involves the formation of an N-sulfonated intermediate (a sulfamic acid) which then rearranges intermolecularly to the C-sulfonated product.
The sulfonation of N,N-dimethylaniline is a more direct electrophilic aromatic substitution on the activated ring. Due to the tertiary nature of the amine, N-sulfonation to form a stable sulfamic acid intermediate is less favored than in aniline. The reaction is believed to proceed primarily through direct attack of the electrophile on the para position of the aromatic ring. However, some studies on related systems suggest that an initial, reversible N-sulfonation can precede the C-sulfonation.
Experimental Protocols
Sulfonation of Aniline to Synthesize Sulfanilic Acid
This protocol is a standard laboratory procedure for the synthesis of sulfanilic acid.
Materials:
-
Aniline (freshly distilled)
-
Concentrated sulfuric acid (98%)
-
Round bottom flask
-
Heating mantle or oil bath
-
Beakers, ice bath, filtration apparatus
Procedure:
-
In a round bottom flask, carefully add 10 mL of aniline.
-
Slowly and with gentle swirling, add 20 mL of concentrated sulfuric acid to the aniline. The mixture will become hot.
-
Heat the mixture in an oil bath at 180-190°C for approximately one hour.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing about 100 mL of cold water.
-
The sulfanilic acid will precipitate out as a crystalline solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
The crude sulfanilic acid can be recrystallized from hot water for purification.
Sulfonation of N,N-Dimethylaniline (Representative Modern Protocol)
The following protocol is based on a reported procedure using tributylsulfoammonium betaine (TBSAB) as the sulfonating agent, which proceeds under milder conditions than the traditional sulfuric acid method.
Materials:
-
N,N-dimethylaniline
-
Tributylsulfoammonium betaine (TBSAB)
-
Dimethylformamide (DMF)
-
Reaction vial
-
Stirring plate and stir bar
-
Standard workup and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
To a reaction vial, add N,N-dimethylaniline.
-
Add an equimolar amount of tributylsulfoammonium betaine (TBSAB).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120°C and stir for the prescribed reaction time (e.g., 24 hours).
-
Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a suitable aqueous workup to remove the solvent and any water-soluble byproducts.
-
The crude product can be purified by column chromatography to yield the desired p-(dimethylamino)benzenesulfonic acid.
Visualizing the Processes
Reaction Pathway for Sulfonation of Aniline
Caption: Mechanism of aniline sulfonation to sulfanilic acid.
Reaction Pathway for Sulfonation of N,N-Dimethylaniline
Caption: Electrophilic substitution for N,N-dimethylaniline.
General Experimental Workflow
Caption: General workflow for sulfonation experiments.
A Comparative Guide to Alternative Sulfonating Agents for N,N-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The sulfonation of N,N-dimethylaniline is a critical reaction in the synthesis of various dyes, indicators, and pharmaceutical intermediates. While traditional methods employing concentrated sulfuric acid or oleum are well-established, a range of alternative sulfonating agents offer distinct advantages in terms of mildness of reaction conditions, regioselectivity, and ease of handling. This guide provides an objective comparison of several alternative sulfonating agents for N,N-dimethylaniline, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for specific research and development needs.
Performance Comparison of Sulfonating Agents
The choice of sulfonating agent significantly impacts the yield, regioselectivity, and reaction conditions required for the sulfonation of N,N-dimethylaniline. The following table summarizes the performance of various traditional and alternative reagents.
| Sulfonating Agent | Predominant Isomer | Yield (%) | Reaction Conditions | Remarks |
| Concentrated Sulfuric Acid | para | Moderate to High | High temperature (baking process) | Traditional method, often requires harsh conditions. |
| Oleum (Fuming Sulfuric Acid) | meta or para | Variable | Moderate temperatures | Isomer distribution is dependent on oleum concentration and temperature.[1] |
| Chlorosulfonic Acid | para | High | Low to moderate temperature | Highly reactive, requires careful handling due to corrosive nature. |
| Sulfur Trioxide-Amine Complexes | para | Good to High | Mild conditions | Complexes like SO3-pyridine or SO3-trimethylamine offer milder alternatives to free SO3. |
| Tributylsulfoammonium Betaine (TBSAB) | para | 70 | 120 °C in DMF | A mild and efficient reagent for para-sulfonation.[2] |
| Sulfamic Acid | para | Moderate | High temperature, often with a catalyst | A solid, non-corrosive, and safer alternative, though may require more forcing conditions. |
Reaction Mechanisms and Experimental Workflows
The sulfonation of N,N-dimethylaniline proceeds via an electrophilic aromatic substitution mechanism. The dimethylamino group is a strong activating, ortho-, para-directing group. However, under strongly acidic conditions, the nitrogen atom can be protonated, leading to the formation of the anilinium ion, which is a meta-directing group. The choice of sulfonating agent and reaction conditions can therefore influence the regioselectivity of the reaction.
dot graph ER { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=normal];
} dot Caption: General mechanism for the electrophilic aromatic sulfonation of N,N-dimethylaniline.
Below are detailed experimental protocols for key alternative sulfonating agents.
Experimental Protocols
Sulfonation using Tributylsulfoammonium Betaine (TBSAB)
This method provides a high yield of the para-isomer under relatively mild conditions.[2]
Experimental Workflow:
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];
} dot Caption: Experimental workflow for the sulfonation of N,N-dimethylaniline using TBSAB.
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethylaniline (1.0 eq) and tributylsulfoammonium betaine (TBSAB) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at 120 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and collect the precipitate by filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 4-(dimethylamino)benzenesulfonic acid.
Sulfonation using Chlorosulfonic Acid
This protocol is adapted from the sulfonation of acetanilide and should be performed with caution due to the high reactivity of chlorosulfonic acid.[3]
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place chlorosulfonic acid (3.0 eq) and cool the flask in an ice-salt bath.
-
Slowly add N,N-dimethylaniline (1.0 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The product, p-dimethylaminobenzenesulfonyl chloride, will precipitate. Collect the solid by filtration and wash with cold water.
-
For the sulfonic acid, the sulfonyl chloride can be hydrolyzed by boiling with water or a dilute base.
Sulfonation using Sulfur Trioxide-Trimethylamine Complex
Sulfur trioxide-amine complexes are milder and easier to handle than free sulfur trioxide.
Procedure:
-
Suspend the sulfur trioxide-trimethylamine complex (1.1 eq) in a suitable inert solvent such as dichloromethane or 1,2-dichloroethane.
-
To this suspension, add a solution of N,N-dimethylaniline (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
The product, the trimethylammonium salt of 4-(dimethylamino)benzenesulfonic acid, will precipitate.
-
Collect the solid by filtration and wash with the solvent.
-
The free sulfonic acid can be obtained by treatment with a strong acid or by ion-exchange chromatography.
Sulfonation using Oleum
The regioselectivity of sulfonation with oleum is highly dependent on the concentration of free SO3 and the reaction temperature. To favor the meta-isomer, a higher concentration of oleum and lower temperatures are typically used, which promotes the formation of the meta-directing anilinium ion. For the para-isomer, lower concentrations of oleum and higher temperatures are generally employed.
Procedure (for predominantly meta-isomer):
-
Cool N,N-dimethylaniline in a flask surrounded by an ice-salt bath.
-
Slowly add fuming sulfuric acid (oleum, e.g., 20% free SO3) dropwise with efficient stirring, keeping the temperature below 10 °C.
-
After the addition, continue stirring at a low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product mixture can be neutralized with a base (e.g., sodium hydroxide) to precipitate the sodium salts of the sulfonic acids.
-
The isomers can then be separated by fractional crystallization or chromatography.
Sulfonation using Sulfamic Acid
Sulfamic acid is a solid, non-hygroscopic acid that can be used for sulfonation, typically at higher temperatures.
Procedure:
-
In a flask, mix N,N-dimethylaniline and sulfamic acid (1.0-1.2 eq).
-
Heat the mixture, either neat or in a high-boiling solvent (e.g., o-dichlorobenzene), to a temperature of 160-180 °C.
-
Maintain the temperature for several hours.
-
Cool the reaction mixture and treat with a dilute base to dissolve the product.
-
The sulfonated product can be isolated by acidification to precipitate the free sulfonic acid or by salting out the corresponding salt.
Conclusion
The selection of a sulfonating agent for N,N-dimethylaniline should be guided by the desired outcome of the reaction, including the target isomer, required yield, and the scale of the synthesis. For para-sulfonation with high yield and mild conditions, tributylsulfoammonium betaine (TBSAB) presents a compelling alternative to traditional methods. Chlorosulfonic acid offers high reactivity and yields but requires stringent handling precautions. Sulfur trioxide-amine complexes provide a good balance of reactivity and safety. The use of oleum allows for tunable regioselectivity based on reaction conditions. Finally, sulfamic acid stands out as a safer, solid reagent, albeit often requiring more forcing conditions. The experimental protocols provided herein offer a starting point for the optimization of the sulfonation of N,N-dimethylaniline to meet the specific demands of various research and development applications.
References
A Comparative Guide to Validated HPLC Methods for the Analysis of N,N-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N,N-dimethylaniline. N,N-dimethylaniline is a tertiary amine used in various industrial applications, including the synthesis of dyes, pharmaceuticals, and as a polymerization catalyst. Its determination is crucial for quality control, impurity profiling, and safety assessment. This document presents a summary of performance data, detailed experimental protocols, and a general workflow for HPLC method validation to aid researchers in selecting and implementing the most suitable method for their specific needs.
Performance Comparison of Validated HPLC Methods
The following table summarizes the key performance parameters of different validated HPLC methods for the analysis of N,N-dimethylaniline, providing a clear comparison of their capabilities.
| Parameter | Method 1: HPLC-UV for Linagliptin API [1] | Method 2: HPLC-UV for Air Samples [2] | Alternative Method: GC-FID [3] |
| Analyte | N,N-Dimethylaniline (as impurity) | Aniline, N-methylaniline, N,N-dimethylaniline | N,N-Dimethylaniline |
| Matrix | Linagliptin Active Pharmaceutical Ingredient | Air | Not specified (general) |
| Column | KROMASIL CN (250 mm × 3.9 mm, 3.5 μm) | Universal C18 | Not specified |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) containing 25.0 mM ammonium acetate | Methanol | Not specified |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | Not specified |
| Detector | UV at 254 nm | UV at 243 nm | Flame Ionization Detector (FID) |
| Linearity Range | Not explicitly stated, but correlation coefficient was 0.9999[1] | 0.00–1000 μg/ml | Not specified |
| Correlation Coefficient (r²) | 0.9999[1] | 0.9999[2] | Not specified |
| Limit of Detection (LOD) | 0.3 ppm (with respect to 10.0 mg/mL of LIN)[1] | 1.0 μg/ml (in solution), 0.22 mg/m³ (in air)[2] | 10 µ g/sample (on silica gel)[3] |
| Limit of Quantification (LOQ) | 0.9 ppm (with respect to 10.0 mg/mL of LIN)[1] | Not specified | Not specified |
| Accuracy (% Recovery) | Excellent recoveries reported[1] | 99.1% (250 μg/ml), 103.5% (25 μg/ml), 106.8% (2.5 μg/ml)[2] | Not specified |
| Precision (%RSD) | Low %RSD values reported for repeatability and intermediate precision[1] | 0.31% (250 μg/ml), 0.56% (25 μg/ml), 4.75% (2.5 μg/ml)[2] | Not specified |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: HPLC-UV for N,N-Dimethylaniline in Linagliptin API[1]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: KROMASIL CN (250 mm × 3.9 mm, 3.5 μm).
-
Mobile Phase: A mixture of HPLC-grade acetonitrile and water in a 75:25 (v/v) ratio, containing 25.0 mM ammonium acetate. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Not specified.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Standard, validation, and degradation solutions were prepared at different concentrations. For the analysis of N,N-dimethylaniline in linagliptin, the raw material is used.
Method 2: HPLC-UV for N,N-Dimethylaniline in Air[2]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: A universal C18 column.
-
Mobile Phase: Methanol.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: Not specified.
-
Detection: UV detection at a wavelength of 243 nm.
-
Sample Preparation: For air samples, a known volume of air is drawn through a suitable sampling media. The trapped analytes are then desorbed for analysis.
Alternative Method: Gas Chromatography (GC)
Gas chromatography is another widely used technique for the analysis of volatile compounds like N,N-dimethylaniline.[4]
-
GC-FID: N,N-dimethylaniline can be detected in the air by adsorption on silica gel, followed by desorption with ethanol and analysis by gas chromatography with flame ionization detection (GC-FID). The limit of detection for this method is 10 µ g/sample .[3]
-
GC with Nitrogen-Selective Detection: For higher sensitivity, a method using high-temperature glass-capillary gas chromatography with a nitrogen-selective detector (thermionic specific detector) can be employed, with detection limits in the range of 10–20 pg.[3]
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method, ensuring its suitability for its intended purpose. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.
References
- 1. trace-analysis-of-potential-genotoxic-impurity-n-n-dimethylaniline-in-linagliptin-active-pharmaceutical-ingredient-using-hplc - Ask this paper | Bohrium [bohrium.com]
- 2. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 3. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]
- 4. yufengchemicals.com [yufengchemicals.com]
A Comparative Guide to the Kinetic Studies of N,N-Dimethylaniline Oxidation in Acidic Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinetic studies on the oxidation of N,N-dimethylaniline (DMA) in acidic environments. By summarizing key experimental data and methodologies from various studies, this document aims to facilitate a deeper understanding of the reaction dynamics and mechanisms, which is crucial for applications in organic synthesis and drug metabolism research.
Comparative Kinetic Data
The oxidation of N,N-dimethylaniline has been investigated using a variety of oxidizing agents, each exhibiting distinct kinetic profiles. The following tables summarize the quantitative data from key studies, offering a clear comparison of reaction orders, rate constants, and thermodynamic parameters under different oxidative systems.
Table 1: Reaction Order and Rate Law Comparison
| Oxidizing Agent | [DMA] Order | [Oxidant] Order | Observed Rate Law | Reference |
| Chromic Acid | 1 | 0 | Rate = k[DMA] | [1][2] |
| Benzoyl Peroxide | Complex | Complex | -d[P]/dt = k₁[A][P] + k₂[X]¹ᐟ²[P]³ᐟ² | [3] |
| Periodate | 1 | 1 | d[C]/dt = k[DMA][IO₄⁻] | [4][5] |
Where [DMA] is the concentration of N,N-dimethylaniline, [Oxidant] is the concentration of the oxidizing agent, [P] is the concentration of benzoyl peroxide, [A] is the concentration of N,N-dimethylaniline, and [X] is an intermediate.
Table 2: Influence of Acid on Reaction Rate
| Oxidizing Agent | Acidic Medium | Effect on Rate | Reference |
| Chromic Acid | HCl, H₂SO₄ | Rate depends on acid concentration | [1][2] |
| Periodate | H⁺ | Rate is dependent on [H⁺] as per a complex rate law | [4] |
Table 3: Thermodynamic Parameters for DMA Oxidation
| Oxidizing Agent | Eₐ (kcal mol⁻¹) | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) | ΔG‡ (kcal mol⁻¹) | Reference |
| Periodate | 16.1 | 15.5 | -6.32 | 17.4 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.
Oxidation by Chromic Acid[1]
-
Reagents: N,N-dimethylaniline was distilled under reduced pressure. Chromic acid solution was prepared by dissolving Cr(VI) oxide in conductivity water and standardized iodometrically. Glacial acetic acid was used as the solvent.
-
Procedure: The reaction was carried out in a thermostat-controlled environment (± 0.1 °C). The progress of the reaction was monitored by taking aliquots of the reaction mixture at various time intervals and estimating the concentration of unreacted Cr(VI) by iodometric titration using a starch indicator.
Oxidation by Benzoyl Peroxide[3]
-
Reagents: N,N-dimethylaniline was refluxed with acetic anhydride and then distilled. Benzoyl peroxide was purified by dissolution in chloroform and precipitation with methanol. Toluene was distilled over sodium.
-
Procedure: Reactions were conducted in a two-armed vessel under vacuum to exclude oxygen. Solutions of DMA in toluene and benzoyl peroxide in toluene were placed in separate arms, degassed by freeze-pump-thaw cycles, and then mixed in a thermostat-controlled bath. The reaction was quenched by freezing in liquid nitrogen. The remaining peroxide was determined by reacting it with potassium iodide in glacial acetic acid and titrating the liberated iodine with sodium thiosulfate.
Oxidation by Periodate[4]
-
Procedure: The kinetics of the reaction were followed by monitoring the increase in the absorbance of a reaction intermediate spectrophotometrically. The reaction was studied under pseudo-first-order conditions with the concentration of periodate being much greater than that of N,N-dimethylaniline.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed reaction mechanisms and experimental workflows for the oxidation of N,N-dimethylaniline.
Caption: Experimental workflow for the kinetic study of N,N-dimethylaniline oxidation by chromic acid.
Caption: Proposed reaction pathway for the periodate oxidation of N,N-dimethylaniline.[4]
Caption: Logical relationship of reactant concentrations on the rate of N,N-dimethylaniline oxidation by chromic acid.[1][2]
References
comparison of different acid catalysts for N,N-dimethylaniline synthesis.
A Comparative Guide to Acid Catalysts in N,N-dimethylaniline Synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient production of N,N-dimethylaniline is a critical process. The choice of an acid catalyst plays a pivotal role in determining the reaction's yield, selectivity, and overall economic viability. This guide provides an objective comparison of different acid catalysts—sulfuric acid, β-zeolite, and alumina—for the synthesis of N,N-dimethylaniline, supported by experimental data.
Performance Comparison of Acid Catalysts
The selection of an appropriate acid catalyst is contingent on the desired reaction conditions (liquid-phase vs. gas-phase) and performance metrics such as yield, conversion, and selectivity. Below is a summary of the performance of sulfuric acid, β-zeolite, and alumina in the synthesis of N,N-dimethylaniline.
| Catalyst | Reaction Phase | Temperature (°C) | Pressure (MPa) | Aniline:Methanol Molar Ratio | Aniline Conversion (%) | N,N-dimethylaniline Yield/Selectivity (%) |
| Sulfuric Acid | Liquid | 210–215 | 3.0–3.3 | 1:3.56 | Not specified | 96% (theoretical yield)[1] |
| β-Zeolite | Vapor | 240–250 | Atmospheric | 1:3 | > 99% | > 86% (selectivity)[2] |
| Alumina | Vapor | 250–300 | Atmospheric | Not specified | Not specified | > 96% (yield) |
| Sulfate/Glass | Vapor | 320 | Atmospheric | Not specified | 99.5% | 98% (theoretical yield)[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are the experimental protocols for the synthesis of N,N-dimethylaniline using the compared acid catalysts.
Liquid-Phase Synthesis using Sulfuric Acid
This industrial process utilizes sulfuric acid as a homogenous catalyst in a high-pressure, high-temperature liquid-phase reaction.
Procedure:
-
Aniline, methanol, and sulfuric acid are added to an autoclave in a molar ratio of 1:3.56:0.1.[1]
-
The reaction mixture is heated to 210–215°C at a pressure of 3–3.3 MPa.[1]
-
After a heat preservation period of 4 hours, the pressure is released to evaporate excess methanol and by-product dimethyl ether.[1]
-
The resulting alkylation solution is neutralized with sodium hydroxide, followed by separation of the aqueous layer.[1]
-
The aqueous layer, containing N,N,N-trimethylaniline hydroxide, is hydrolyzed at 165°C and 1.6 MPa for 3 hours to yield N,N-dimethylaniline and methanol.[1]
-
The final product is obtained by vacuum distillation of the oil layer, achieving a theoretical yield of up to 96%.[1]
Vapor-Phase Synthesis using β-Zeolite
This method employs a solid acid catalyst, β-zeolite, in a continuous flow vapor-phase reaction.
Procedure:
-
A fixed-bed reactor is packed with β-zeolite molecular sieve catalyst.
-
A feed mixture of aniline and methanol with a molar ratio of 1:3 is vaporized and passed through the reactor.[2]
-
The reaction is carried out at a temperature of 240–250°C and a weight hourly space velocity (WHSV) of 0.5 hr⁻¹.[2]
-
Under these conditions, an aniline conversion of over 99% is achieved with a selectivity for N,N-dimethylaniline greater than 86%.[2]
Vapor-Phase Synthesis using Alumina
Spherical alumina is utilized as a robust catalyst in a gas-phase process, noted for its high activity and long service life.[1]
Procedure:
-
A mixed vapor of aniline and methanol is passed through a reactor containing a spherical alumina catalyst.[1]
-
The reaction is conducted at a temperature range of 250–300°C under atmospheric pressure.
-
This process can achieve a yield of N,N-dimethylaniline exceeding 96%.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of N,N-dimethylaniline using a solid acid catalyst in a vapor-phase reaction, followed by product analysis.
Caption: Experimental workflow for vapor-phase synthesis of N,N-dimethylaniline.
References
distinguishing between aniline and N,N-dimethylaniline using chemical tests.
A Researcher's Guide to Distinguishing Aniline and N,N-Dimethylaniline
For professionals in chemical research and drug development, the accurate identification of primary and tertiary aromatic amines is a fundamental necessity. This guide provides a comparative analysis of established chemical tests for distinguishing between aniline, a primary aromatic amine, and N,N-dimethylaniline, a tertiary aromatic amine. Detailed experimental protocols and a summary of expected outcomes are presented to aid in the selection of the most appropriate method for a given research context.
Comparative Analysis of Chemical Tests
The selection of a suitable chemical test depends on factors such as the required specificity, available reagents, and the desired scale of the experiment. The following table summarizes the key distinguishing tests and their expected outcomes with aniline and N,N-dimethylaniline.
| Test | Aniline (Primary Aromatic Amine) | N,N-Dimethylaniline (Tertiary Aromatic Amine) | Principle of Distinction |
| Nitrous Acid Test | Forms a stable benzenediazonium chloride solution at low temperatures (0-5 °C).[1][2][3][4] | Undergoes electrophilic substitution to form a yellow p-nitroso compound.[1][5] | Difference in the reaction of primary and tertiary aromatic amines with nitrous acid. |
| Azo Dye Test | The diazonium salt formed couples with 2-naphthol to produce a scarlet red or orange azo dye.[6][7][8] | Does not form a diazonium salt and therefore does not produce an azo dye. | Confirmatory test for the presence of a primary aromatic amine. |
| Carbylamine Test | Upon heating with chloroform and alcoholic potassium hydroxide, it produces a foul-smelling phenyl isocyanide.[9][10][11][12][13] | Does not react under these conditions. | Only primary amines give a positive carbylamine test. |
| Hinsberg Test | Reacts with benzenesulfonyl chloride to form N-phenylbenzenesulfonamide, which is soluble in aqueous alkali.[9][14][15] | Does not react with benzenesulfonyl chloride.[15] | Difference in reactivity of primary and tertiary amines with sulfonyl chlorides. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nitrous Acid Test
Objective: To observe the different reactions of aniline and N,N-dimethylaniline with nitrous acid.
Materials:
-
Aniline
-
N,N-dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Test tubes
Procedure:
-
In two separate test tubes, dissolve a small amount (approximately 0.2 g) of aniline and N,N-dimethylaniline in 2 mL of concentrated hydrochloric acid.
-
Cool both test tubes in an ice bath to a temperature between 0 and 5 °C.[1][6]
-
In a separate beaker, prepare a cold solution of sodium nitrite by dissolving about 0.2 g of NaNO₂ in 2 mL of distilled water and cooling it in the ice bath.
-
Slowly, and with constant shaking, add the cold sodium nitrite solution dropwise to each of the cooled amine solutions.
-
Observe the changes in each test tube.
Expected Results:
-
Aniline: A clear solution of benzenediazonium chloride is formed.[1][3] Upon warming to room temperature, the solution may evolve nitrogen gas.[1]
-
N,N-dimethylaniline: A yellow or orange precipitate or solution of p-nitroso-N,N-dimethylaniline is formed.[1][5]
Azo Dye Test
Objective: To confirm the presence of a primary aromatic amine (aniline) through the formation of an azo dye.
Materials:
-
The benzenediazonium chloride solution prepared from aniline in the Nitrous Acid Test.
-
2-Naphthol (beta-naphthol)
-
Sodium hydroxide (NaOH) solution (10%)
-
Test tubes
Procedure:
-
In a separate test tube, dissolve a small amount (approximately 0.1 g) of 2-naphthol in 2 mL of 10% sodium hydroxide solution.
-
Cool this alkaline 2-naphthol solution in an ice bath.
-
Slowly add the cold benzenediazonium chloride solution (prepared from aniline) to the cold alkaline 2-naphthol solution.[6][7]
-
Observe the formation of any precipitate or color change.
Expected Results:
-
Aniline: A scarlet red or orange precipitate of an azo dye is formed, confirming the presence of a primary aromatic amine.[6][7]
-
N,N-dimethylaniline: No such colored precipitate is formed as it does not form a diazonium salt.
Carbylamine Test
Objective: To distinguish aniline based on the formation of a foul-smelling isocyanide.
Materials:
-
Aniline
-
N,N-dimethylaniline
-
Chloroform (CHCl₃)
-
Ethanolic potassium hydroxide (KOH)
-
Water bath
-
Test tubes
Procedure:
-
In two separate test tubes, add a few drops of aniline and N,N-dimethylaniline.
-
To each test tube, add about 2 mL of ethanolic potassium hydroxide and a few drops of chloroform.
-
Gently warm the contents of both test tubes in a water bath.
-
Carefully observe any characteristic odor produced. Caution: Phenyl isocyanide is toxic; perform this test in a well-ventilated fume hood.
Expected Results:
Hinsberg Test
Objective: To differentiate between aniline and N,N-dimethylaniline based on their reaction with benzenesulfonyl chloride.
Materials:
-
Aniline
-
N,N-dimethylaniline
-
Benzenesulfonyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Test tubes
Procedure:
-
In two separate test tubes, place a small amount (approximately 0.2 g) of aniline and N,N-dimethylaniline.
-
To each test tube, add 5 mL of 10% NaOH solution and 0.5 mL of benzenesulfonyl chloride.
-
Stopper the test tubes and shake them vigorously for 5-10 minutes.
-
Observe if a precipitate forms.
-
If a precipitate is present, acidify the solution by adding concentrated HCl dropwise and observe any changes.
Expected Results:
-
Aniline: A clear solution is initially formed as the N-phenylbenzenesulfonamide dissolves in the alkaline medium to form a salt.[15] Upon acidification with HCl, a white precipitate of the sulfonamide will form.
-
N,N-dimethylaniline: The N,N-dimethylaniline will not react and will remain as an insoluble layer.[15] It will dissolve upon acidification with HCl to form a soluble salt.
Logical Workflow for Distinguishing Aniline and N,N-Dimethylaniline
The following diagram illustrates a logical sequence of tests to differentiate between aniline and N,N-dimethylaniline.
Caption: A workflow diagram for the chemical differentiation of aniline and N,N-dimethylaniline.
References
- 1. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 2. doubtnut.com [doubtnut.com]
- 3. sarthaks.com [sarthaks.com]
- 4. quora.com [quora.com]
- 5. doubtnut.com [doubtnut.com]
- 6. theory.labster.com [theory.labster.com]
- 7. 5 Ways to Make Azo Dye Test Interesting for Students [labster.com]
- 8. Propyl amine and aniline can be distinguished by azo dye test.A. TrueB. False [vedantu.com]
- 9. Give a simple chemical test to distinguish between Aniline and N N-dimethylaniline. [doubtnut.com]
- 10. brainly.in [brainly.in]
- 11. sarthaks.com [sarthaks.com]
- 12. Give a chemical test to distinguish between aniline and N-methyl aniline. [allen.in]
- 13. quora.com [quora.com]
- 14. scribd.com [scribd.com]
- 15. Hinsberg reaction - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Basicity of N,N-Dimethylaniline and Aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the basicity of N,N-dimethylaniline and aniline, supported by quantitative data and established experimental protocols. Understanding the relative basicity of these foundational aromatic amines is critical in various applications, including synthesis design, catalysis, and the development of pharmaceutical agents where the ionization state of a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.
Quantitative Basicity Data
The basicity of an amine is quantified by its base dissociation constant (Kb) or, more commonly, the acid dissociation constant (pKa) of its conjugate acid. A higher pKa for the conjugate acid (or a lower pKb for the amine) indicates a stronger base.
| Compound | Structure | pKa (of Conjugate Acid) | pKb (of Amine) | Relative Basicity |
| Aniline | C₆H₅NH₂ | ~4.6[1] | ~9.4[2] | Weaker Base |
| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | ~5.15[3] | ~8.85[4] | Stronger Base |
Note: pKa and pKb values are reported at or near 25°C. pKb is calculated using the formula pKb + pKa = 14.
The data clearly indicates that N,N-dimethylaniline is a stronger base than aniline. This difference, while seemingly minor, stems from the interplay of electronic effects inherent to their molecular structures.
Factors Influencing Basicity: A Comparative Rationale
The availability of the nitrogen lone pair of electrons to accept a proton determines the basicity of an amine. In aromatic amines, two primary electronic effects are in opposition: the resonance effect and the inductive effect.
-
Resonance (Mesomeric) Effect : In both aniline and N,N-dimethylaniline, the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring. This resonance stabilization reduces the electron density on the nitrogen, making the lone pair less available for protonation and thereby decreasing basicity compared to aliphatic amines.
-
Inductive Effect :
-
In aniline , the sp² hybridized carbons of the benzene ring exert an electron-withdrawing inductive effect, further pulling electron density away from the amino group and reducing basicity.
-
In N,N-dimethylaniline , the two methyl groups attached to the nitrogen are electron-donating groups (+I effect). They push electron density towards the nitrogen atom, which increases the availability of the lone pair for protonation.
-
The enhanced basicity of N,N-dimethylaniline compared to aniline is a direct consequence of the electron-donating inductive effect of the two methyl groups, which outweighs the electron-withdrawing resonance effect common to both molecules.
The logical relationship between these electronic effects and the resulting basicity is visualized below.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable and widely used method for determining the pKa of ionizable compounds.[5][6] The protocol involves titrating a solution of the amine with a standardized acid and monitoring the resulting change in pH.
I. Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel (100 mL)
-
Volumetric flasks and pipettes
-
Aniline and N,N-dimethylaniline (analytical grade)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water (Type I)
-
Organic co-solvent (e.g., methanol or ethanol, if needed for solubility)
II. Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) before starting the experiment.[7]
-
Sample Preparation:
-
Accurately prepare a ~0.01 M solution of the amine (e.g., aniline). For amines that are bases, the conjugate acid is titrated.
-
Place a precise volume (e.g., 50.0 mL) of the amine solution into the titration vessel.
-
If necessary, add a neutral salt like KCl to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.[7]
-
Add a magnetic stir bar and place the vessel on the stirrer.
-
-
Titration of the Amine Salt:
-
To determine the pKa of the conjugate acid, first protonate the amine by adding a stoichiometric excess of standardized 0.1 M HCl.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Begin gentle stirring to ensure homogeneity.
-
Titrate the resulting acidic solution with standardized 0.1 M NaOH.[5][7]
-
Add the titrant in small, precise increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition before recording the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The curve will show an equivalence point, which is the steepest part of the curve (inflection point).
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized).
-
Alternatively, the inflection point of a first-derivative plot (ΔpH/ΔV vs. V) can be used to determine the equivalence point with high precision.
-
-
Replication: Perform the titration at least in triplicate for each compound to ensure the reproducibility and accuracy of the results.[7]
This detailed analysis confirms that while both aniline and N,N-dimethylaniline are weak bases due to the influence of the aromatic ring, the electron-donating inductive effect of the N-alkyl substituents makes N,N-dimethylaniline the stronger base of the two. This fundamental principle is crucial for professionals manipulating or predicting the behavior of aromatic amines in chemical and biological systems.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. quora.com [quora.com]
- 3. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylaniline [microkat.gr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to the Electrochemical Sulfonylation of N,N-Dimethylaniline
The introduction of a sulfonyl group into organic molecules is a cornerstone of medicinal chemistry and materials science. For the sulfonylation of N,N-dimethylaniline, a key intermediate in the synthesis of various dyes and pharmaceuticals, electrochemical methods offer a green and efficient alternative to traditional chemical approaches. This guide provides a comparative overview of electrochemical sulfonylation methods for N,N-dimethylaniline, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
Performance Comparison of Sulfonylation Methods
Electrochemical methods for the sulfonylation of N,N-dimethylaniline primarily involve the direct C-H functionalization of the aromatic ring. These methods are advantageous due to their mild reaction conditions and avoidance of harsh oxidants. Below is a comparison of different approaches.
| Method | Sulfonylating Agent | Electrode System (Anode/Cathode) | Solvent | Supporting Electrolyte | Yield (%) | Key Advantages |
| Electrochemical | Arylsulfonyl hydrazides | Carbon / Nickel | CH3CN | n-Bu4NBF4 | High | One-pot synthesis, transition-metal-free, high yields.[1][2] |
| Electrochemical | Arylsulfinic acids | Carbon / - | Aqueous Ethanol (pH 7.0) | - | 55-76 | Green solvent system.[3][4] |
| Electrochemical | Sodium sulfinates | Boron-Doped Diamond (BDD) / - | HFIP/Water | - | up to 88 | Oxidant- and transition-metal-free, scalable.[5] |
| Visible-Light Mediated | Sulfonyl fluorides | - | - | - | Moderate to Good | Mild reaction conditions, stable sulfonylation reagent.[6] |
| Chemical Synthesis | Arylsulfinic acids | - | Water (pH 2.0) | - | 75-85 | High yields, but requires acidic conditions.[3][4] |
Experimental Workflow and Mechanism
The electrochemical sulfonylation of N,N-dimethylaniline typically proceeds through a radical-mediated pathway. The general workflow involves the setup of an electrochemical cell, followed by the reaction and workup procedures.
Caption: General workflow for the electrochemical sulfonylation of N,N-dimethylaniline.
The proposed mechanism for the anodic sulfonylation using sodium sulfinates involves the oxidation of the aniline to form a radical cation. Concurrently, the sulfinate is oxidized to a sulfonyl radical. These two radical species then couple to form the C-S bond, followed by deprotonation to yield the final sulfonated product.[5]
Caption: Postulated mechanism for anodic arene/aniline sulfonylation.[5]
Detailed Experimental Protocol
This section provides a representative experimental protocol for the electrochemical C-H sulfonylation of N,N-dimethylaniline using sulfonyl hydrazides, based on the literature.[1]
Materials:
-
N,N-dimethylaniline
-
Arylsulfonyl hydrazide
-
Acetonitrile (CH3CN)
-
Tetrabutylammonium tetrafluoroborate (n-Bu4NBF4)
-
Carbon plate or rod (anode)
-
Nickel plate or foam (cathode)
-
Undivided electrochemical cell
-
Constant current power supply
Procedure:
-
Cell Assembly: An undivided electrochemical cell is equipped with a carbon anode and a nickel cathode, positioned parallel to each other with a separation of approximately 3-5 mm.
-
Electrolyte Preparation: To the electrochemical cell, add N,N-dimethylaniline (0.5 mmol), the corresponding arylsulfonyl hydrazide (0.55 mmol), and n-Bu4NBF4 (0.25 mmol) as the supporting electrolyte.
-
Electrolysis: Add acetonitrile (5 mL) to the cell and stir the solution. The electrolysis is carried out at a constant current of 10 mA at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired sulfonated N,N-dimethylaniline derivative.
Conclusion
Electrochemical methods present a compelling platform for the sulfonylation of N,N-dimethylaniline, offering high yields, mild conditions, and a reduced environmental footprint compared to traditional methods. The choice of the specific electrochemical protocol will depend on the desired scale, available reagents, and specific substitution patterns required for the final product. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to leverage the benefits of electrosynthesis in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemical C-H Sulfonylation of N, N-Dialkylanilines: Sequential Dehydrogenative Cross-Coupling and Sulfonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine using 4-nitroso-N,N-dimethylaniline - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
investigation of N,N-dimethylaniline's structure-efficiency relationship as an inhibitor.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N-dimethylaniline (DMA) and its derivatives as inhibitors, with a primary focus on their well-documented application in corrosion prevention. While the exploration of DMA and its simpler analogues in the realm of biological enzyme inhibition is an emerging field with limited direct research, this guide lays a foundational understanding of its structure-efficiency relationship in more established applications.
I. Corrosion Inhibition: Performance Comparison
N,N-dimethylaniline and its derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals in acidic media. The inhibitory action is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosion process. The efficiency of this inhibition is intrinsically linked to the molecular structure of the inhibitor.
A comparative study on mild steel in 3% HF revealed the following trend in inhibition efficiency among aniline derivatives: p-anisidine (PAD) > p-phenitidine (PPD) > p-toluidine (PTD) > N,N-dimethylaniline (DMA) > aniline (AL)[1]. This trend highlights the influence of substituents on the aniline ring on the inhibitory performance.
Below are tabulated data from various studies investigating the corrosion inhibition efficiency of N,N-dimethylaniline and a selected derivative.
Table 1: Corrosion Inhibition Efficiency of N,N-Dimethylaniline (DMA)
| Metal | Corrosive Medium | Inhibitor Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| Zinc | 0.5 M H₂SO₄ | 60 mM | 301 | 93.51 | [1] |
| A3 Steel | 5% HCl | Not Specified | Not Specified | Evaluated | [1] |
Table 2: Corrosion Inhibition Efficiency of a DMA Derivative: 4-[(4-dimethylaminophenyl)phenylmethyl]-N,N-dimethylaniline
| Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Low-carbon Steel | 0.1 M HNO₃ | Increasing | 30 & 60 | Increases with concentration, decreases with temperature | [2] |
II. Structure-Efficiency Relationship in Corrosion Inhibition
The inhibitory effect of N,N-dimethylaniline and its derivatives is governed by several structural factors:
-
Electron Density on the Nitrogen Atom: The lone pair of electrons on the nitrogen atom is crucial for the adsorption process. The inhibitor molecule donates these electrons to the vacant d-orbitals of the metal, forming a coordinate bond. Substituents on the aromatic ring that increase the electron density on the nitrogen atom generally enhance the inhibition efficiency[1].
-
Molecular Size and Steric Hindrance: While the presence of substituent groups can increase the surface area covered by the inhibitor molecule, bulky groups can also create steric hindrance, potentially affecting the adsorption process. In a comparative study, aniline was found to be more easily absorbed on a steel surface than N,N-dimethylaniline, a phenomenon attributed to stereochemistry[3].
-
Adsorption Mechanism: The adsorption of N,N-dimethylaniline on metal surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface[1]. The process is influenced by the nature of the metal, the corrosive environment, and the inhibitor's molecular structure.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of corrosion inhibitors.
A. Weight Loss Method
This gravimetric method is a fundamental technique for determining corrosion rates and inhibition efficiencies.
Procedure:
-
Specimen Preparation: Metal specimens of known dimensions are mechanically polished, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Weighing: The prepared specimens are accurately weighed using an analytical balance.
-
Immersion: The specimens are suspended in the corrosive solution, with and without the inhibitor, for a specified period under controlled temperature.
-
Cleaning: After the immersion period, the specimens are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical means.
-
Final Weighing: The cleaned and dried specimens are weighed again.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area of the specimen, T is the immersion time, and D is the density of the metal.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
B. Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps in determining the type of inhibitor (anodic, cathodic, or mixed).
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution (with and without inhibitor), and the OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate.
-
Data Acquisition: The current response to the applied potential is recorded.
-
Tafel Plot Analysis: The resulting polarization curve (log |current density| vs. potential) is plotted. The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential (Ecorr).
-
Calculation of Inhibition Efficiency:
-
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density without the inhibitor and Icorrᵢ is the corrosion current density with the inhibitor.
-
C. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective properties of the inhibitor film.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.
-
AC Perturbation: A small amplitude AC voltage signal is applied to the working electrode at its OCP over a range of frequencies.
-
Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.
-
Data Presentation: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit model that represents the electrochemical processes occurring at the metal/solution interface. Key parameters include the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance with the inhibitor and Rct₀ is the charge transfer resistance without the inhibitor.
-
IV. N,N-Dimethylaniline in Biological Inhibition: An Area for Future Research
While N,N-dimethylaniline is a well-established precursor in the synthesis of various biologically active molecules, including dyes and pharmaceuticals, direct studies on its inhibitory activity against specific enzymes are not extensively reported in the current scientific literature. The search for N,N-dimethylaniline and its simple derivatives as potent, selective enzyme inhibitors remains an open avenue for investigation. Existing research often focuses on more complex molecules where the N,N-dimethylaniline moiety is part of a larger pharmacophore. Therefore, a direct comparison of its biological inhibitory efficiency with other established enzyme inhibitors is not feasible at this time.
V. Visualizing the Inhibition Process and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of corrosion inhibition by N,N-dimethylaniline.
Caption: General experimental workflow for evaluating corrosion inhibitors.
References
Safety Operating Guide
Standard Operating Procedures for the Safe Disposal of N,N-dimethylaniline and Sulfuric Acid
This document provides comprehensive guidance on the proper disposal procedures for N,N-dimethylaniline and sulfuric acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Disclaimer: These procedures are intended as a guide. Always consult your institution's Environmental Health & Safety (EHS) department and review the Safety Data Sheet (SDS) for each chemical before handling. Disposal regulations can vary by location, and all federal, state, and local laws must be followed.[1][2][3]
Hazard Identification and Regulatory Overview
N,N-dimethylaniline is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[1][4][5] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[1][4][5]
Sulfuric acid is a highly corrosive substance that causes severe skin burns and eye damage.[6] It is reactive and generates significant heat when mixed with water.[7][8]
Both chemicals are regulated as hazardous materials. Waste disposal must comply with the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA).[3]
| Chemical | Primary Hazards | EPA RCRA Waste Code |
| N,N-dimethylaniline | Toxic, Carcinogen, Environmental Hazard, Combustible | May be classified as hazardous waste; requires analysis. Not a listed RCRA hazardous waste, but may exhibit hazardous characteristics.[9] Consult 40 CFR 261.3.[1] |
| Sulfuric Acid | Corrosive, Reactive | D002 (Corrosivity)[7][10] |
Personal Protective Equipment (PPE)
Before handling either chemical, ensure the following personal protective equipment is worn.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of corrosive or toxic liquids.[11][12] |
| Hand Protection | Butyl or butyl/Viton gloves | Sulfuric acid and N,N-dimethylaniline can penetrate standard nitrile gloves. Inspect gloves before each use.[13] |
| Body Protection | Chemical-resistant lab coat and apron | Provides a barrier against spills and contamination.[14] |
| Footwear | Closed-toe shoes | Protects feet from spills.[1] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when working outside a fume hood or when PELs may be exceeded.[1][13] |
Disposal Protocol for Sulfuric Acid
Concentrated sulfuric acid and fuming sulfuric acid should not be disposed of down the drain, even after neutralization.[15] However, dilute solutions of sulfuric acid can often be neutralized and then disposed of via the sanitary sewer, pending local regulations.[16][17]
Experimental Protocol: Neutralization of Dilute Sulfuric Acid
This procedure should be performed in a chemical fume hood.
-
Preparation: Place a large beaker containing cold water or crushed ice in a larger container (e.g., an ice bath) to manage heat generation.[18]
-
Dilution: Slowly and carefully add the sulfuric acid to the cold water with constant stirring. Never add water to acid , as this can cause a violent exothermic reaction and splashing.[7][13][16]
-
Neutralization: Prepare a solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash (sodium carbonate).[2][11][19]
-
Slow Addition: Gradually add the basic solution to the diluted acid.[19] Be prepared for gas (carbon dioxide) evolution and foaming.
-
pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.[19]
-
Completion: Continue adding the base until the pH is neutral (between 6.0 and 8.0). For drain disposal, some jurisdictions allow a wider range (e.g., 5.0 to 12.5).[15][20]
-
Final Disposal: Once neutralized, the solution can typically be flushed down the sanitary sewer with a large volume of water, provided this is permitted by your local wastewater authority.[16][17][20]
| Sulfuric Acid (1 M) | Sodium Bicarbonate (NaHCO₃) |
| 100 mL | ~16.8 g |
| 500 mL | ~84.0 g |
| 1 L | ~168.1 g |
Note: The table provides approximate values for neutralization. Always confirm neutrality by measuring the pH.
Disposal Protocol for N,N-dimethylaniline
N,N-dimethylaniline must be disposed of as hazardous waste. It should never be poured down the drain due to its toxicity to aquatic life.[4][5]
-
Containment: Store waste N,N-dimethylaniline in a clearly labeled, sealed, and appropriate chemical waste container.[9][21]
-
Spill Residue: For spills, absorb the chemical with an inert material like vermiculite, dry sand, or earth.[1][9] Do not use combustible materials like sawdust.[9]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[4] Ensure all containers are properly labeled according to regulatory standards.
Disposal Protocol for a Mixture of N,N-dimethylaniline and Sulfuric Acid
When these two chemicals are mixed, an acid-base reaction occurs, forming N,N-dimethylanilinium sulfate. The resulting mixture must be treated as hazardous waste, as it contains the toxic aniline derivative.
-
Assess Reactivity: Assume the mixture is still hazardous and potentially corrosive if excess sulfuric acid is present.
-
Neutralization (if necessary): If there is a significant amount of unreacted sulfuric acid, perform the neutralization procedure described above cautiously in a fume hood . The presence of the organic salt may affect the reaction.
-
Containment: Transfer the neutralized mixture to a designated hazardous waste container suitable for organic and corrosive materials.
-
Labeling: Label the container clearly with all components: "Hazardous Waste: N,N-dimethylanilinium sulfate, water, and neutralized salts." Include approximate percentages.
-
Professional Disposal: Dispose of the container through your institution's hazardous waste management program.
Visual Workflow and Decision-Making Diagrams
The following diagrams, generated using Graphviz, illustrate the proper workflows for waste disposal and spill response.
Caption: Workflow for the safe disposal of a mixture.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 3. response.epa.gov [response.epa.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. chemtradelogistics.com [chemtradelogistics.com]
- 7. flinnsci.com [flinnsci.com]
- 8. fishersci.com [fishersci.com]
- 9. docs.gato.txst.edu [docs.gato.txst.edu]
- 10. my.alfred.edu [my.alfred.edu]
- 11. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. laballey.com [laballey.com]
- 18. reddit.com [reddit.com]
- 19. How To Neutralize Sulfuric Acid Solutions [postapplescientific.com]
- 20. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 21. nj.gov [nj.gov]
Essential Safety and Handling Guide for N,N-Dimethylaniline and Sulfuric Acid
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling N,N-dimethylaniline and sulfuric acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before handling N,N-dimethylaniline, sulfuric acid, or their mixture. Both substances present significant hazards individually, and their reaction is highly exothermic and can be violent.
N,N-Dimethylaniline is a toxic organic compound that can be absorbed through the skin, inhaled, or ingested, leading to systemic toxicity affecting the central nervous system and blood. It is also a combustible liquid.[1][2][3]
Sulfuric Acid is a highly corrosive mineral acid that can cause severe burns upon contact with skin and eyes.[4][5][6] It is a strong oxidizing agent and reacts violently with water and bases, releasing significant heat.[5][7]
Mixture of N,N-Dimethylaniline and Sulfuric Acid: As an organic base, N,N-dimethylaniline reacts violently with strong acids like sulfuric acid.[8] This reaction is exothermic and can cause dangerous splashing and the release of toxic fumes.
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield | To protect against splashes of both chemicals and the potentially violent reaction of the mixture.[4][9] |
| Hands | Double gloving: Inner and Outer Gloves | Outer Glove: Butyl rubber, Viton®, or equivalent gloves rated for protection against both sulfuric acid and N,N-dimethylaniline. Inner Glove: Nitrile gloves. This combination provides layered protection. Always check manufacturer's glove compatibility charts. |
| Body | Chemical-resistant apron or coveralls | To protect against splashes and spills. Ensure the material is rated for both corrosive acids and organic solvents.[4][9] |
| Respiratory | NIOSH-approved respirator with an organic vapor/acid gas cartridge | Required when working outside of a certified chemical fume hood or when there is a risk of inhaling vapors or aerosols.[6][10] |
| Feet | Closed-toe, chemical-resistant shoes or boots | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
This protocol is designed to minimize risk during the handling of N,N-dimethylaniline and sulfuric acid.
2.1. Pre-Operational Checks:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all Materials: Have all necessary chemicals, equipment, and waste containers pre-labeled and within the fume hood before starting.
-
Emergency Preparedness: Locate and ensure accessibility of the nearest safety shower, eyewash station, and fire extinguisher. Have appropriate spill kits readily available (one for acids and one for organic solvents).
-
Review Safety Data Sheets (SDS): Always review the SDS for both N,N-dimethylaniline and sulfuric acid before beginning work.
2.2. Handling and Mixing Procedure:
-
Work exclusively within a certified chemical fume hood.
-
Dispense Chemicals: Carefully measure and dispense the required amounts of N,N-dimethylaniline and sulfuric acid into separate, appropriate containers. Use glass or other resistant materials.
-
Cooling: Prepare an ice bath to manage the exothermic reaction.
-
Slow Addition: Place the container with N,N-dimethylaniline in the ice bath. EXTREMELY SLOWLY , add the sulfuric acid dropwise to the N,N-dimethylaniline with constant stirring. Never add N,N-dimethylaniline to sulfuric acid.
-
Monitor Temperature: Use a thermometer to monitor the temperature of the reaction mixture. If the temperature rises rapidly, pause the addition until it cools.
-
Post-Reaction: Once the addition is complete, allow the mixture to slowly return to room temperature while still in the fume hood.
2.3. Post-Operational Procedures:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate decontaminating solution.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Labeling: Clearly label all containers with the resulting mixture, including hazard warnings.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
3.1. Waste Segregation:
-
Unused Chemicals: Do not return unused chemicals to their original containers. Dispose of them as hazardous waste according to the guidelines below.
-
Reaction Mixture: The resulting mixture of N,N-dimethylaniline and sulfuric acid is hazardous waste.
-
Contaminated Materials: All grossly contaminated items (e.g., pipette tips, wipes, gloves) must be disposed of as hazardous waste.
3.2. Disposal Procedure:
-
Neutralization (for excess sulfuric acid only): Small amounts of excess sulfuric acid can be neutralized. ALWAYS ADD ACID TO A LARGE AMOUNT OF COLD WATER SLOWLY , then neutralize with a weak base like sodium bicarbonate. This process is highly exothermic and should be performed with extreme caution in a fume hood.[11][12]
-
N,N-Dimethylaniline and Mixture Disposal: N,N-dimethylaniline and the reaction mixture must be collected in a designated, labeled, and sealed hazardous waste container.[13][14] This container should be stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[15]
Quantitative Safety Data
| Chemical | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | IDLH | Flash Point |
| N,N-Dimethylaniline | 5 ppm | 5 ppm | 100 ppm[2] | 63 °C (145 °F)[2] |
| Sulfuric Acid | 1 mg/m³[7] | 1 mg/m³[7] | 15 mg/m³[5] | Not Flammable[5] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of N,N-dimethylaniline and sulfuric acid.
Caption: Workflow for Safe Handling of N,N-Dimethylaniline and Sulfuric Acid.
References
- 1. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. epa.gov [epa.gov]
- 4. CCOHS: Sulfuric Acid [ccohs.ca]
- 5. SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. teck.com [teck.com]
- 7. nj.gov [nj.gov]
- 8. nj.gov [nj.gov]
- 9. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 10. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 11. laballey.com [laballey.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. carlroth.com [carlroth.com]
- 14. sds.metasci.ca [sds.metasci.ca]
- 15. quora.com [quora.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
